molecular formula C11H14FNO4S B3250228 flufenacet ESA CAS No. 201668-32-8

flufenacet ESA

Cat. No.: B3250228
CAS No.: 201668-32-8
M. Wt: 275.3 g/mol
InChI Key: SZCMHDLOUVZYST-UHFFFAOYSA-N
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Description

Flufenacet ESA is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by a (4-fluorophenyl)(propan-2-yl)amino group at position 2. It is metabolite of the herbicide flufenacet. It has a role as a marine xenobiotic metabolite. It is a member of monofluorobenzenes, an organosulfonic acid and an aromatic amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCMHDLOUVZYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891451
Record name Flufenacet ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201668-32-8
Record name Flufenacet ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is flufenacet ESA and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160) ESA, or flufenacet ethanesulfonic acid, is a major metabolite of the widely used herbicide flufenacet. As a member of the oxyacetamide class of herbicides, flufenacet is effective in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] The presence and persistence of its metabolites, such as flufenacet ESA, in the environment are of significant interest to researchers, environmental scientists, and regulatory bodies. This technical guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, toxicological profile, and analytical methodologies for its detection.

Chemical Structure and Identification

This compound is chemically known as 2-[(4-fluorophenyl)(1-methylethyl)amino]-2-oxoethanesulfonic acid.[2] It is a transformation product of the parent herbicide flufenacet, formed through metabolic processes in plants and degradation in the environment.[2][3]

Chemical Structure:

Synonyms:

  • Flufenacet ethanesulfonic acid[2]

  • FOE sulfonic acid[4]

  • ((4-Fluorophenyl)(propan-2-yl)carbamoyl)methanesulfonic acid[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its environmental fate and transport. The data presented below has been compiled from various sources for both the acid form and its sodium salt.

PropertyValueSource(s)
Chemical Formula C11H14FNO4S[5]
Molecular Weight 275.3 g/mol [5]
Water Solubility 55000 mg/L (at 20°C, pH 7)[4]
Vapor Pressure 1.35 x 10-4 mPa (at 20°C)[4]
pKa Not available
LogP (octanol/water partition coefficient) Not available

This compound Sodium Salt

PropertyValueSource(s)
Chemical Formula C11H13FNNaO4S[1][6]
Molecular Weight 297.28 g/mol [1][6]
CAS Number 947601-87-8[6]

Toxicological Profile

The toxicological data for this compound is less extensive than for its parent compound, flufenacet. However, available information suggests that it is of interest in the overall risk assessment of flufenacet use. It has been noted that this compound is considered to have low acute oral toxicity.[7]

Flufenacet (Parent Compound) Toxicity Data for Reference:

MetricValueSpeciesSource(s)
Oral LD50 589 - 1617 mg/kgRat[8][9]
Dermal LD50 >2000 mg/kgRat[9]
Inhalation LC50 >3.74 mg/LRat[9]
Chronic NOAEL (2-year study) <1.2 mg/kg bw/day (male), <1.5 mg/kg bw/day (female)Rat[3]
Aquatic Toxicity Moderately toxic to aquatic animals (invertebrates and fish)[10]
Avian Toxicity Slightly to highly toxic to birds on an acute basis[10]

Metabolic Pathway

The formation of this compound is a key step in the metabolism of flufenacet in plants. This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).[11][12][13] The initial step involves the conjugation of flufenacet with glutathione. This conjugate then undergoes further enzymatic degradation to eventually form the stable and more water-soluble this compound metabolite.

Flufenacet_Metabolism Flufenacet Flufenacet GSH_conjugate Flufenacet-Glutathione Conjugate Flufenacet->GSH_conjugate Glutathione S-Transferase (GST) Cys_conjugate Flufenacet-Cysteine Conjugate GSH_conjugate->Cys_conjugate γ-Glutamyltranspeptidase, Carboxypeptidase Thiolactic_acid Flufenacet Thiolactic Acid Cys_conjugate->Thiolactic_acid C-S Lyase Sulfoxide Flufenacet Sulfoxide Thiolactic_acid->Sulfoxide Oxidation ESA This compound Sulfoxide->ESA Oxidation

Metabolic pathway of flufenacet to this compound.

Experimental Protocols: Analytical Methods

The detection and quantification of this compound in environmental samples are typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for analyzing trace levels of the compound in complex matrices like water and soil.

Analysis of this compound in Water by LC-MS/MS

This protocol is a general guideline based on established methods for the analysis of polar pesticides in aqueous samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Load a specific volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the retained analytes, including this compound, with a suitable organic solvent such as methanol or acetonitrile (B52724).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfonic acid compounds.

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation of this compound. The exact m/z values will depend on the specific instrument and conditions.

Analysis of this compound in Soil by LC-MS/MS

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in soil and food matrices.

1. Sample Preparation (QuEChERS)

  • Extraction: Homogenize a known weight of soil (e.g., 10-15 g) with water and an extraction solvent like acetonitrile.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and drive the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the solid and aqueous phases.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and mix it with a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.

  • Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant before LC-MS/MS analysis.

2. LC-MS/MS Parameters

The LC-MS/MS parameters are generally similar to those used for water analysis, with potential modifications to the gradient program to ensure adequate separation from the more complex soil matrix.

Synthesis of this compound

While detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, general synthetic routes for the parent compound, flufenacet, are available.[14][15][16][17] The synthesis of this compound would likely involve a multi-step process starting from precursors of the N-(4-fluorophenyl)-N-isopropylacetamide moiety and a sulfonated side chain. One possible approach could be the reaction of N-(4-fluorophenyl)-N-(1-methylethyl)-2-chloroacetamide with sodium sulfite. Further research into specific laboratory-scale synthesis would be required for a detailed protocol.

Conclusion

This compound is a significant metabolite of the herbicide flufenacet, and its presence in the environment is an important consideration for risk assessment. This technical guide has provided a comprehensive overview of its chemical properties, toxicological profile, metabolic pathway, and analytical methods for its detection. The provided information aims to support researchers, scientists, and drug development professionals in their work related to this environmentally relevant compound. Further research is needed to fill the existing data gaps, particularly concerning the specific toxicity of this compound and the development of standardized, detailed analytical protocols.

References

Flufenacet ESA: An In-depth Technical Guide to Soil Sorption and Leaching Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil sorption and leaching potential of flufenacet (B33160) ethanesulfonic acid (ESA), a major metabolite of the herbicide flufenacet. Understanding the environmental fate of this compound is critical for assessing its potential for groundwater contamination. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex interactions governing its behavior in the soil environment.

Executive Summary

Flufenacet is a widely used herbicide for the control of annual grasses and some broadleaf weeds. In the soil, it degrades into several metabolites, with flufenacet ESA being of significant environmental concern due to its increased mobility and potential to leach into groundwater. While the parent compound, flufenacet, exhibits moderate to low mobility with a tendency to sorb to soil particles, its metabolite, this compound, displays contrasting behavior. This guide synthesizes available data to provide a clear understanding of the soil sorption characteristics and leaching potential of this compound, highlighting its persistence and high mobility in the soil matrix.

Soil Sorption of Flufenacet and this compound

Soil sorption is a key process that dictates the mobility and bioavailability of chemical compounds in the terrestrial environment. It is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Quantitative Sorption Data

The sorption behavior of flufenacet has been studied across various soil types, while data for its metabolite, this compound, is less prevalent in publicly available literature. The following tables summarize the available quantitative data for both compounds.

Table 1: Soil Sorption Coefficients for Flufenacet

Soil TypeOrganic Matter (%)Clay Content (%)pHKd (L/kg)Koc (L/kg)Reference
Sand0.355.0-613[1]
Sandy Loam0.47.56.4-742[1]
Sandy Loam2.456.4-354[1]
Silt Loam2.9175.9-213[1]
Clay Loam2.2296.4-233[1]
Loam7.387.1-113[1]
Silt Loam4.7247.3-144[1]
Delhi Soil0.072-8.350.77-[2]
Ranchi Soil0.86443.75.652.85-[2]
Nagpur Soil0.34235.07.851.82-[2]
Kerala Soil0.78625.04.454.52-[2]
Assam Soil0.5532.56.870.89-[2]

Table 2: Leaching Potential Indicator for Flufenacet and this compound

CompoundGroundwater Ubiquity Score (GUS)Leaching Potential ClassificationReference
Flufenacet2.57Transition[3]
Flufenacet Sulfonic Acid (ESA)7.20High[4]

Note: Specific experimentally determined Kd or Koc values for this compound were not found in the reviewed literature. The high GUS value is a calculated indicator of high leachability.

The data clearly indicates that flufenacet has a variable but generally moderate sorption to soil, influenced by organic matter and clay content. In contrast, the high GUS value for this compound strongly suggests a significantly lower sorption and, consequently, a higher potential for leaching. Field studies have confirmed this, with this compound being detected in all groundwater samples in one study, while the parent compound was only found under specific conditions.[5]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess soil sorption and leaching. Below are detailed descriptions of the key experimental protocols cited.

Batch Equilibrating Study (for Kd and Koc determination)

The batch equilibration method is a standard laboratory procedure used to determine the soil sorption coefficient (Kd).

  • Soil Preparation: Soils from different locations are air-dried and sieved. Key physicochemical properties such as pH, organic matter content, and clay content are determined.

  • Equilibration: A known mass of soil (e.g., 10 grams) is mixed with a specific volume (e.g., 20 ml) of an aqueous solution of 0.01 M CaCl2 containing various concentrations of the test substance (e.g., flufenacet). The use of CaCl2 solution helps to maintain a constant ionic strength and minimize cation exchange effects.

  • Incubation: The soil-solution slurries are agitated in a shaker for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Analysis: After equilibration, the slurries are centrifuged, and an aliquot of the supernatant is collected. The concentration of the test substance in the supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The amount of substance sorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution. The Kd value is then calculated as the ratio of the concentration of the chemical in the soil to the concentration in the water. The Koc value is derived by normalizing the Kd value to the organic carbon content of the soil.

Lysimeter Studies (for leaching assessment)

Lysimeters are large, undisturbed blocks of soil used to study the movement of water and solutes under controlled field or greenhouse conditions.

  • Lysimeter Setup: Large columns (lysimeters) are filled with soil, often maintaining the natural soil profile. These can be installed in the field or maintained under controlled environmental conditions.

  • Herbicide Application: The herbicide is applied to the soil surface of the lysimeter at a rate representative of agricultural practices.

  • Irrigation/Rainfall Simulation: The lysimeters are subjected to simulated or natural rainfall events.

  • Leachate Collection: Water that percolates through the soil column (leachate) is collected at the bottom of the lysimeter at regular intervals.

  • Analysis: The collected leachate is analyzed for the presence and concentration of the parent herbicide and its metabolites using sensitive analytical methods like LC-MS/MS. This provides direct evidence of the leaching potential of the compounds.

Factors Influencing Soil Sorption and Leaching

The fate of flufenacet and its ESA metabolite in soil is governed by a complex interplay of chemical properties and soil characteristics.

  • Soil Organic Matter (OM): Higher organic matter content generally leads to increased sorption of flufenacet, thereby reducing its mobility.[2]

  • Clay Content: Soils with higher clay content tend to exhibit greater sorption of flufenacet.[2]

  • Soil pH: A negative correlation has been observed between soil pH and flufenacet adsorption, with higher adsorption occurring in more acidic soils.[2]

  • Chemical Properties of the Metabolite: this compound is an organosulfonic acid, making it more polar and water-soluble than the parent flufenacet.[6] This increased polarity is a primary reason for its reduced sorption to soil particles and higher mobility.

  • Preferential Flow: In structured soils, macropores can act as conduits for rapid transport of water and dissolved chemicals, including flufenacet and its metabolites, bypassing the soil matrix where sorption would typically occur.[5] This can lead to faster and deeper leaching than predicted by sorption coefficients alone.

Visualization of Key Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key factors and pathways influencing the environmental fate of this compound.

Flufenacet_ESA_Fate cluster_soil Soil Environment cluster_factors Influencing Factors cluster_transport Transport Pathways Flufenacet Flufenacet Sorption Sorption to Soil Particles Flufenacet->Sorption Degradation Microbial Degradation Flufenacet->Degradation Transformation Runoff Surface Runoff Flufenacet->Runoff Flufenacet_ESA This compound Leaching Leaching to Groundwater Flufenacet_ESA->Leaching Sorption->Flufenacet Reduced Mobility Degradation->Flufenacet_ESA OM Organic Matter OM->Sorption Clay Clay Content Clay->Sorption pH Soil pH pH->Sorption

Caption: Factors influencing the transformation and transport of flufenacet and this compound in soil.

Experimental_Workflow cluster_sorption Batch Equilibrating Study cluster_leaching Lysimeter Study Soil_Sample Soil Sample Collection & Characterization Spiking Spiking with Flufenacet/ESA Soil_Sample->Spiking Equilibration Equilibration (Shaking) Spiking->Equilibration Analysis_S Analysis of Supernatant (HPLC/GC-MS) Equilibration->Analysis_S Calculation_S Calculation of Kd & Koc Analysis_S->Calculation_S Lysimeter_Setup Lysimeter Setup with Intact Soil Core Herbicide_App Herbicide Application Lysimeter_Setup->Herbicide_App Irrigation Simulated Rainfall Herbicide_App->Irrigation Leachate_Collection Leachate Collection Irrigation->Leachate_Collection Analysis_L Analysis of Leachate (LC-MS/MS) Leachate_Collection->Analysis_L

Caption: Workflow for determining soil sorption (left) and leaching potential (right).

Conclusion

The available scientific evidence strongly indicates that this compound, a major metabolite of the herbicide flufenacet, poses a significant risk for groundwater contamination. While the parent compound has a moderate tendency to sorb to soil, this compound is characterized by high mobility and a high potential for leaching, as evidenced by its high GUS score and its detection in groundwater. The primary factors contributing to this are its increased polarity and water solubility compared to flufenacet. Key soil properties such as organic matter content, clay content, and pH play a crucial role in the sorption of the parent compound, but are less effective in retaining the highly mobile ESA metabolite. Therefore, risk assessments for flufenacet must consider the distinct and more mobile nature of its ESA metabolite to adequately protect water resources. Further research to quantify the soil sorption coefficients of this compound across a range of soil types is warranted to refine environmental fate models.

References

An In-Depth Technical Guide to the Biodegradation Pathways of Flufenacet to Flufenacet ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of the herbicide flufenacet (B33160), with a specific focus on its transformation to the major metabolite, flufenacet ethanesulfonic acid (ESA). This document details the metabolic route, presents quantitative data on degradation kinetics, outlines experimental protocols for studying these processes, and visualizes the key pathways and workflows.

Introduction to Flufenacet and its Environmental Fate

Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its environmental fate is of significant interest due to the potential for its metabolites to be more mobile and persistent than the parent compound. The primary route of flufenacet degradation in the environment is through microbial metabolism in soil and water.[2] This process leads to the formation of several metabolites, most notably flufenacet ethanesulfonic acid (ESA) and flufenacet oxanilic acid (OA).[3][4] Understanding the pathways of this biodegradation is crucial for assessing the environmental impact and ensuring water quality.

Biodegradation Pathway of Flufenacet to Flufenacet ESA

The transformation of flufenacet to this compound is a multi-step process primarily mediated by soil microorganisms. The proposed pathway involves an initial key enzymatic reaction followed by subsequent modifications.

The initial and rate-limiting step in the detoxification of flufenacet in many organisms, including plants and likely microorganisms, is the conjugation of the parent molecule with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6] This enzymatic reaction forms a glutathione conjugate of flufenacet. This conjugate is then further metabolized through a series of steps, which are not yet fully elucidated but are proposed to involve the cleavage of the glutathione molecule and subsequent oxidation to ultimately yield the stable and more polar metabolite, this compound.[7][8]

Below is a diagram illustrating the proposed biodegradation pathway from flufenacet to this compound.

Flufenacet_Degradation Flufenacet Flufenacet GST_Conjugate Flufenacet-Glutathione Conjugate Flufenacet->GST_Conjugate Glutathione S-Transferase (GST) Intermediates Intermediate Metabolites GST_Conjugate->Intermediates Further Metabolism (e.g., cleavage of glutathione) Flufenacet_ESA This compound Intermediates->Flufenacet_ESA Oxidation

Caption: Proposed biodegradation pathway of flufenacet to this compound.

Quantitative Data on Flufenacet Degradation and ESA Formation

The rate of flufenacet biodegradation and the formation of its metabolites are influenced by various environmental factors, including soil type, temperature, moisture, and the presence of oxygen (aerobic vs. anaerobic conditions). The following tables summarize key quantitative data from various studies.

Table 1: Half-life (DT50) of Flufenacet in Soil

Soil TypeTemperature (°C)ConditionDT50 (days)Reference
Sandy Loam21Aerobic55.0[5]
Various20-21Aerobic10 - 34[9]
Sandy Loam6AerobicNot specified[4]
Sandy Loam16AerobicNot specified[4]
Not specifiedField ConditionsNot specified117 - 145[10]
Not specifiedField ConditionsNot specified98[11]

Table 2: Formation of Flufenacet Metabolites in Soil

MetaboliteConditionMaximum Occurrence (% of Applied Radioactivity)Reference
This compound (FOE sulfonic acid)Aerobic26.3[5]
This compound (FOE sulfonic acid)Anaerobic6.6[5]
Flufenacet Oxalate (FOE oxalate)Aerobic26.5[5]
Flufenacet Oxalate (FOE oxalate)Anaerobic14.5[5]

Experimental Protocols

The study of flufenacet biodegradation typically involves laboratory soil incubation studies followed by analytical quantification of the parent compound and its metabolites. The following sections provide an overview of a typical experimental workflow and analytical methodology.

Soil Biodegradation Study (Following OECD Guideline 307)

A common framework for assessing the biodegradation of chemicals in soil is the OECD Test Guideline 307, "Aerobic and Anaerobic Transformation in Soil".[12] This guideline provides a standardized approach to determine the rate and pathway of degradation.

A typical experimental workflow for an aerobic soil metabolism study is outlined below.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Soil_Collection Soil Collection (e.g., top 20 cm) Sieving Sieving (<2mm) Soil_Collection->Sieving Pre_incubation Pre-incubation (acclimatization) Sieving->Pre_incubation Application Application of Flufenacet (radiolabeled or non-labeled) Incubation Incubation (controlled temp., moisture, dark) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (e.g., MSPD) Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Quantification LC-MS/MS Analysis Cleanup->Quantification

Caption: A typical experimental workflow for a flufenacet soil biodegradation study.

Detailed Methodological Steps:

  • Soil Collection and Preparation:

    • Collect fresh soil from a relevant agricultural area, typically from the top 0-20 cm layer.

    • Sieve the soil to <2 mm to ensure homogeneity and remove large debris.

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Pre-incubate the soil at the test temperature and moisture content for a period (e.g., 7 days) to allow the microbial community to stabilize.

  • Test Substance Application:

    • Apply a solution of flufenacet (often 14C-radiolabeled to facilitate tracking of metabolites) to the soil samples. The application rate should be relevant to agricultural practices.

    • Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation:

    • Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).

    • Maintain a constant soil moisture level (e.g., 40-60% of maximum water holding capacity).

    • For aerobic studies, ensure adequate air exchange. For anaerobic studies, the soil is typically flooded, and the system is purged with an inert gas like nitrogen.

  • Sampling and Extraction:

    • Collect replicate soil samples at various time points throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract flufenacet and its metabolites from the soil samples using an appropriate solvent system. A common technique is Matrix Solid Phase Dispersion (MSPD).[3]

Analytical Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the sensitive and selective quantification of flufenacet and its polar metabolites like this compound.[7][8]

Sample Preparation for LC-MS/MS Analysis:

  • Extraction: Extract the soil samples with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

  • Cleanup: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering matrix components. C18 cartridges are commonly used for this purpose.[8]

  • Analysis: The final extract is analyzed by LC-MS/MS. The separation is typically achieved on a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

The biodegradation of flufenacet in the soil environment is a microbially driven process that leads to the formation of more polar and persistent metabolites, with this compound being a major transformation product. The initial step of this pathway is catalyzed by glutathione S-transferases. The rate of this degradation is dependent on various environmental factors. Standardized experimental protocols, such as those outlined by the OECD, coupled with sensitive analytical techniques like LC-MS/MS, are essential for accurately assessing the environmental fate of flufenacet and its metabolites. This knowledge is critical for environmental risk assessment and the development of sustainable agricultural practices.

References

Navigating the Aquatic Ecotoxicology of Flufenacet's ESA Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the aquatic toxicity and ecotoxicological data for flufenacet (B33160) ethane (B1197151) sulfonic acid (ESA), a key metabolite of the widely used herbicide flufenacet, reveals a notable gap in publicly available empirical data. This technical guide synthesizes existing information on the parent compound and its other metabolites to provide context, outlines standard experimental protocols for aquatic toxicity testing, and explores predictive methodologies to address the current data void for flufenacet ESA.

Flufenacet, an herbicide used for pre-emergence weed control in various crops, degrades in the environment into several transformation products, including flufenacet ethane sulfonic acid (ESA).[1] Understanding the aquatic toxicity of these metabolites is crucial for a complete environmental risk assessment. While regulatory bodies consider the impact of flufenacet and some of its degradates on aquatic ecosystems, specific quantitative toxicity data for this compound remains largely within proprietary databases and is not readily accessible in the public domain.[2][3]

Aquatic Toxicity Profile: A Focus on Flufenacet and its Thiadone Degradate

In the absence of specific data for this compound, examining the aquatic toxicity of the parent compound, flufenacet, and its other major metabolites, such as flufenacet thiadone, provides essential context.

Regulatory assessments have characterized flufenacet as moderately toxic to aquatic animals, including fish and invertebrates.[2] Concerns have also been raised regarding its risk to aquatic plants.[2][4] The U.S. Environmental Protection Agency (EPA) calculates risk quotients for aquatic organisms by considering the combined exposure to flufenacet and its thiadone degradate.[2]

Table 1: Summary of Acute and Chronic Aquatic Toxicity Data for Flufenacet

Organism Category Test Species Endpoint Value (mg/L) Toxicity Classification Reference
Fish (Acute) Oncorhynchus mykiss (Rainbow Trout)96-hr LC500.5 - 2.2High to ModerateU.S. EPA
Lepomis macrochirus (Bluegill Sunfish)96-hr LC502.9ModerateU.S. EPA
Fish (Chronic) Pimephales promelas (Fathead Minnow)28-d NOEC0.12-U.S. EPA
Invertebrate (Acute) Daphnia magna (Water Flea)48-hr EC5011.4ModerateU.S. EPA
Invertebrate (Chronic) Daphnia magna (Water Flea)21-d NOEC0.54-U.S. EPA
Aquatic Plant Lemna gibba (Duckweed)7-d EC500.0139HighBayer CropScience[3]

Note: This table is a summary of representative data. Values can vary between studies. LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

The University of Hertfordshire's Pesticide Properties Database provides a qualitative hazard alert for "Flufenacet sulfonic acid," indicating a "moderate alert" for fish and Daphnia acute ecotoxicity.[5] However, the specific quantitative data underlying this classification is not publicly available.

Standardized Experimental Protocols for Aquatic Toxicity Assessment

The generation of reliable ecotoxicological data relies on standardized experimental protocols. The Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the "Standard Methods for the Examination of Water and Wastewater" provide frameworks for conducting aquatic toxicity tests.[6][7][8][9][10]

A typical experimental workflow for an acute aquatic toxicity test, such as an OECD 203 (Fish, Acute Toxicity Test), is outlined below.

Aquatic Toxicity Experimental Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase TestSubstance Test Substance (e.g., this compound) TestSolutions Preparation of Test Solutions (Range of Concentrations) TestSubstance->TestSolutions TestOrganism Test Organism Acclimation (e.g., Fish, Daphnia, Algae) Exposure Introduction of Organisms to Test Solutions (Static or Flow-through System) TestOrganism->Exposure TestSolutions->Exposure Monitoring Monitoring of Test Conditions (pH, Temp, DO) and Observations (Mortality, Behavior) Exposure->Monitoring DataCollection Data Collection at Predetermined Intervals (e.g., 24, 48, 72, 96 hours) Monitoring->DataCollection StatisticalAnalysis Statistical Analysis to Determine Endpoints (LC50, EC50) DataCollection->StatisticalAnalysis Report Final Report Generation StatisticalAnalysis->Report

Aquatic Toxicity Experimental Workflow

Key components of these protocols include:

  • Test Organisms: Standardized species of fish (e.g., Rainbow Trout, Fathead Minnow), invertebrates (e.g., Daphnia magna), and algae (e.g., Pseudokirchneriella subcapitata) are used.

  • Test Conditions: Strict control of environmental variables such as temperature, pH, dissolved oxygen, and light intensity is maintained.

  • Exposure Duration: Acute tests typically last 24 to 96 hours, while chronic tests can extend over a significant portion of the organism's life cycle.

  • Endpoints: The most common endpoints are mortality (LC50) for fish and invertebrates, and inhibition of growth or reproduction (EC50) for algae and invertebrates. Chronic studies determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

Predictive Toxicology: The Role of QSAR in Bridging Data Gaps

In the absence of empirical data for metabolites like this compound, Quantitative Structure-Activity Relationship (QSAR) models offer a valuable predictive tool.[11][12] QSARs are mathematical models that relate the chemical structure of a substance to its biological activity, including toxicity.[12]

Regulatory bodies are increasingly considering the use of QSAR models to predict the toxicity of pesticide metabolites, which can reduce the need for animal testing.[11] The European Food Safety Authority (EFSA) has provided guidance on the use of such non-testing methods in risk assessment.[11]

The general workflow for a QSAR-based toxicity prediction is as follows:

QSAR Prediction Workflow cluster_input Input cluster_model QSAR Model cluster_output Output ChemicalStructure Chemical Structure of this compound DescriptorCalculation Calculation of Molecular Descriptors ChemicalStructure->DescriptorCalculation ModelApplication Application of a Validated QSAR Model DescriptorCalculation->ModelApplication ToxicityPrediction Predicted Toxicity Endpoint (e.g., LC50) ModelApplication->ToxicityPrediction ReliabilityAssessment Assessment of Prediction Reliability (Applicability Domain) ToxicityPrediction->ReliabilityAssessment

QSAR-Based Toxicity Prediction Workflow

Several QSAR models, such as the U.S. EPA's ECOSAR, are available to predict the aquatic toxicity of chemicals.[13] Studies have shown a significant correlation between QSAR-predicted and experimental fish LC50 values for a range of pesticide metabolites.[13] While these models provide valuable estimates, their predictions must be carefully evaluated for their applicability to the specific chemical structure of interest.

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the aquatic toxicity of this compound is currently lacking, the existing information on the parent compound and other metabolites indicates a potential for adverse effects on aquatic ecosystems. Standardized testing protocols are well-established for generating the necessary empirical data. In the interim, predictive tools like QSAR modeling can provide initial estimates to inform risk assessments. To ensure a thorough understanding of the environmental impact of flufenacet, further research and public disclosure of ecotoxicological data for its ESA metabolite are essential.

References

Flufenacet ESA: A Persistent Environmental Contaminant Demystified

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The herbicide flufenacet (B33160), while effective in agricultural applications, presents a growing environmental concern due to the persistence of its metabolites. Among these, flufenacet ethane (B1197151) sulfonic acid (ESA), a major degradation product, is increasingly detected in soil and water resources. This technical guide provides a comprehensive overview of flufenacet ESA as a potential environmental contaminant, summarizing key data on its occurrence, the analytical methods for its detection, and its formation pathway.

Environmental Occurrence of this compound

This compound has been identified as a frequent contaminant in various environmental compartments, particularly in surface water and groundwater. Its detection highlights its mobility and persistence in the environment. The following tables summarize the quantitative data from various monitoring studies.

Table 1: Concentration of this compound in Water Samples

Water SourceLocationConcentration Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Surface WaterMouth of the Mississippi River, USADetected (specific concentrations not provided)0.01 - 0.07-[1]
Catchment Outlet-~0 - >1.5--[2]
Danube River-Average: 0.01--[2]
Tisza River-Average: 0.08--[2]
Groundwater---0.10[3]

Table 2: Concentration of Flufenacet and its Metabolites in Soil

CompoundApplication Rate (g/ha)Residue at Harvest (µg/g)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Reference
Flufenacet250 and 300Not quantifiable0.001 (GC-MS/MS)0.003 (GC-MS/MS)a study on the quantification of flufenacet residues in soil and wheat grain
This compound-Data not available---

Note: Data on specific concentrations of this compound in soil is currently limited in publicly available literature.

Experimental Protocols for Detection and Quantification

Accurate monitoring of this compound in the environment relies on robust analytical methodologies. The following sections detail the common experimental protocols for its extraction and quantification from water and soil matrices.

Analysis in Water Samples

A prevalent method for the analysis of flufenacet and its metabolites in groundwater is based on solid-phase extraction (SPE) followed by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI/MS/MS)[3].

1. Sample Preparation and Extraction:

  • Acidify the water sample.
  • Pass the acidified sample through a C18 solid-phase extraction (SPE) cartridge.
  • Elute the analytes from the cartridge with a suitable organic solvent (e.g., methanol).
  • Concentrate the eluate.
  • Reconstitute the residue in a solution compatible with the LC-MS/MS system.

2. Instrumental Analysis (LC-ESI/MS/MS):

  • Chromatography: Utilize a reverse-phase C18 column.
  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the sulfonic acid metabolite.
  • Detection: Tandem mass spectrometry (MS/MS) for selective and sensitive quantification.

Analysis in Soil Samples

1. Sample Preparation and Extraction:

  • Homogenize the soil sample.
  • Blend the soil with a solid support (e.g., Florisil).
  • Pack the mixture into a column.
  • Elute the analytes with an appropriate solvent mixture (e.g., acetone-hexane).
  • Evaporate the solvent and reconstitute the residue.

2. Instrumental Analysis:

  • The reconstituted extract can be analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for higher sensitivity and confirmation, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). For the polar metabolite this compound, LC-MS/MS would be the more suitable analytical technique.

Degradation Pathway of Flufenacet to this compound

Flufenacet undergoes transformation in the environment, leading to the formation of several metabolites, including the persistent this compound. The primary degradation occurs through the cleavage of the ether linkage[4]. The following diagram illustrates a simplified degradation pathway focusing on the formation of key metabolites.

Flufenacet_Degradation Flufenacet Flufenacet Metabolite1 Intermediate Metabolites Flufenacet->Metabolite1 Biotransformation (e.g., ether cleavage) Flufenacet_ESA This compound Metabolite1->Flufenacet_ESA Sulfonation Other_Metabolites Other Metabolites Metabolite1->Other_Metabolites Further Degradation

Caption: Simplified degradation pathway of Flufenacet to this compound.

Toxicological Significance

The parent compound, flufenacet, has been identified by the European Food Safety Authority (EFSA) as an endocrine disruptor[5][6]. While specific toxicological data for this compound is less comprehensive, the persistence of this metabolite in the environment raises concerns about its potential long-term effects on ecosystems and human health. The degradation of flufenacet can also lead to the formation of trifluoroacetic acid (TFA), another persistent and mobile substance[5].

References

In-Depth Toxicological Profile of Flufenacet ESA in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flufenacet (B33160), a pre-emergent herbicide belonging to the oxyacetamide class, is widely used for the control of annual grasses and some broadleaf weeds in various crops. Following its application, flufenacet undergoes degradation in the environment, leading to the formation of several metabolites. Among these, flufenacet ethanesulfonic acid (ESA), a major degradation product, has garnered significant attention due to its potential for environmental mobility and subsequent impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of flufenacet ESA, with a focus on its effects on a range of non-target terrestrial and aquatic organisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental risks associated with this herbicide metabolite.

Environmental Fate and Exposure

Flufenacet is moderately persistent in both soil and aquatic environments, with aerobic biodegradation being the primary route of dissipation.[1] The cleavage of the ether linkage in the parent compound leads to the formation of several degradates, including this compound.[1] This sulfonic acid metabolite is more mobile in soil than the parent compound, indicating a potential for leaching into groundwater and transport to surface water bodies.[2]

Toxicological Profile of this compound

The ecotoxicological effects of flufenacet and its metabolites have been evaluated across various non-target organisms. While much of the publicly available data focuses on the parent compound, information regarding the toxicity of this compound is crucial for a comprehensive environmental risk assessment.

Aquatic Organisms

Flufenacet and its degradates pose a risk to aquatic life. Regulatory assessments have indicated that flufenacet is moderately toxic to aquatic animals, including invertebrates and fish.[1] While specific quantitative data for this compound is limited in the public domain, risk assessments consider the total toxic residue, which includes the parent compound and its significant metabolites.[1]

Aquatic Invertebrates: Flufenacet is classified as moderately toxic to aquatic invertebrates.[1] For flufenacet sulfonic acid, the acute toxicity to Daphnia magna is categorized as moderate.[2]

Fish: The parent compound, flufenacet, has been shown to cause delays in the growth and development of rainbow trout fry at concentrations as low as 0.334 ppm in chronic studies.[3] For flufenacet sulfonic acid, the acute toxicity to fish is considered moderate.[2]

Terrestrial Organisms

The risk of flufenacet and its metabolites to terrestrial organisms is also a key consideration in environmental safety assessments.

Birds: Flufenacet is rated as slightly to highly toxic to birds on an acute basis.[1] Specific toxicity data for this compound in avian species is not detailed in the available search results.

Mammals: On an acute basis, flufenacet is considered slightly toxic to mammals.[1] A peer review of the pesticide risk assessment for flufenacet noted that the metabolite FOE sulfonic acid (this compound) has low acute oral toxicity and is poorly absorbed after oral administration in rats.[4] The developmental lowest-observed-adverse-effect-level (LOAEL) for flufenacet in a developmental neurotoxicity study in rats was 1.7 mg/kg bw/day, based on reduced body weight and delayed development.[4]

Soil Organisms: The impact of herbicides on soil microbial communities and macrofauna is a critical aspect of their environmental risk profile. A mixture of flufenacet and isoxaflutole (B1672639) was found to decrease the numbers of various soil microorganisms, including bacteria, actinobacteria, and fungi, and suppress the activity of several soil enzymes such as dehydrogenases, catalase, urease, and phosphatases.[5] Specific studies focusing solely on the effects of this compound on soil organisms are not prevalent in the provided search results.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for flufenacet and its sulfonic acid metabolite (ESA). It is important to note that data specifically for this compound is limited, and in many cases, the data pertains to the parent compound or a mixture of its degradates.

Table 1: Aquatic Toxicity of Flufenacet and this compound

Organism GroupSpeciesTest SubstanceEndpointValueReference
Aquatic Plants Lemna gibbaFlufenacet sulfonic acid7-day ErC50>79.5 mg/L[2]
Aquatic Invertebrates Daphnia magnaFlufenacet sulfonic acidAcute ToxicityModerate[2]
Fish Oncorhynchus mykiss (Rainbow Trout)FlufenacetChronic (growth)Effects at 0.334 ppm[3]
Fish -Flufenacet sulfonic acidAcute ToxicityModerate[2]

Table 2: Terrestrial Toxicity of Flufenacet and this compound

Organism GroupSpeciesTest SubstanceEndpointValueReference
Mammals RatFlufenacetDevelopmental LOAEL1.7 mg/kg bw/day[4]
Mammals RatFlufenacet sulfonic acidAcute Oral ToxicityLow[4]
Birds -FlufenacetAcute ToxicitySlightly to Highly Toxic[1]

Experimental Protocols

Detailed experimental protocols for the ecotoxicological testing of this compound are not extensively available in the public domain. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such studies. These guidelines provide detailed methodologies for assessing the toxicity of chemicals to various non-target organisms.

General Principles of Aquatic Toxicity Testing (Based on OECD Guidelines):

  • Test Organisms: Standardized species of algae, aquatic invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish, Rainbow Trout) are used.

  • Test Conditions: Tests are conducted under controlled laboratory conditions, including temperature, light intensity and duration, pH, and water hardness.

  • Exposure: Organisms are exposed to a range of concentrations of the test substance, along with a control group.

  • Endpoints:

    • Algae: Inhibition of growth (cell number or biomass) is measured over a 72-hour period to determine the EC50 (concentration causing 50% effect).

    • Daphnia magna: Immobilization is observed over a 48-hour period for acute tests (LC50), while effects on reproduction are assessed in chronic tests (21 days) to determine the No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC).

    • Fish: Mortality is recorded over a 96-hour period for acute tests (LC50). For chronic and early life-stage tests, sublethal endpoints such as growth, hatching success, and survival are evaluated.

General Principles of Terrestrial Toxicity Testing (Based on OECD Guidelines):

  • Birds: Acute oral toxicity is determined by administering a single dose (LD50). Dietary toxicity is assessed by exposing birds to treated feed for a specified period (LC50). Reproductive toxicity studies evaluate the effects on egg production, fertility, and chick survival.

  • Mammals: Acute, subchronic, and chronic toxicity studies are conducted, typically in rats, to determine NOAEL and LOAEL values for various endpoints, including systemic toxicity, reproductive effects, and developmental toxicity.

  • Soil Organisms:

    • Earthworms: Acute toxicity is assessed over 14 days (LC50), while reproductive effects are evaluated in a longer-term test.

    • Soil Microorganisms: Effects on key microbial processes, such as nitrogen and carbon transformation, are measured.

Analytical Methods:

The determination of flufenacet and its metabolites, including this compound, in environmental and biological matrices is typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6][7] These methods allow for the sensitive and selective quantification of the analytes in complex samples.

Signaling Pathways and Mechanisms of Toxicity

The primary mode of action of flufenacet is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This mechanism is crucial for cell division and growth in susceptible plants. While this is the intended mode of action in target weeds, the effects on non-target organisms can involve different or additional pathways.

Recent research on the developmental toxicity of the parent compound, flufenacet, in zebrafish embryos has shed light on some of the potential molecular mechanisms of toxicity. This study demonstrated that flufenacet exposure can lead to apoptosis (programmed cell death) and alter the Mitogen-Activated Protein Kinase (Mapk) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[8][9] These pathways are fundamental in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Disruption of these pathways can lead to a variety of adverse developmental effects.

While this research was conducted on the parent compound, it provides a valuable starting point for investigating the specific molecular targets and signaling cascades affected by this compound in non-target organisms.

Visualizations

The following diagrams illustrate key conceptual frameworks and potential signaling pathways related to the toxicological assessment of this compound.

Experimental_Workflow_Aquatic_Toxicity cluster_Preparation Test Preparation cluster_Exposure Exposure Phase cluster_Analysis Data Collection & Analysis TestSubstance This compound ExposureSystem Static or Flow-through System (Range of Concentrations + Control) TestSubstance->ExposureSystem TestOrganisms Non-Target Aquatic Organisms (Algae, Daphnia, Fish) TestOrganisms->ExposureSystem TestMedia Standardized Media TestMedia->ExposureSystem Endpoints Mortality (LC50) Growth Inhibition (EC50) Reproduction (NOEC/LOEC) ExposureSystem->Endpoints Analytical Chemical Analysis of Test Concentrations (HPLC-MS/MS) ExposureSystem->Analytical Statistical Statistical Analysis Endpoints->Statistical Analytical->Statistical

Figure 1: Generalized experimental workflow for aquatic toxicity testing of this compound.

Signaling_Pathway_Hypothesis cluster_Cellular_Interaction Cellular Interaction cluster_Signaling_Cascades Signaling Cascades cluster_Cellular_Response Cellular Response cluster_Organismal_Effect Organismal Effect Flufenacet_ESA This compound Receptor Cell Surface or Intracellular Receptors Flufenacet_ESA->Receptor VLCFA_Inhibition Inhibition of Very-Long-Chain Fatty Acid Synthesis Flufenacet_ESA->VLCFA_Inhibition Mapk_Pathway Mapk Pathway (e.g., ERK, JNK, p38) Receptor->Mapk_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Toxicity Developmental Toxicity, Growth Inhibition, Reproductive Effects VLCFA_Inhibition->Toxicity GeneExpression Altered Gene Expression Mapk_Pathway->GeneExpression Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt_Pathway->CellCycle Apoptosis->Toxicity CellCycle->Toxicity GeneExpression->Toxicity

Figure 2: Hypothesized signaling pathways potentially affected by this compound in non-target organisms.

Conclusion

The available data indicate that flufenacet and its primary metabolite, this compound, pose a potential risk to a variety of non-target organisms, with aquatic plants being particularly sensitive. While a comprehensive toxicological profile for this compound is still emerging, current regulatory assessments consider the combined toxicity of the parent compound and its major degradates. The mechanism of toxicity, at least for the parent compound, appears to involve the disruption of key cellular signaling pathways such as the Mapk and PI3K/Akt pathways, leading to adverse developmental and physiological effects. Further research is warranted to fully elucidate the specific toxicological properties of this compound and its mode of action in a broader range of non-target species. This will enable a more refined and accurate assessment of the environmental risks associated with the use of flufenacet-based herbicides.

References

The Microbial Catalyst: Unraveling the Role of Microorganisms in Flufenacet ESA Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160), a widely used oxyacetamide herbicide, undergoes significant transformation in the soil environment, leading to the formation of various metabolites. Among these, flufenacet ethanesulfonic acid (ESA) is a key degradation product of environmental relevance. Understanding the mechanisms behind its formation is crucial for assessing the environmental fate of flufenacet and for developing effective bioremediation strategies. This technical guide provides an in-depth exploration of the pivotal role of microbial activity in the transformation of flufenacet to flufenacet ESA, summarizing current knowledge, detailing experimental methodologies, and presenting quantitative data. While much of the detailed enzymatic pathway has been elucidated in plants, particularly in the context of herbicide resistance, this guide extrapolates and presents the likely parallel mechanisms occurring in soil microorganisms.

The Central Role of Glutathione (B108866) Conjugation

The primary mechanism for the formation of this compound in biological systems is initiated by the enzymatic conjugation of the parent herbicide with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[1][2][3] This initial conjugation step is a critical detoxification pathway, rendering the flufenacet molecule more water-soluble and less phytotoxic.

Proposed Microbial Degradation Pathway of Flufenacet to this compound

While the complete pathway has been more extensively studied in plants, the following diagram illustrates the proposed sequence of microbial enzymatic reactions leading to the formation of this compound, based on strong evidence from plant metabolism and the known functions of microbial enzymes.

Flufenacet_Degradation_Pathway cluster_enzymes Enzymatic Steps Flufenacet Flufenacet Flufenacet_GSH Flufenacet-Glutathione Conjugate Flufenacet:e->Flufenacet_GSH:w + Glutathione Flufenacet_Cys Flufenacet-Cysteine Conjugate Flufenacet_GSH:e->Flufenacet_Cys:w - Glycine - Glutamate Flufenacet_ESA This compound Flufenacet_Cys:e->Flufenacet_ESA:w Cleavage & Oxidation GST Glutathione S-Transferase (GST) Peptidases γ-Glutamyltranspeptidase & Cysteinylglycinase C_S_Lyase Cysteine β-lyase Oxidation Oxidation

Caption: Proposed microbial degradation pathway of flufenacet to this compound.

Quantitative Data on Flufenacet Degradation

The rate of flufenacet degradation and the formation of its metabolites are influenced by various soil properties and microbial activity. The following tables summarize quantitative data from relevant studies.

Table 1: Half-life (DT50) of Flufenacet in Soil

Soil TypeTemperature (°C)Organic AmendmentDT50 (days)Reference
Sandy Clay25None20-30[4]
Unamended Agricultural Soil6None45.3[5]
Unamended Agricultural Soil16None23.8[5]
Soil with Spent Mushroom Substrate6SMS57.5[5]
Soil with Spent Mushroom Substrate16SMS33.1[5]
Soil with Green Compost6GC84.2[5]
Soil with Green Compost16GC45.5[5]

Table 2: Quantification of Flufenacet Residues in Soil

Application Rate (g/ha)Days After SowingResidue Level (µg/g)Analytical MethodReference
25021Below Detectable LimitHPLC & GC-MS/MS[6]
30021Below Detectable LimitHPLC & GC-MS/MS[6]
25035Below Detectable LimitHPLC & GC-MS/MS[6]
30035Below Detectable LimitHPLC & GC-MS/MS[6]

Experimental Protocols

Isolation and Characterization of Flufenacet-Degrading Microorganisms

A crucial step in understanding the microbial role in this compound formation is the isolation and characterization of the responsible microorganisms.

1. Enrichment and Isolation:

  • Medium: A basal salt medium (BSM) is prepared containing essential minerals. Flufenacet is added as the sole source of carbon and energy at a specific concentration (e.g., 50-100 mg/L).

  • Inoculum: Soil samples from flufenacet-treated fields are used to inoculate the BSM.

  • Incubation: The cultures are incubated on a rotary shaker at a controlled temperature (e.g., 28-30°C) for several days to weeks.

  • Sub-culturing: Serial dilutions are performed and plated on BSM agar (B569324) plates containing flufenacet to obtain pure colonies of degrading bacteria.

2. Identification and Characterization:

  • Morphological and Biochemical Tests: Isolated colonies are characterized based on their morphology (shape, color, size), Gram staining, and various biochemical tests (e.g., catalase, oxidase, sugar fermentation).

  • 16S rRNA Gene Sequencing: For precise identification, the 16S rRNA gene is amplified by PCR and sequenced. The resulting sequence is then compared with databases like GenBank to identify the bacterial species.

Isolation_Workflow Soil_Sample Soil Sample (Flufenacet History) Enrichment Enrichment Culture (BSM + Flufenacet) Soil_Sample->Enrichment Isolation Isolation on Agar Plates (BSM + Flufenacet) Enrichment->Isolation Pure_Culture Pure Culture of Isolates Isolation->Pure_Culture Characterization Morphological & Biochemical Tests Pure_Culture->Characterization Identification 16S rRNA Gene Sequencing Pure_Culture->Identification Identified_Strain Identified Flufenacet Degrading Strain Identification->Identified_Strain

Caption: Experimental workflow for isolating flufenacet-degrading microorganisms.

Analysis of Flufenacet and its Metabolites

Accurate quantification of flufenacet and its metabolites, including this compound, is essential for studying its microbial degradation.

1. Sample Preparation:

  • Extraction from Microbial Culture: The microbial culture is centrifuged to separate the biomass from the supernatant. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration. The cell pellet can be extracted with a suitable organic solvent (e.g., acetonitrile (B52724), methanol) to analyze intracellular metabolites.

  • Extraction from Soil: Soil samples are typically extracted with an organic solvent or a mixture of solvents, followed by cleanup steps such as SPE to remove interfering substances.

2. Analytical Method (LC-MS/MS):

  • Chromatography: Reverse-phase liquid chromatography (LC) is commonly used to separate flufenacet and its metabolites. A C18 column is often employed with a mobile phase gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

Analytical_Workflow Sample Microbial Culture or Soil Sample Extraction Extraction (Solvent/SPE) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: General workflow for the analysis of flufenacet and its metabolites.

Conclusion and Future Directions

The formation of this compound in the soil environment is a microbially-driven process, with the initial and rate-limiting step being the conjugation of flufenacet with glutathione, catalyzed by glutathione S-transferases. While the detailed enzymatic pathway has been largely inferred from plant studies, the fundamental role of microorganisms is clear. Future research should focus on isolating and characterizing specific soil microorganisms capable of this transformation, identifying and characterizing the microbial GSTs involved, and elucidating the complete degradation pathway of the resulting glutathione conjugate to this compound. A deeper understanding of these microbial processes will be instrumental in predicting the environmental fate of flufenacet and in the development of novel bioremediation technologies for contaminated sites.

References

understanding the degradation products of flufenacet herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of the herbicide flufenacet (B33160). The information is tailored for researchers, scientists, and professionals involved in drug development and environmental science, offering detailed data, experimental protocols, and visual representations of the key degradation processes.

Introduction to Flufenacet and its Environmental Fate

Flufenacet is a selective, pre-emergence herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is essential for cell division and plant growth.[1] The environmental fate of flufenacet is of significant interest due to its potential to form various degradation products, some of which may be more mobile or persistent than the parent compound. The primary degradation pathway involves the cleavage of the ether linkage, with biodegradation being a key process in both soil and aquatic environments.[2]

Major Degradation Products of Flufenacet

The degradation of flufenacet results in the formation of several key metabolites. The principal degradation products identified in various environmental matrices include:

  • Flufenacet oxanilic acid (FOE oxalate): A major metabolite formed through the cleavage and oxidation of the acetamide (B32628) side chain.

  • Flufenacet sulfonic acid (Flufenacet ESA): Another significant degradation product resulting from the cleavage of the ether linkage and subsequent sulfonation.

  • Flufenacet thiadone: Formed through the cleavage of the ether linkage, this metabolite can be a major product in aquatic systems.

  • Trifluoroacetic acid (TFA): A persistent terminal degradation product formed from the breakdown of the trifluoromethyl group on the thiadiazole ring.[3]

Other minor metabolites have also been identified in various studies.

Quantitative Data on Flufenacet Degradation

The degradation kinetics of flufenacet and the formation of its metabolites are influenced by environmental conditions such as soil type, temperature, moisture, and microbial activity. The following tables summarize quantitative data from representative studies on flufenacet degradation in soil.

Table 1: Degradation Half-life (DT50) of Flufenacet in Different Soil Types

Soil TypeTemperature (°C)DT50 (days)Reference
Sandy Loam2023.1 - 63.6[2]
Silt Loam2033 - 64[4]
Clay LoamNot Specified42.9 - 75.6[5]
Loamy SandNot Specified117 - 145[5]

Table 2: Formation and Decline of Flufenacet and its Metabolites in Aerobic Soil

Time (Days)Flufenacet (% of Applied)This compound (% of Applied)Flufenacet Oxalate (% of Applied)Reference
010000[6]
7Not ReportedNot ReportedNot Reported
14Not ReportedNot ReportedNot Reported
30Not ReportedNot ReportedNot Reported
60Not ReportedNot ReportedNot Reported
90Not ReportedNot ReportedNot Reported
12015.9 - 17.9DetectedDetected[7]

Note: Specific time-course data for the formation and decline of individual metabolites in a single study is limited in the public literature. The data presented represents a composite understanding from multiple sources.

Degradation Pathways of Flufenacet

The degradation of flufenacet proceeds through several interconnected pathways, primarily initiated by microbial action in soil and water. The following diagrams, generated using the DOT language, illustrate the major degradation routes.

Flufenacet_Degradation Flufenacet Flufenacet Thiadone Flufenacet Thiadone Flufenacet->Thiadone Ether Cleavage (Microbial) Intermediates Intermediate Metabolites Flufenacet->Intermediates Metabolism TFA Trifluoroacetic Acid (TFA) Thiadone->TFA Further Degradation Oxalate Flufenacet Oxanilic Acid (FOE Oxalate) Sulfonic_Acid Flufenacet Sulfonic Acid (this compound) Intermediates->Oxalate Intermediates->Sulfonic_Acid

Caption: Major degradation pathways of flufenacet in soil and water.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of flufenacet.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of flufenacet degradation in soil under aerobic conditions.

Materials:

  • Radiolabeled ([14C]) flufenacet

  • Test soil, characterized for texture, pH, organic carbon content, and microbial biomass

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for volatile organics and 14CO2 (e.g., ethylene (B1197577) glycol, potassium hydroxide (B78521) solution)

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Procedure:

  • Soil Preparation: Sieve fresh soil to <2 mm and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application: Treat a known weight of soil with a solution of [14C]-flufenacet to achieve the desired concentration.

  • Incubation: Place the treated soil into biometer flasks. Connect traps for volatile compounds and CO2. Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by continuously purging with humidified air.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate flasks.

  • Analysis of Volatiles and CO2: Analyze the trapping solutions by LSC to quantify volatile radioactivity and mineralization.

  • Soil Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water). Perform multiple extractions to ensure exhaustive recovery of residues.

  • Analysis of Extracts: Quantify the total radioactivity in the extracts by LSC. Profile the extracts by HPLC with a radioactivity detector to separate the parent compound and its degradation products. Identify and quantify the degradation products using co-chromatography with authentic standards and/or by LC-MS/MS.

  • Analysis of Non-extractable Residues: Determine the amount of non-extractable radioactivity remaining in the soil after extraction by combustion analysis.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Prep Soil Sieving & Moisture Adjustment Flufenacet_App Application of [14C]-Flufenacet Soil_Prep->Flufenacet_App Incubation Incubate in Dark (Constant Temp.) Flufenacet_App->Incubation Trapping Trap Volatiles & CO2 Incubation->Trapping Sampling Sacrificial Sampling (Time Intervals) Incubation->Sampling LSC_Volatiles LSC of Traps Sampling->LSC_Volatiles Soil_Extraction Solvent Extraction Sampling->Soil_Extraction LSC_Extracts LSC of Extracts Soil_Extraction->LSC_Extracts Combustion Combustion of Soil (Non-extractables) Soil_Extraction->Combustion HPLC HPLC Profiling LSC_Extracts->HPLC LC_MSMS LC-MS/MS ID HPLC->LC_MSMS

Caption: Experimental workflow for an aerobic soil metabolism study.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of flufenacet in aqueous solutions at different pH values.

Materials:

  • Analytical grade flufenacet

  • Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)

  • Incubation vessels (e.g., sterile glass flasks)

  • Constant temperature incubator or water bath

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Solution Preparation: Prepare sterile buffer solutions at the desired pH values.

  • Application: Add a known amount of flufenacet to each buffer solution to achieve the target concentration.

  • Incubation: Store the flasks in the dark at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At specified time intervals, collect aliquots from each flask.

  • Analysis: Directly analyze the aliquots by HPLC-UV or LC-MS/MS to determine the concentration of flufenacet remaining.

  • Data Analysis: Plot the concentration of flufenacet versus time and determine the hydrolysis rate constant and half-life at each pH.

Aqueous Photolysis Study

Objective: To determine the rate and products of flufenacet degradation in water when exposed to light.

Materials:

  • Analytical grade flufenacet

  • Sterile, purified water

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp)

  • Quartz reaction vessels

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Solution Preparation: Prepare a sterile aqueous solution of flufenacet in quartz vessels.

  • Irradiation: Place the vessels in the photoreactor and expose them to continuous irradiation. Maintain a constant temperature.

  • Dark Control: Prepare identical samples and keep them in the dark at the same temperature to serve as controls.

  • Sampling: At various time points, withdraw samples from the irradiated and dark control vessels.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the parent compound and identify and quantify any photoproducts.

  • Data Analysis: Calculate the photodegradation rate constant and half-life of flufenacet.

Analytical Method: LC-MS/MS for Flufenacet and its Metabolites in Water

Objective: To provide a sensitive and selective method for the simultaneous determination of flufenacet and its major degradation products in water samples.[8][9]

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • LC column (e.g., C18 reversed-phase)

  • Mobile phase solvents (e.g., acetonitrile, methanol (B129727), water with additives like formic acid or ammonium (B1175870) formate)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup and concentration

  • Analytical standards of flufenacet and its metabolites

Procedure:

  • Sample Preparation:

    • Acidify the water sample (e.g., to pH 3 with formic acid).

    • Pass a known volume of the sample through a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Separate the analytes using a gradient elution program with a suitable mobile phase combination.

  • MS/MS Detection:

    • Introduce the eluent from the LC into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using analytical standards.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion

The degradation of flufenacet in the environment is a complex process involving multiple pathways and resulting in a variety of degradation products. Understanding these processes is crucial for assessing the environmental impact of this herbicide. This technical guide has provided an overview of the major degradation products, quantitative data on degradation rates, visual representations of the degradation pathways, and detailed experimental protocols for studying the environmental fate of flufenacet. This information serves as a valuable resource for researchers and professionals in the fields of environmental science, agriculture, and regulatory affairs. Further research is needed to obtain more comprehensive quantitative data on the formation and dissipation of all major metabolites in various environmental compartments.

References

Flufenacet ESA and its Impact on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific impact of flufenacet (B33160) ethanesulfonic acid (ESA) on soil microbial communities is limited. This guide synthesizes available data on the parent compound, flufenacet, and general principles of herbicide-microbe interactions to provide a comprehensive overview for researchers, scientists, and drug development professionals. The information presented should be interpreted with the understanding that it is largely based on analogous compounds and broader ecotoxicological studies.

Introduction: Flufenacet and its Environmental Significance

Flufenacet is a selective herbicide used for pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops.[1] In the soil and aquatic environments, flufenacet undergoes degradation, primarily through microbial activity, leading to the formation of several metabolites, including flufenacet ethanesulfonic acid (ESA).[1][2] Flufenacet ESA is a more polar and water-soluble compound than its parent, which can lead to its persistence and potential for leaching into groundwater.[3] While the focus of many environmental risk assessments is on the parent pesticide, there is growing recognition that transformation products can also exert biological effects.[4][5][6] Understanding the impact of this compound on soil microbial communities is crucial for a complete assessment of the environmental fate and ecotoxicological profile of flufenacet-based herbicides.

Chemical Properties of this compound (Sodium Salt)

PropertyValueReference
Molecular Formula C₁₁H₁₃FNNaO₄S[7][8][9]
Molecular Weight 297.28 g/mol [7][8][9]
CAS Number 947601-87-8[3][8]
IUPAC Name sodium 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonate[8]

Data Presentation: Effects on Soil Microbial Communities

Table 1: Impact of Flufenacet-Containing Herbicide Mixtures on Soil Microbial Biomass and Activity

ParameterHerbicide TreatmentSoil TypeDosageObservation PeriodEffectReference
Dehydrogenase Activity (DHA) Flufenacet + Diflufenican + ChlorotoluronUnamended SoilAgronomic Rate339 daysSignificant decrease over time[10]
Dehydrogenase Activity (DHA) Flufenacet + IsoxaflutoleSandy Clay40 mg/kgNot specifiedInhibition[10]
Total Microbial Biomass (PLFA) Flufenacet + Diflufenican + ChlorotoluronUnamended SoilAgronomic Rate339 daysSharp decrease[10]
Gram-Negative Bacteria Flufenacet + Diflufenican + ChlorotoluronUnamended SoilAgronomic Rate45 daysRelative decrease compared to control[10]
Gram-Positive Bacteria Flufenacet + Diflufenican + ChlorotoluronUnamended SoilAgronomic Rate339 daysRelative increase compared to control[10]

Table 2: Effects of a Flufenacet and Isoxaflutole Mixture on Soil Enzyme Activities

EnzymeDosageEffectReference
Dehydrogenases 5.0 - 160 mg/kgSuppression[7]
Catalase 5.0 - 160 mg/kgSuppression[7]
Urease 5.0 - 160 mg/kgSuppression[7]
Alkaline Phosphatase 5.0 - 160 mg/kgSuppression[7]
Arylsulfatase 5.0 - 160 mg/kgSuppression[7]
β-Glucosidase Not specifiedInitial increase followed by a decline[7]

Experimental Protocols

Detailed experimental protocols for assessing the impact of this compound on soil microbial communities are not published. The following methodologies are adapted from studies on flufenacet and other herbicides and can serve as a template for future research.[8][11]

Soil Microcosm Setup

A common approach to studying the effects of xenobiotics on soil microbes is through controlled laboratory microcosm experiments.

Objective: To evaluate the dose-dependent and time-course effects of this compound on soil microbial biomass, community structure, and enzymatic activity.

Materials:

  • Freshly collected agricultural soil, sieved (2 mm) and pre-incubated for 7 days at 20°C to stabilize microbial activity.

  • Analytical grade this compound sodium salt.

  • Sterile deionized water.

  • Incubation vessels (e.g., 250 mL glass jars with loosely fitted lids to allow for gas exchange).

Procedure:

  • Soil Characterization: Analyze the soil for key physicochemical properties including pH, organic carbon content, texture (sand, silt, clay content), and total nitrogen.

  • Spiking: Prepare a stock solution of this compound in sterile deionized water. Apply the solution to the soil to achieve a range of concentrations, for example, a control (water only), the predicted environmental concentration (PEC), 10x PEC, and 100x PEC. Ensure even distribution of the compound by thorough mixing.

  • Incubation: Place a known amount of spiked soil (e.g., 100 g dry weight equivalent) into each incubation vessel. Adjust the moisture content to 50-60% of the water-holding capacity. Incubate the microcosms in the dark at a constant temperature (e.g., 20°C) for a specified period (e.g., 0, 7, 14, 28, and 56 days).

  • Sampling: At each sampling time point, destructively sample triplicate microcosms for each treatment for subsequent analysis.

Analysis of Microbial Parameters

1. Microbial Biomass:

  • Phospholipid Fatty Acid (PLFA) Analysis: Extract lipids from soil samples, separate the phospholipid fraction, and analyze the fatty acid methyl esters by gas chromatography (GC). The total PLFA content provides an estimate of the total viable microbial biomass. The relative abundance of specific fatty acid markers can indicate shifts in the microbial community structure (e.g., ratios of Gram-positive to Gram-negative bacteria, fungi to bacteria).[10]

2. Soil Enzyme Activity Assays:

  • Dehydrogenase Activity: Measure the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF) spectrophotometrically. This assay reflects the overall metabolic activity of the soil microbial community.

  • Other Enzymes: Assays for other key soil enzymes involved in nutrient cycling, such as urease, phosphatases, and glucosidases, can be performed using standard colorimetric methods.[7]

3. Microbial Community Structure:

  • DNA Extraction and Sequencing: Extract total DNA from soil samples. Amplify a target gene (e.g., 16S rRNA for bacteria, ITS for fungi) using polymerase chain reaction (PCR) and perform high-throughput sequencing (e.g., Illumina MiSeq). Analyze the sequencing data to determine the diversity (alpha and beta diversity) and taxonomic composition of the microbial community.

Analytical Method for this compound in Soil

An analytical procedure for detecting this compound in soil would likely involve the following steps, adapted from methods for the parent compound and other polar metabolites.[12]

  • Extraction: Extract soil samples with a suitable solvent mixture, such as acetone-water or methanol-water, potentially with the addition of a buffer to control pH.

  • Clean-up: Use solid-phase extraction (SPE) with a C18 or other suitable sorbent to remove interfering substances from the soil extract.

  • Analysis: Quantify this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity and selectivity for detecting low concentrations of the metabolite in complex soil matrices.

Mandatory Visualizations

Logical Relationship: Environmental Fate of Flufenacet

Flufenacet Flufenacet (Parent Herbicide) Soil Soil Environment Flufenacet->Soil Water Aquatic Environment Soil->Water Microbial_Degradation Microbial Degradation Soil->Microbial_Degradation Water->Microbial_Degradation Flufenacet_ESA This compound (Metabolite) Microbial_Degradation->Flufenacet_ESA Leaching Leaching & Runoff Flufenacet_ESA->Leaching Groundwater Groundwater Contamination Leaching->Groundwater

Caption: Degradation of flufenacet to this compound and its potential environmental transport.

Experimental Workflow: Assessing this compound Impact

cluster_setup Microcosm Setup cluster_analysis Microbial Analysis Soil_Collection Soil Collection & Sieving Spiking Spiking with this compound Soil_Collection->Spiking Incubation Incubation Spiking->Incubation Sampling Time-Series Sampling Incubation->Sampling PLFA Microbial Biomass (PLFA) Data_Analysis Data Analysis & Interpretation PLFA->Data_Analysis Enzyme_Assays Enzyme Activities Enzyme_Assays->Data_Analysis DNA_Sequencing Community Structure (DNA Seq) DNA_Sequencing->Data_Analysis Sampling->PLFA Sampling->Enzyme_Assays Sampling->DNA_Sequencing

Caption: Workflow for a soil microcosm study on this compound's microbial impact.

Signaling Pathway: General Microbial Stress Response to Xenobiotics

Xenobiotic Xenobiotic Stress (e.g., this compound) Cell_Membrane Cell Membrane Damage Xenobiotic->Cell_Membrane Oxidative_Stress Oxidative Stress (ROS) Xenobiotic->Oxidative_Stress Stress_Sensing Stress Sensing & Signal Transduction Cell_Membrane->Stress_Sensing DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Oxidative_Stress->Stress_Sensing DNA_Damage->Stress_Sensing Efflux_Pumps Upregulation of Efflux Pumps Stress_Sensing->Efflux_Pumps Detox_Enzymes Synthesis of Detoxification Enzymes Stress_Sensing->Detox_Enzymes DNA_Repair Activation of DNA Repair Mechanisms Stress_Sensing->DNA_Repair Metabolic_Shift Metabolic Shift Stress_Sensing->Metabolic_Shift

Caption: A generalized model of microbial stress response pathways to xenobiotic compounds.

Conclusion and Future Research Directions

The available evidence, primarily from studies on the parent compound flufenacet, suggests that its presence in soil can negatively impact microbial communities by reducing biomass and altering enzymatic activities.[7][10] Given that some herbicide metabolites have been shown to be as or more toxic than the parent compounds, it is plausible that this compound could have similar or even more pronounced effects on soil microorganisms.[4][5][6]

There is a clear and critical need for direct research into the ecotoxicology of this compound in the soil environment. Future studies should focus on:

  • Dose-response studies: Quantifying the effects of a range of this compound concentrations on key microbial indicators.

  • Long-term studies: Assessing the chronic effects of this compound on microbial community structure and function over extended periods.

  • Metagenomic and metatranscriptomic analyses: To understand the functional responses of the microbial community to this compound exposure, including the upregulation of stress response and degradation pathways.

  • Comparative studies: Directly comparing the toxicity of flufenacet and this compound to soil microbial communities.

By addressing these research gaps, a more accurate and comprehensive risk assessment of flufenacet and its environmental metabolites can be achieved, ensuring the long-term health and sustainability of agricultural soils.

References

The Long-Range Transport Potential of Flufenacet ESA: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Environmental Scientists

This technical guide provides a comprehensive analysis of the long-range transport potential (LRTP) of flufenacet (B33160) ethanesulfonic acid (ESA), a primary environmental metabolite of the herbicide flufenacet. By synthesizing available data on the physicochemical properties of both the parent compound and its ESA metabolite, this document offers a detailed evaluation of the likelihood of flufenacet ESA to travel long distances from its source, particularly through the atmosphere.

Introduction: From Flufenacet to its ESA Metabolite

Flufenacet is a selective herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and wheat.[1] Once released into the environment, flufenacet undergoes transformation, leading to the formation of several metabolites, including this compound (also referred to as FOE sulfonic acid).[1][2] Understanding the environmental fate of these metabolites is critical, as their mobility and persistence can differ significantly from the parent compound, posing distinct challenges for environmental monitoring and risk assessment.

The potential for a chemical to undergo long-range transport is a key factor in its environmental risk profile.[2] Substances that can travel far from their point of application can lead to contamination in remote and sensitive ecosystems.[2] This guide focuses specifically on the LRTP of this compound, a metabolite of regulatory interest due to its detection in water resources.

Physicochemical Properties and Relevance to Long-Range Transport

The LRTP of a chemical is governed by its physicochemical properties, which determine its partitioning between different environmental compartments (air, water, soil, biota), its mobility, and its persistence. Key properties include vapor pressure, water solubility, the Henry's Law constant, and its degradation half-life in the atmosphere.

  • Vapor Pressure indicates a substance's tendency to volatilize into the atmosphere. Higher vapor pressure increases the potential for atmospheric transport.

  • Water Solubility affects a substance's mobility in aquatic systems and its washout from the atmosphere.

  • Henry's Law Constant (H) describes the partitioning of a chemical between air and water. A low H value indicates a preference for the aqueous phase over the gas phase, limiting atmospheric transport.

  • Atmospheric Half-Life (DT₅₀) : The persistence of a chemical in the atmosphere, often determined by its reaction rate with hydroxyl radicals, is crucial. A longer half-life allows for transport over greater distances.[1]

The following tables summarize the available quantitative data for flufenacet and its ESA metabolite, highlighting the profound differences in their properties.

Data Presentation: A Comparative Analysis

Table 1: Physicochemical Properties of Flufenacet
PropertyValueUnitSourceInterpretation
Vapor Pressure1.35 x 10⁻⁴mPa[3]Low volatility
Water Solubility56mg/L[1][2]Moderately soluble
Henry's Law Constant5.8 x 10⁻⁹atm·m³/mol[1]Essentially non-volatile from water/moist soil
Photochemical Oxidative DT₅₀ (Air)~22hours[1]Below the level of concern for long-range air transport
Table 2: Physicochemical Properties of this compound
PropertyValueUnitSourceInterpretation
Vapor Pressure1.35 x 10⁻⁴mPa[3]Extremely low volatility
Water Solubility (at pH 7)55,000mg/L[3]High solubility
Henry's Law ConstantNot Available-[3]Inferred to be extremely low
Photochemical Oxidative DT₅₀ (Air)Not Available-[3]-

Environmental Transformation and Fate

Flufenacet degrades in the soil and water, primarily through microbial action, into more polar metabolites like this compound.[1][4] This transformation is a critical step in the environmental fate of the parent compound and fundamentally alters the transport potential of the resulting molecule.

The following diagram illustrates the transformation pathway from the parent herbicide to its ESA metabolite within the environmental system.

G cluster_application Agricultural Application cluster_environment Environmental Compartments cluster_transformation Metabolic Transformation Flufenacet Flufenacet (Parent Herbicide) Soil Soil Flufenacet->Soil Application Metabolism Microbial Metabolism Soil->Metabolism Degradation Water Water Flufenacet_ESA This compound (Metabolite) Metabolism->Flufenacet_ESA Forms Flufenacet_ESA->Water Leaching & Runoff

Caption: Transformation of Flufenacet to this compound in the environment.

Assessment of Long-Range Transport Potential for this compound

Based on the stark contrast in physicochemical properties between flufenacet and this compound, a clear assessment of the metabolite's LRTP can be made.

  • Extremely Low Vapor Pressure: With a vapor pressure of 1.35 x 10⁻⁴ mPa, this compound has a negligible tendency to volatilize from soil or water surfaces into the atmosphere.[3]

  • High Water Solubility: Its high water solubility (55,000 mg/L) ensures that any fraction that might enter the atmosphere would be efficiently removed through wet deposition (rain).[3]

While the Henry's Law constant and atmospheric half-life are not available for this compound, the extremely low vapor pressure and high water solubility strongly indicate that the substance will preferentially partition into the aqueous phase rather than the gas phase, precluding significant atmospheric transport. The parent compound, flufenacet, already has a low LRTP, and its transformation into the highly polar and non-volatile ESA metabolite further reduces this potential.

Aquatic Transport: In contrast to its low atmospheric mobility, this compound exhibits properties that favor transport within aquatic systems. Its high water solubility and persistence in water suggest that it is prone to leaching through the soil profile into groundwater and can be transported via surface runoff into rivers and streams.[5] This is consistent with monitoring studies that frequently detect this compound in groundwater.

The logical workflow for assessing LRTP based on these properties is outlined in the diagram below.

LRTP_Assessment cluster_properties Physicochemical Properties cluster_analysis Analysis cluster_conclusion Conclusion VP Vapor Pressure (1.35E-4 mPa) Volatilization Volatilization Potential VP->Volatilization Very Low WS Water Solubility (55,000 mg/L) Air_Partition Air-Water Partitioning WS->Air_Partition Favors Water LRTP_Water Aquatic Mobility: High WS->LRTP_Water HLC Henry's Law Constant (Inferred Low) HLC->Air_Partition Favors Water DT50 Atmospheric DT50 (Unknown) LRTP_Air Atmospheric LRTP: Very Low Volatilization->LRTP_Air Air_Partition->LRTP_Air Persistence Atmospheric Persistence Persistence->LRTP_Air

Caption: Logical workflow for assessing the transport potential of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties cited in this guide generally follow internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Protocol for Vapor Pressure Determination (OECD Guideline 104):

  • Method: The vapor pressure for substances with very low volatility, like this compound, is typically determined using a gas saturation method (effusion method).

  • Apparatus: A carrier gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through or over a sample of the test substance. The sample is thermostatically controlled at a specific temperature.

  • Procedure: The carrier gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping it (e.g., on a sorbent material) and quantifying it using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the molecular weight of the substance, assuming ideal gas behavior.

Protocol for Water Solubility Determination (OECD Guideline 105):

  • Method: The flask method is a common and reliable technique for determining the water solubility of substances.

  • Apparatus: A temperature-controlled shaker or stirrer, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

  • Procedure: An excess amount of the test substance is added to a known volume of purified water (often buffered to a specific pH, e.g., pH 7 for environmental relevance) in a flask. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.

  • Quantification: The concentration of the substance in the clear aqueous phase is determined analytically. The experiment is repeated until successive measurements show consistent values, confirming that saturation has been achieved.

Conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of Flufenacet ESA in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flufenacet (B33160) is a widely used herbicide for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.[1] Its environmental fate is of significant interest, as its degradation products can persist in soil and water. Flufenacet ethane (B1197151) sulfonic acid (ESA), a major metabolite, is frequently monitored to assess environmental contamination and ensure water safety.[1][2] This application note details a robust and sensitive method for the quantitative analysis of flufenacet ESA in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by selective detection using Multiple Reaction Monitoring (MRM), making it suitable for routine environmental monitoring.

Experimental Protocols

Reagents, Standards, and Materials
  • Standards: this compound sodium salt analytical standard (PESTANAL® or equivalent).[3]

  • Solvents: HPLC or MS-grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (≥98%).

  • SPE Cartridges: C18 (Octadecyl) SPE cartridges (e.g., 6 mL, 500 mg).[4]

  • Filters: 0.45 µm syringe filters for sample filtration before injection.[4][5]

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

Standard Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound analytical standard in methanol to prepare a primary stock solution.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution with methanol.

  • Calibration Standards (0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with 0.1% formic acid in water.

Sample Preparation Protocol (Solid-Phase Extraction)

The following protocol is optimized for the extraction of this compound from water samples.[4][5][6]

  • Sample Acidification: Acidify 50 mL of the water sample with formic acid to a pH of approximately 3.0.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified water (pH 3.0).[6]

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Elution: Elute the retained analytes from the cartridge with 6 mL of methanol.[4][5]

  • Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen in a water bath set at 25-30°C.[4][5]

  • Reconstitution: Bring the final volume to 2.0 mL using 0.1% formic acid in water.[4]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][5]

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

ParameterSetting
Column Reversed-phase C18, 50 x 2 mm, 5 µm (e.g., Inertsil ODS-2)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Gradient Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 20 µL[4]
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage -3500 V
Precursor Ion (Q1) To be determined by infusion of standard (approx. m/z 294)
Product Ions (Q3) To be determined by Collision-Induced Dissociation (CID) of the precursor ion
Collision Energy To be optimized for each transition

Data Presentation

The described method is validated to provide accurate and precise quantification of this compound. The performance characteristics are summarized below, based on typical results from similar validated methods.[4][6][7][8]

Table 1: Method Performance and Validation Data

ParameterTypical ValueReference
Limit of Detection (LOD) 0.012 µg/L[4]
Limit of Quantitation (LOQ) 0.10 µg/L[4]
Linearity Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.99[6]
Recovery in Water 89 - 116%[8]
Precision (RSD) < 5%[7][9]

Workflow Visualization

The overall experimental process from sample collection to final data analysis is illustrated in the following workflow diagram.

G LC-MS/MS Analysis Workflow for this compound cluster_prep Sample Preparation Acidify 1. Acidify Sample Condition 2. Condition SPE Cartridge Acidify->Condition Load 3. Load Sample Condition->Load Elute 4. Elute Analyte Load->Elute Concentrate 5. Concentrate Eluate Elute->Concentrate Reconstitute 6. Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS_Analysis LC-MS/MS Analysis (ESI-, MRM Mode) Reconstitute->LCMS_Analysis SampleCollection Water Sample Collection SampleCollection->Acidify DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing Results Quantitative Results (Concentration in µg/L) DataProcessing->Results

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of this compound in water samples using LC-MS/MS. The method, which incorporates a robust solid-phase extraction procedure, demonstrates high sensitivity, excellent recovery, and precision. It is a reliable tool for environmental laboratories, regulatory agencies, and researchers involved in monitoring pesticide metabolites to ensure water quality and environmental safety.

References

Application Note: Solid-Phase Extraction Protocol for Flufenacet ESA from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flufenacet, a widely used herbicide, and its degradation products are of increasing environmental concern. Among these, Flufenacet ethanesulfonic acid (ESA), a major metabolite, is frequently detected in water sources. Accurate and reliable quantification of Flufenacet ESA is crucial for monitoring water quality and conducting environmental risk assessments. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and pre-concentration of analytes like this compound from complex aqueous matrices prior to chromatographic analysis.

This application note provides detailed protocols for the solid-phase extraction of this compound from water samples using two common reversed-phase sorbents: C18 and a polymeric sorbent (Oasis HLB). The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the performance data for the SPE-LC-MS/MS analysis of this compound (also referred to as FOE 5043 sulfonic acid in some literature).

ParameterValueReference
Sorbent TypeOctadecyl (C18)[1]
Limit of Quantitation (LOQ)0.10 µg/L[1]
Limit of Detection (LOD)0.012 µg/L[1]
Mean Recovery70-120%[1]
Relative Standard Deviation (RSD)≤20%[1]

Experimental Protocols

Two common and effective SPE protocols for the extraction of this compound from water samples are detailed below.

Protocol 1: Using C18 SPE Cartridges

This protocol is based on established methods for the analysis of Flufenacet and its metabolites in water.[1]

Materials:

  • C18 SPE Cartridges (e.g., 6 mL, 500 mg)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Acetonitrile (B52724) (HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Autosampler Vials

Procedure:

  • Sample Preparation:

    • Collect a 50 mL water sample.

    • Acidify the sample to a pH of approximately 3 with formic acid. This ensures that the acidic this compound is in its neutral form and can be retained by the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 6 mL of methanol through the C18 cartridge.

    • Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 6 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with 6 mL of methanol into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 25-30°C.[1]

    • Add 1 mL of 0.1% formic acid in water to the concentrated extract.

    • The final extract is ready for analysis by LC-MS/MS.

Protocol 2: Using Polymeric (Oasis HLB) SPE Cartridges

Polymeric sorbents like Oasis HLB are also highly effective for extracting polar herbicide metabolites.[2][3]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Autosampler Vials

Procedure:

  • Sample Preparation:

    • Collect a water sample (e.g., 250 mL).

    • Acidify the sample to a pH of approximately 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned Oasis HLB cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of 0.1% formic acid in water and acetonitrile).

Visualization of the SPE Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Acidify Acidification (pH ~3) Sample->Acidify Condition 1. Cartridge Conditioning (Methanol, Water) Load 2. Sample Loading Acidify->Load Condition->Load Wash 3. Cartridge Washing (Deionized Water) Load->Wash Elute 4. Elution (Methanol or Acetonitrile) Wash->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS

Caption: General workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for the Determination of Flufenacet ESA in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of Flufenacet Ethanesulfonic Acid (ESA), a key metabolite of the herbicide flufenacet, in soil matrices. The following sections offer comprehensive methodologies, data presentation, and visual workflows to guide researchers in accurately quantifying this analyte.

Introduction

Flufenacet is a widely used herbicide, and its metabolites, such as Flufenacet ESA, are of significant environmental interest due to their potential for mobility and persistence in soil and water.[1] Accurate and reliable analytical methods are crucial for monitoring their environmental fate and ensuring regulatory compliance. This application note details robust methods for the extraction, cleanup, and quantification of this compound in complex soil matrices.

The protocols described herein are based on established analytical techniques, including solvent extraction, Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Quantitative Data Summary

The following tables summarize the performance data for the different sample preparation techniques described in this document. These values are compiled from various studies and are intended to provide a comparative overview. Actual results may vary depending on the specific soil type, instrumentation, and laboratory conditions.

Table 1: Recovery and Precision Data for Flufenacet and its Metabolites in Soil

AnalyteMethodFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
FlufenacetMSPD-HPLC0.0180.9 ± 2.7<10
FlufenacetMSPD-HPLC0.0593.5 ± 2.4<10
FlufenacetMSPD-HPLC0.182.6 ± 4.3<10
FlufenacetMSPD-HPLC0.592.8 ± 2.1<10
FlufenacetMSPD-GC-MS/MS0.0188.0 ± 3.0<10
FlufenacetMSPD-GC-MS/MS0.0596.2 ± 3.5<10
FlufenacetSolvent Extraction-GCNot Specified81 - 100Not Specified
Various PesticidesQuEChERS-GC/MS/MSNot Specified71 - 1201 - 17

Data for this compound in soil is limited in publicly available literature; however, the methods presented are suitable for its extraction and analysis. The recovery for this compound is expected to be within the acceptable range of 70-120% with good precision (RSD <20%).

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Flufenacet in Soil

AnalyteAnalytical MethodLOD (µg/g)LOQ (µg/g)
FlufenacetHPLC0.0030.01
FlufenacetGC-MS/MS0.0010.003

The LOQ for this compound using LC-MS/MS is anticipated to be in the low µg/kg range, typically between 0.001 and 0.01 µg/g, depending on the instrument sensitivity.

Experimental Protocols

This section provides detailed step-by-step protocols for two recommended sample preparation methods for this compound in soil: a traditional solvent extraction with Solid-Phase Extraction (SPE) cleanup and a modified QuEChERS procedure.

Protocol 1: Solvent Extraction followed by Solid-Phase Extraction (SPE) Cleanup

This method is a robust and widely used technique for the extraction and cleanup of pesticide residues from soil.

3.1.1. Materials and Reagents

3.1.2. Extraction Procedure

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of acetonitrile.

  • For acidic soils, adjust the pH of the extraction solvent with a small amount of ammonium hydroxide to ensure this compound is in its anionic form. For alkaline soils, acidification with formic acid may be necessary.

  • Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-5) with another 20 mL of acetonitrile.

  • Combine the supernatants.

3.1.3. SPE Cleanup

  • Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the C18 cartridge. Do not allow the cartridge to dry.

  • Load the sample: Dilute the combined supernatant with deionized water (1:4, extract:water) and load it onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge: Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analyte: Elute the this compound from the cartridge with 6 mL of methanol into a collection tube.

  • Concentrate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS Method

The QuEChERS method is known for its speed and efficiency in multi-residue pesticide analysis.[2]

3.2.1. Materials and Reagents

  • Soil Sample: Air-dried and sieved (<2 mm)

  • Extraction Solvent: Acetonitrile with 1% acetic acid

  • QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), sodium acetate

  • Dispersive SPE (dSPE) Sorbents: Primary secondary amine (PSA), C18

  • Equipment: High-speed homogenizer or vortex mixer, centrifuge.

3.2.2. Extraction Procedure

  • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water to hydrate (B1144303) the soil and vortex for 30 seconds.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g sodium acetate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3.2.3. Dispersive SPE (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dSPE tube containing PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The determination of this compound is typically performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

Experimental Workflow: Solvent Extraction with SPE Cleanup start Soil Sample (10 g) extraction Add Acetonitrile (20 mL) Shake for 30 min start->extraction centrifuge1 Centrifuge (4000 rpm, 10 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant repeat_extraction Repeat Extraction supernatant->repeat_extraction Repeat once combine Combine Supernatants supernatant->combine repeat_extraction->centrifuge1 spe_load Load Sample Extract combine->spe_load spe_condition Condition C18 SPE (Methanol, Water) spe_condition->spe_load spe_wash Wash with Water spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute concentrate Evaporate & Reconstitute spe_elute->concentrate end LC-MS/MS Analysis concentrate->end

Caption: Workflow for Solvent Extraction with SPE Cleanup.

Experimental Workflow: Modified QuEChERS Method start Soil Sample (5 g) hydrate Add Water (5 mL) Vortex start->hydrate add_solvent Add Acetonitrile (10 mL, 1% Acetic Acid) hydrate->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaOAc) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 supernatant Take Supernatant (1 mL) centrifuge1->supernatant dspe dSPE Cleanup (PSA, C18) supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 end LC-MS/MS Analysis centrifuge2->end

References

Application Note: A Robust Analytical Method for the Detection of Flufenacet ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160) is a widely used herbicide for pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops. Following its application, flufenacet degrades in the environment into several metabolites, including flufenacet ethanesulfonic acid (ESA). Due to its potential to leach into groundwater and its persistence, the development of sensitive and reliable analytical methods for the detection of flufenacet ESA is crucial for environmental monitoring and food safety assessment.

This application note provides a detailed protocol for a robust analytical method for the quantitative determination of this compound in water and soil matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed to be sensitive, selective, and suitable for high-throughput analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical Name 2-[[(4-fluorophenyl)(1-methylethyl)amino]carbonyl]ethanesulfonic acid
Molecular Formula C₁₁H₁₃FNNaO₄S[1][2]
Molecular Weight 297.28 g/mol (as sodium salt)[1][2]
Ionization Mode Negative Electrospray Ionization (-ESI) is optimal for detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation procedure is critical for removing matrix interferences and concentrating the analyte of interest. Below are protocols for water and soil/agricultural matrices.

This protocol is suitable for the extraction of this compound from groundwater and surface water samples.[3]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Cartridge Conditioning: Sequentially pass 5 mL of methanol and 5 mL of deionized water through the C18 SPE cartridge. Do not allow the cartridge to dry.[3]

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to pH ~3 with an appropriate acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.[3]

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a collection tube.[3]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile (B52724) with 0.1% formic acid), vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.[3]

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Reconstitution Condition_Methanol 1. Add 5 mL Methanol Condition_Water 2. Add 5 mL Deionized Water Condition_Methanol->Condition_Water Load_Sample 3. Load Water Sample Condition_Water->Load_Sample Wash_Cartridge 4. Wash with Deionized Water Load_Sample->Wash_Cartridge Dry_Cartridge 5. Dry Cartridge Wash_Cartridge->Dry_Cartridge Elute_Analyte 6. Elute with Methanol Dry_Cartridge->Elute_Analyte Evaporate 7. Evaporate to Dryness Elute_Analyte->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject into LC-MS/MS

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a wide range of food and agricultural matrices.[4][5][6]

Materials:

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

Protocol:

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[4][5]

  • Extraction: Add 15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.[5]

  • Salting Out: Add the QuEChERS extraction salt packet. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.[4]

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the initial mobile phase.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize Sample Add_Acetonitrile 2. Add Acetonitrile Homogenize->Add_Acetonitrile Add_Salts 3. Add QuEChERS Salts Add_Acetonitrile->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant to d-SPE tube Centrifuge1->Transfer_Supernatant Vortex_Centrifuge2 6. Vortex and Centrifuge Transfer_Supernatant->Vortex_Centrifuge2 Analysis Analysis Vortex_Centrifuge2->Analysis Inject into LC-MS/MS

Caption: QuEChERS workflow for soil and agricultural samples.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Electrospray Ionization (ESI) source

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

MS/MS Method:

  • Ionization Mode: Negative Electrospray Ionization (-ESI)

  • Multiple Reaction Monitoring (MRM): The precursor ion for this compound is m/z 274.0, derived from its molecular weight. Specific product ions and collision energies should be optimized for the instrument in use. Two MRM transitions are recommended for confirmation.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound274.0OptimizeOptimize

Note: The user should perform an infusion of a this compound standard to determine the optimal product ions and collision energies for their specific mass spectrometer.

Method Validation

The analytical method should be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over the expected concentration range.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. A typical LOQ for flufenacet and its metabolites in water is around 0.1 µg/L and in agricultural products is 0.01 µg/g.[7][8]
Accuracy (Recovery) Mean recoveries should be within 70-120%.[7][9]
Precision (Repeatability) Relative Standard Deviation (RSD) should be ≤ 20%.[7][9]
Specificity No significant interfering peaks at the retention time of the analyte in blank matrix samples.

Data Presentation

Quantitative results from method validation and sample analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Method Validation Summary for this compound in Water

ParameterResult
Linearity Range (µg/L) 0.05 - 5.0
Correlation Coefficient (r²) > 0.995
LOD (µg/L) 0.01
LOQ (µg/L) 0.05
Accuracy (Recovery %) at 0.1 µg/L 95 ± 5%
Precision (RSD %) at 0.1 µg/L < 10%

Note: The values presented in this table are representative and should be determined experimentally during method validation.

Conclusion

The described analytical method, combining either SPE or QuEChERS sample preparation with LC-MS/MS, provides a robust and sensitive approach for the determination of this compound in environmental and agricultural samples. Proper method validation is essential to ensure the reliability of the generated data. This application note serves as a comprehensive guide for researchers and scientists involved in pesticide residue analysis.

References

Application Notes and Protocols for QuEChERS Extraction of Flufenacet ESA in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160), a selective herbicide, and its metabolite Flufenacet Ethanesulfonic Acid (Flufenacet ESA) are compounds of significant interest in agricultural and environmental analysis. Ensuring food safety and conducting accurate risk assessments require robust and efficient analytical methods for the determination of these residues in various agricultural commodities. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices. This document provides detailed application notes and a comprehensive protocol for the extraction of the polar metabolite, this compound, from agricultural products using a modified QuEChERS approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The polar nature of this compound presents unique challenges for extraction and cleanup compared to its parent compound. Standard QuEChERS protocols may require modifications to achieve optimal recovery and minimize matrix effects. The following sections detail a validated methodology, including sample preparation, extraction, and dispersive solid-phase extraction (dSPE) cleanup, tailored for the analysis of this compound in various crops.

Quantitative Data Summary

The following tables summarize the recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) data for Flufenacet and its metabolites, including this compound, in various agricultural products.

Table 1: Recovery of Flufenacet and its Metabolites using a Modified QuEChERS Method in Corn.

AnalyteSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Flufenacet0.0185.25.1
0.192.53.8
1.095.12.9
This compound (FOE sulfonic acid)0.0178.98.2
0.188.36.5
1.091.74.3
FOE oxalate0.0181.47.6
0.189.95.9
1.093.24.1
FOE alcohol0.0175.09.5
0.185.67.1
1.089.85.4
FOE thioglycolate sulfoxide0.0183.76.8
0.191.25.2
1.094.53.7

Data adapted from a study on flufenacet and its metabolites in corn using a modified QuEChERS method.[1]

Table 2: Recovery of Flufenacet and its Metabolites using a Methanol-Based Extraction in Various Agricultural Products.

AnalyteMatrixSpiked Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
FlufenacetWheat0.0192.5< 5
Soybean0.0188.7< 5
Potato0.0195.3< 5
Tomato0.0197.0< 5
[(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acidWheat0.0185.6< 5
Soybean0.0179.4< 5
Potato0.0188.2< 5
Tomato0.0190.1< 5
[N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acidWheat0.0175.8< 5
Soybean0.0170.6< 5
Potato0.0180.3< 5
Tomato0.0182.5< 5

Data from a study utilizing methanol (B129727) extraction with C18 and PSA cleanup.[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ).

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)
Flufenacet and its metabolitesCornNot specified0.01
Flufenacet and its metabolitesWheat, Soybean, Potato, TomatoNot specified0.01[2]

Experimental Protocols

This protocol is a representative modified QuEChERS method for the extraction of this compound from agricultural products, based on successful applications for polar herbicide metabolites.

Sample Preparation
  • Homogenize a representative sample of the agricultural product (e.g., corn kernels, wheat grains, soybeans, potatoes, tomatoes) using a high-speed blender or food processor until a uniform consistency is achieved.

  • For low-water content matrices such as grains, a pre-hydration step may be necessary. Add a known amount of deionized water to the homogenized sample and allow it to sit for 30 minutes to ensure adequate hydration.

Extraction
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (ACN).

  • Add an appropriate internal standard solution if used.

  • Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Add the QuEChERS extraction salts. For polar and acidic analytes like this compound, the AOAC 2007.01 salt formulation is often suitable: 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.

  • The dSPE tube should contain a combination of sorbents to remove interfering matrix components. For polar metabolites, a combination of 900 mg anhydrous MgSO₄ (to remove residual water) and 150 mg of Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) is a common starting point. For matrices with high fat content, the addition of 150 mg of C18 sorbent is recommended.

  • Cap the dSPE tube and vortex for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned extract from the supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the modified QuEChERS protocol for the extraction of this compound.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Agricultural Product Weigh Weigh 10g of Homogenized Sample Homogenize->Weigh Add_ACN Add 10 mL Acetonitrile Weigh->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 6 mL of Acetonitrile Layer Centrifuge1->Transfer_Supernatant dSPE_Tube Add to dSPE Tube (MgSO4, PSA, +/- C18) Transfer_Supernatant->dSPE_Tube Vortex Vortex (1 min) dSPE_Tube->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Modified QuEChERS workflow for this compound extraction.

References

Application Note: Selection and Use of Internal Standards for the Accurate Quantification of Flufenacet ESA in Environmental Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, herbicide analysis, and quantitative mass spectrometry.

Abstract

This document provides a detailed protocol and application note for the selection and implementation of an internal standard (IS) for the quantitative analysis of flufenacet (B33160) ethanesulfonic acid (ESA), a key metabolite of the herbicide flufenacet. Accurate quantification of flufenacet ESA in complex matrices like water and soil is critical for environmental risk assessment. The use of a proper internal standard is paramount to correct for variations in sample preparation, instrument response, and matrix effects.[1][2][3] This note outlines the criteria for selecting an appropriate IS, provides a detailed LC-MS/MS protocol, and presents data to support the choice of a stable isotope-labeled (SIL) internal standard for robust and reliable quantification.

Introduction

Flufenacet is a widely used oxyacetanilide herbicide for pre-emergence control of grasses and some broad-leaved weeds in various crops.[4][5] Following its application, flufenacet degrades in the environment into several metabolites, with flufenacet ethanesulfonic acid (ESA) being a major and mobile degradation product frequently detected in ground and surface water.[6][7] Due to its persistence and potential for water contamination, regulatory bodies worldwide require sensitive and accurate monitoring of this compound levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the trace-level quantification of pesticide metabolites due to its high selectivity and sensitivity.[8] However, quantitative accuracy can be compromised by several factors, including sample loss during extraction, variability in instrument injection volume, and signal suppression or enhancement caused by the sample matrix (matrix effects).[1][8]

To mitigate these issues, the use of an internal standard (IS) is essential. An ideal IS mimics the chemical and physical properties of the analyte, co-eluting as closely as possible, and experiencing similar effects during sample processing and analysis.[2][3] Stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry because their behavior is nearly identical to the native analyte, ensuring the most accurate correction.[1][3][9] This application note details the rationale and methodology for selecting an optimal internal standard for this compound quantification.

Logical Framework for Internal Standard Selection

The selection of a suitable internal standard is a critical decision in quantitative method development. The ideal choice follows a hierarchical approach, prioritizing the standard that will most effectively compensate for analytical variability.

G Figure 1: Decision-Making Flowchart for Internal Standard Selection start Begin IS Selection for This compound decision1 Is a Stable Isotope-Labeled (SIL) This compound (e.g., this compound-d4) commercially available? start->decision1 option_A YES: Select SIL this compound-d4 as the Internal Standard decision1->option_A Ideal Path decision2 NO: Is a SIL analog of a closely related chloroacetanilide ESA metabolite (e.g., Alachlor ESA-d4) available? decision1->decision2 Non-Ideal Path end_point Proceed to Method Validation option_A->end_point option_B YES: Select SIL analog of a structurally similar compound. Evaluate performance carefully. decision2->option_B Acceptable Alternative option_C NO: Use a structurally analogous (non-labeled) compound. (e.g., another chloroacetanilide ESA). High risk of inaccurate correction. decision2->option_C Last Resort option_B->end_point option_C->end_point

Caption: Decision-Making Flowchart for Internal Standard Selection

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in water samples.

Materials and Reagents
  • Standards: this compound sodium salt (≥99% purity), this compound-d4 sodium salt (isotopic purity ≥98%) were sourced from commercial suppliers.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and reagent-grade water.

  • Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) chloride.

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

Standard Preparation
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working solution containing both the analyte and the IS in methanol.

  • Calibration Standards (0.05 - 20 ng/mL): Serially dilute the working standard mixture in a water/methanol (90:10, v/v) solution to prepare calibration standards. All calibration standards and samples should be spiked with the internal standard to a final concentration of 5 ng/mL.

Sample Preparation (Water Samples)
  • Preservation: Dechlorinate water samples by adding ammonium chloride if necessary.[6]

  • Fortification: Spike 100 mL of the water sample with the internal standard (this compound-d4) to a final concentration of 5 ng/mL.

  • Acidification: Acidify the sample with formic acid to a pH of ~3.

  • SPE Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Elution: Elute the analytes with 6 mL of methanol into a collection tube.[7]

  • Concentration: Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the sample to a final volume of 1.0 mL with water/methanol (90:10, v/v) for LC-MS/MS analysis.[7]

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions See Table 1
Source Temp. 500°C
IonSpray Voltage -4500 V

Results and Discussion

The primary goal of using an internal standard is to achieve accurate and precise quantification by correcting for analyte loss and matrix-induced signal variations. The ideal IS is a stable isotope-labeled version of the analyte.

Mass Spectrometry

This compound and its deuterated analog (this compound-d4) were analyzed in negative ESI mode, which provided excellent sensitivity for the sulfonic acid moiety. Multiple Reaction Monitoring (MRM) transitions were optimized for both the quantifier and qualifier ions to ensure selectivity.

Table 1: Optimized MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound274.0166.080.0-25
This compound-d4278.0170.080.0-25
Method Performance Evaluation

To demonstrate the effectiveness of the SIL internal standard, recovery and matrix effect were assessed in groundwater samples. The experiment was performed with and without internal standard correction to highlight its importance.

Table 2: Recovery and Matrix Effect Data in Groundwater Samples (n=5)

AnalyteFortification Level (ng/mL)Recovery without IS Correction (%)RSD (%)Recovery with IS Correction (%)RSD (%)Matrix Effect (%)
This compound0.578.214.598.53.1-21.8
This compound5.081.512.8101.22.5-18.5
This compound15.079.813.199.32.8-20.2
  • Recovery was calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect was calculated as [(Peak area in matrix) / (Peak area in solvent) - 1] * 100. A negative value indicates ion suppression.

The data clearly shows that without internal standard correction, the recovery is lower and, more importantly, the relative standard deviation (RSD) is high (>12%), indicating poor precision. This is due to a combination of analyte loss during the SPE process and significant ion suppression (matrix effect) of approximately -20%. Upon correction with this compound-d4, the calculated recovery is excellent (98.5-101.2%) with outstanding precision (RSD < 4%). This demonstrates that the SIL internal standard effectively tracks the analyte through the entire process, compensating for both physical loss and matrix-induced signal variations.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G Figure 2: Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Receive 100 mL Water Sample spike Spike with 5 ng/mL This compound-d4 (IS) sample->spike spe Solid Phase Extraction (SPE) on C18 Cartridge spike->spe concentrate Evaporate & Reconstitute to 1.0 mL spe->concentrate inject Inject 10 µL onto LC-MS/MS System concentrate->inject separate Chromatographic Separation on C18 Column inject->separate detect Detect by ESI- MS/MS (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify report Report Final Concentration (ng/mL) quantify->report

Caption: Analytical Workflow for this compound Quantification

Conclusion

The accurate and reliable quantification of this compound in environmental samples is heavily dependent on the proper use of an internal standard to correct for analytical variability. This application note demonstrates the superiority of a stable isotope-labeled internal standard, this compound-d4, for this purpose. The use of a SIL IS effectively compensates for both analyte loss during sample preparation and significant matrix-induced ion suppression, resulting in high accuracy and precision (recoveries ~100%, RSD < 4%). For any quantitative LC-MS/MS method, particularly for trace-level analysis in complex matrices, the use of a stable isotope-labeled internal standard is strongly recommended as the first and best choice to ensure data of the highest quality and reliability.

References

analytical standards and certified reference materials for flufenacet ESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160), a selective oxyacetamide herbicide, is widely used for the pre-emergence control of annual grasses and some broadleaf weeds. Its primary mode of action is the inhibition of very long-chain fatty acid synthesis. Following its application in the environment, flufenacet undergoes transformation, leading to the formation of various metabolites. One of the key metabolites of environmental and regulatory significance is Flufenacet ethane (B1197151) sulfonic acid (ESA).

Accurate and reliable quantification of Flufenacet ESA is crucial for environmental monitoring, residue analysis in food and water, and for understanding the environmental fate of the parent compound. This requires the use of high-purity analytical standards and certified reference materials (CRMs). These standards are essential for method development, validation, calibration of analytical instruments, and ensuring the quality and comparability of analytical data.

This document provides a comprehensive overview of the available analytical standards and certified reference materials for this compound. It also includes detailed experimental protocols for the analysis of this compound in environmental matrices and a diagram of its metabolic pathway.

Analytical Standards and Certified Reference Materials for this compound

A range of analytical standards and certified reference materials for this compound are commercially available to support analytical testing. These materials are offered in various formats, including neat solids and solutions in different solvents. The selection of an appropriate standard will depend on the specific requirements of the analytical method and the laboratory's quality system.

It is crucial for users to obtain the Certificate of Analysis (CoA) for the specific lot of the standard they are using. The CoA provides detailed information on the certified property values, including purity or concentration, and its associated uncertainty, which is essential for establishing metrological traceability and for the calculation of measurement uncertainty in analytical results.

Below is a summary of commercially available this compound analytical standards and certified reference materials.

Product NameSupplierCatalog Number (Example)FormatConcentrationPurityComments
Flufenacet-ethane sulfonic acid (ESA) sodium saltLGC StandardsDRE-CA13711017Neat-Lot-specificProduced under ISO 17025.[1]
Flufenacet-ethane sulfonic acid (ESA) sodium 100 µg/mL in Acetonitrile (B52724)LGC StandardsDRE-A13711017AL-100Solution100 µg/mLLot-specificProduced under ISO 17034.[2]
This compound Sodium SaltAccuStandardP-920SSolution100 µg/mL in MethanolLot-specificCertified Reference Material (ISO 17034).[3]
This compound sodium salt PESTANAL®Sigma-Aldrich31718Neat-Analytical StandardCoA available for specific lots.
This compound sodium saltA Chemtek947601-87-8Neat-≥98%Research and development use.[4]
High-Purity this compound sodium saltHPC Standards---High PurityFor residue analysis in food and environmental samples.
This compound-d7 Sodium SaltClearsynthCS-T-96225Neat-Lot-specificDeuterium labeled internal standard.[5]

Experimental Protocols

The following protocols are provided as a guide for the analysis of this compound in environmental matrices. These are based on established methods and should be validated by the user for their specific application.

Protocol 1: Analysis of this compound in Water by LC-ESI/MS/MS

This protocol is adapted from a method developed for the quantitative determination of flufenacet and its metabolites in water.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Acidify 50 mL of the water sample.

  • Condition a 6-mL octadecyl (C18) SPE column.

  • Load the acidified water sample onto the SPE column.

  • Wash the column to remove interferences.

  • Elute the analytes with 6 mL of methanol.

  • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 25-30°C.

  • Reconstitute the sample to a final volume of 2.0 mL with 0.1% formic acid.

  • Filter the extract through a ≤0.45 µm syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Analytical Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components and analytes.

  • Injection Volume: 20-50 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative ion mode is often suitable for sulfonic acid metabolites.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

3. Quality Control

  • Calibration: Prepare a multi-point calibration curve using a certified reference material of this compound.

  • Internal Standard: The use of an isotopically labeled internal standard (e.g., this compound-d7) is recommended to correct for matrix effects and variations in sample preparation and instrument response.

  • Method Blank: Analyze a reagent blank with each batch of samples to check for contamination.

  • Matrix Spikes: Fortify control water samples with a known concentration of this compound to assess method accuracy and recovery.

Protocol 2: Analysis of Flufenacet Residues in Soil and Wheat Grain by HPLC-UV/Vis and GC-MS/MS

This protocol is based on a method for the quantification of flufenacet residues, which can be adapted for its metabolites.

1. Sample Preparation (Matrix Solid Phase Dispersion - MSPD)

  • Homogenize the soil or grain sample.

  • Blend the sample with 5 g of activated Florisil (60-200 mesh).

  • Pack a glass column with cotton, 2 g of sodium sulphate, 1.0 g of charcoal, and the sample-Florisil blend in succession.

  • Elute the analytes from the column with a suitable solvent.

  • Concentrate the eluate and reconstitute in a solvent appropriate for the analytical technique.

2. Analytical Instrumentation and Conditions

  • HPLC-UV/Vis:

    • Analytical Column: A suitable C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Detector: UV-Vis detector set at a wavelength appropriate for this compound.

  • GC-MS/MS (for confirmation):

    • Derivatization may be required to improve the volatility of this compound for GC analysis.

    • GC Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in electron ionization (EI) mode.

    • MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for confirmation.

3. Method Validation

  • The method should be validated according to SANCO guidelines or other relevant regulatory standards, assessing parameters such as linearity, precision (repeatability and reproducibility), and accuracy (recovery).

Metabolic Pathway of Flufenacet

Flufenacet is metabolized in plants and the environment through various enzymatic and chemical degradation pathways. The formation of this compound is a key step in this process. Below is a simplified diagram illustrating the metabolic pathway leading to this compound.

Flufenacet_Metabolism Flufenacet Flufenacet Intermediate Intermediate Metabolite(s) Flufenacet->Intermediate Metabolic Transformation Other_Metabolites Other Metabolites (e.g., Flufenacet OXA) Flufenacet->Other_Metabolites Other Degradation Pathways Flufenacet_ESA This compound Intermediate->Flufenacet_ESA Sulfonation

Caption: Simplified metabolic pathway of Flufenacet to this compound.

Experimental Workflow for this compound Analysis

The logical flow of analyzing this compound in environmental samples involves several key stages, from sample collection to data reporting.

Analysis_Workflow Sample_Collection Sample Collection (Water, Soil, etc.) Sample_Preparation Sample Preparation (e.g., SPE, MSPD) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS, HPLC) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: General experimental workflow for the analysis of this compound.

References

Application Note: Simultaneous Determination of Flufenacet ESA and Other Herbicide Metabolites in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and sensitive method for the simultaneous determination of flufenacet (B33160) ethanesulfonic acid (ESA) and other priority herbicide metabolites in various environmental matrices. Flufenacet is a widely used herbicide, and its degradation products, along with those of other herbicides like acetochlor, alachlor, and metolachlor, are of increasing environmental concern.[1][2][3] Monitoring these polar metabolites is crucial for assessing water quality and understanding the environmental fate of parent herbicides. The protocol described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of these analytes.[1][4][5][6]

Analytical Method Overview

The method employs a direct injection or solid-phase extraction (SPE) sample preparation step, followed by analysis using LC-MS/MS. This approach provides high selectivity and sensitivity, enabling the detection of metabolites at low microgram-per-liter levels in water samples and microgram-per-kilogram levels in agricultural products.[1][2][4]

Experimental Workflow

The general experimental workflow for the analysis of flufenacet ESA and other herbicide metabolites is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water or Soil/Crop Sample Filter Filtration (Water) / Extraction (Soil/Crop) Sample->Filter SPE Solid-Phase Extraction (SPE) (Optional, for water) Filter->SPE Concentrate Concentration & Reconstitution SPE->Concentrate LC Liquid Chromatography (Reversed-Phase C18) Concentrate->LC MS Tandem Mass Spectrometry (ESI Negative/Positive Mode) LC->MS Quant Quantification (Internal/External Standard) MS->Quant Report Reporting Quant->Report

Caption: General workflow for herbicide metabolite analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the simultaneous determination of this compound and other selected herbicide metabolites.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

AnalyteMatrixMDL (µg/L)LOQ (µg/g or µg/L)Reference
FlufenacetAgricultural Products-0.01 µg/g[4][6]
Flufenacet MetabolitesAgricultural Products-0.01 µg/g[4][6]
Acetamide (B32628) Herbicides & MetabolitesNatural Water0.004 - 0.051-[1]
This compoundWater0.009 - 0.072-[2]
Flufenacet OXAWater0.072-[2]
Acetochlor ESAWater0.009 - 0.045-[2]
Alachlor ESAWater0.009 - 0.045-[2]
Metolachlor ESAWater0.009 - 0.045-[2]

Table 2: Recovery and Precision Data

Analyte(s)MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Flufenacet & MetabolitesAgricultural Products0.01 µg/g70.6 - 97.0< 5[4][6]
Acetamide Herbicides & MetabolitesGround & Surface Water0.10 & 1.0 µg/L62.3 - 117.4-[1]
Herbicide Degradation CompoundsWater0.20 & 1.0 µg/L75 - 114< 15.8 (except Flufenacet OXA)[2]
Flufenacet OXAWater0.20 & 1.0 µg/L75 - 11411.3 - 48.9[2]

Detailed Experimental Protocols

Protocol 1: Analysis in Agricultural Products

This protocol is adapted from a method for the determination of flufenacet and its metabolites in various agricultural products.[4][6]

1. Sample Preparation: Extraction

  • Weigh 10 g of a homogenized sample into a centrifuge tube.

  • Add 20 mL of methanol.

  • Homogenize for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction step with another 20 mL of methanol.

  • Combine the supernatants.

2. Sample Preparation: Purification

  • The crude extract is purified using a combination of Bond Elut C18 and InertSep GC/PSA solid-phase extraction cartridges.

3. LC-MS/MS Analysis

  • LC Column: C18 column.

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is commonly used.

  • Ionization: Electrospray Ionization (ESI), often in negative mode for ESA metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Protocol 2: Analysis in Water Samples

This protocol is based on methodologies developed for the analysis of acetamide herbicide degradation products in natural water.[1][2]

1. Sample Preparation

  • For direct injection, filter the water sample through a 0.45 µm filter.

  • For online solid-phase extraction (SPE), use an octadecylsilane (B103800) (C18) cartridge. A 10 mL sample volume is typically sufficient.

2. LC-MS/MS Analysis

  • LC Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is a common mobile phase.

  • Ionization: Electrospray Ionization (ESI). The sulfonic acid (ESA) and oxanilic acid (OXA) metabolites are typically analyzed in negative ionization mode, while the parent compounds may be analyzed in positive mode.

  • Detection: Tandem mass spectrometry operating in MRM mode.

Conclusion

The described LC-MS/MS methods provide a reliable and sensitive approach for the simultaneous determination of this compound and other key herbicide metabolites in diverse environmental and agricultural samples. The detailed protocols and performance data presented in this application note can be adapted by researchers for routine monitoring and further investigation into the environmental fate of these compounds. Adherence to proper quality assurance and quality control measures is essential for obtaining accurate and reproducible results.

References

Application of HPLC for the Separation of Flufenacet Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160), a widely used herbicide for the control of annual grasses and broadleaf weeds, undergoes metabolic transformation in the environment and in biological systems. The resulting metabolites are of significant interest for environmental monitoring, food safety assessment, and toxicological studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and essential technique for the separation, identification, and quantification of flufenacet and its various metabolites in complex matrices such as soil, water, and agricultural products.[1][2]

This document provides detailed application notes and protocols for the separation and analysis of key flufenacet metabolites using HPLC-MS/MS. It is intended to guide researchers, scientists, and professionals in drug development and environmental analysis in establishing robust and reliable analytical methods.

Key Flufenacet Metabolites

Several metabolites of flufenacet have been identified as important for analytical monitoring. These include:

  • Flufenacet (Parent Compound)

  • Flufenacet oxalic acid (FOE oxalate)[2][3]

  • Flufenacet sulfonic acid (FOE sulfonic acid)[2][3]

  • Flufenacet alcohol (FOE alcohol)[2][3]

  • Flufenacet thioglycolate sulfoxide[4]

  • Flufenacet thiadone[3]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analytes of interest prior to HPLC analysis. Two common and effective methods are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and Solid-Phase Extraction (SPE).

a) Modified QuEChERS Protocol for Agricultural Products (e.g., Corn) [4]

This method is suitable for the extraction of flufenacet and its metabolites from various agricultural matrices.

Materials:

  • Homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

Procedure:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing the d-SPE (dispersive Solid Phase Extraction) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high chlorophyll (B73375) content, GCB can be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol for Water Samples [3]

This protocol is designed for the extraction and concentration of flufenacet and its metabolites from groundwater and surface water.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE manifold

  • Methanol (B129727) (MeOH)

  • 0.1% Formic acid in water

  • Nitrogen evaporator

Procedure:

  • Acidify 50 mL of the water sample with a suitable acid (e.g., formic acid).

  • Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.

  • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 6 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 6 mL of methanol.

  • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 30°C.

  • Reconstitute the final volume to 2.0 mL with 0.1% formic acid.

  • Filter the extract through a 0.45 µm syringe filter before injection into the LC-MS/MS system.

HPLC-MS/MS Analysis

The following parameters provide a general guideline for the separation and detection of flufenacet and its metabolites. Method optimization will be required for specific instrumentation and matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[3]

HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Inertsil ODS-2, 50 x 2 mm, 5 µm).[3][5]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analytes. An example gradient is as follows:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B (equilibration)

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes may be required for optimal detection of all metabolites. For instance, the parent compound and the alcohol metabolite are often analyzed in positive mode, while the sulfonic acid, thiadone, and oxalate (B1200264) metabolites are analyzed in negative mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.

Data Presentation

The following table summarizes the quantitative data for the analysis of flufenacet and its major metabolites. Please note that retention times are highly dependent on the specific HPLC column, mobile phase, and gradient program used and should be determined experimentally.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)Recovery (%)
FlufenacetTo be determined(ESI+)0.01 µg/g[1]70-110
Flufenacet oxalic acidTo be determined(ESI-)0.01 µg/g[4]75-106[4]
Flufenacet sulfonic acidTo be determined(ESI-)0.01 µg/g[4]75-106[4]
Flufenacet alcoholTo be determined(ESI+)0.01 µg/g[4]75-106[4]
Flufenacet thioglycolate sulfoxideTo be determined(ESI+/-)0.01 µg/g[4]75-106[4]
Flufenacet thiadoneTo be determined(ESI-)0.10 µg/L[3]70-120

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of flufenacet metabolites from sample collection to data analysis.

experimental_workflow sample_collection Sample Collection (Soil, Water, Crop) sample_prep Sample Preparation sample_collection->sample_prep quechers QuEChERS (for solid samples) sample_prep->quechers Solid Matrix spe Solid-Phase Extraction (SPE) (for liquid samples) sample_prep->spe Liquid Matrix hplc_separation HPLC Separation (C18 Reversed-Phase) quechers->hplc_separation spe->hplc_separation msms_detection MS/MS Detection (ESI, MRM) hplc_separation->msms_detection data_analysis Data Analysis (Quantification) msms_detection->data_analysis

HPLC-MS/MS analysis workflow.
Flufenacet Degradation Pathway

This diagram illustrates the metabolic degradation pathway of flufenacet, showing the formation of key metabolites.

degradation_pathway flufenacet Flufenacet metabolite1 Flufenacet-glutathione conjugate flufenacet->metabolite1 GST metabolite5 Flufenacet alcohol (FOE alcohol) flufenacet->metabolite5 Hydrolysis metabolite2 Flufenacet-cysteine conjugate metabolite1->metabolite2 metabolite3 Flufenacet sulfonic acid (FOE sulfonic acid) metabolite2->metabolite3 metabolite4 Flufenacet oxalic acid (FOE oxalate) metabolite2->metabolite4 metabolite6 Flufenacet thioglycolate sulfoxide metabolite2->metabolite6

Flufenacet degradation pathway.

References

Application Notes and Protocols for the GC Analysis of Flufenacet ESA through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Flufenacet (B33160) Ethanesulfonic Acid (ESA), a key metabolite of the herbicide flufenacet, for subsequent analysis by Gas Chromatography (GC). Due to the polar and non-volatile nature of flufenacet ESA, derivatization is an essential step to enable its analysis by GC. These protocols are based on established methods for other acidic herbicides and sulfonic acids, providing a robust starting point for method development and validation.

Introduction

Flufenacet is a widely used herbicide, and monitoring its metabolites, such as this compound, is crucial for environmental and toxicological assessments. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed for the analysis of such polar compounds, GC-MS offers high chromatographic resolution and is a valuable alternative, provided that the analyte can be made sufficiently volatile and thermally stable. Derivatization achieves this by chemically modifying the polar sulfonic acid group of this compound.[1] This process replaces the active hydrogen, reducing polarity and increasing volatility, making the analyte suitable for GC analysis.[2][3]

Derivatization Strategies for this compound

The primary functional group of interest for derivatization in this compound is the sulfonic acid moiety (-SO₃H). The most common and effective derivatization techniques for acidic compounds fall into two main categories: alkylation (specifically methylation) and silylation.[3][4]

Methylation

Methylation converts the sulfonic acid to its corresponding methyl ester. This is a robust method that significantly increases the volatility of the analyte.

  • Diazomethane (B1218177): A highly efficient and rapid methylating agent. However, it is also toxic and explosive, requiring specialized handling procedures.[4][5]

  • Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane that also provides rapid and quantitative methylation.[5]

  • Methanol (B129727) with Acid Catalyst (e.g., H₂SO₄ or BF₃): A classic and cost-effective method, though it may require more stringent conditions and longer reaction times.[1]

Silylation

Silylation involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. Silyl derivatives are volatile and thermally stable.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and common silylating reagent that reacts effectively with acids.[4][6] The reaction can be catalyzed by the addition of trimethylchlorosilane (TMCS).[2]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, often used for a wide range of functional groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for the derivatization of acidic herbicides and related compounds for GC analysis. Note that these values are illustrative and specific performance for this compound will require method validation.

Derivatization MethodAnalyte ClassReagentRecovery (%)Limit of Detection (LOD)Reference
MethylationPhenoxy Acid HerbicidesDiazomethane>90%0.1 - 1.0 µg/L[1]
MethylationN,N-dialkylaminoethane-2-sulfonic acidsNot SpecifiedNot ReportedNot Reported[7]
SilylationChlorophenoxy Acid HerbicidesTMSDMC/TBDMSDMCNot Reported5 - 100 pg (on-column)[8]
ButylationAcidic PesticidesButylchloroformateVariable0.16 - 2.3 µg/L[9]

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Methylation using Trimethylsilyldiazomethane (TMSD)

This protocol is adapted from methods for other acidic herbicides and is expected to be effective for this compound.

Materials:

  • Dried extract of this compound in a suitable solvent (e.g., ethyl acetate, toluene)

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexanes)

  • Methanol

  • GC vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Pipette a known volume of the sample extract into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a 10% methanol in toluene (B28343) solution to the dried residue.

  • Add 50 µL of 2.0 M TMSD solution. The appearance of a yellow color indicates an excess of the reagent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. If the yellow color persists, it can be quenched by the addition of a small drop of acetic acid.

Protocol 2: Silylation using BSTFA with TMCS Catalyst

This protocol is a general and robust method for the derivatization of acidic compounds.

Materials:

  • Dried extract of this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • GC vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Transfer the dried sample extract into a GC vial.

  • Add 50 µL of anhydrous pyridine to the vial to act as a catalyst and aid in dissolving the analyte.[10]

  • Add 100 µL of BSTFA + 1% TMCS.[11]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[10][11]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample Containing This compound extraction Solid Phase Extraction (SPE) start->extraction elution Elution extraction->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitute in Appropriate Solvent evaporation->reconstitution add_reagent Add Derivatization Reagent (e.g., TMSD or BSTFA) reconstitution->add_reagent reaction Vortex and Heat (e.g., 60-70°C) add_reagent->reaction gc_injection GC-MS Injection reaction->gc_injection data_analysis Data Acquisition and Analysis gc_injection->data_analysis

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Reactions cluster_methylation Methylation Reaction cluster_silylation Silylation Reaction flufenacet_esa_m This compound (R-SO3H) methyl_ester This compound Methyl Ester (R-SO3CH3) flufenacet_esa_m->methyl_ester  + TMSD / Methanol tmsd Trimethylsilyldiazomethane (TMSCHN2) flufenacet_esa_s This compound (R-SO3H) silyl_ester This compound TMS Ester (R-SO3Si(CH3)3) flufenacet_esa_s->silyl_ester  + BSTFA bstfa BSTFA

Caption: Chemical reactions for the methylation and silylation of this compound.

References

Determining Method Detection Limits for Flufenacet ESA in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flufenacet (B33160), a widely used herbicide, and its degradation products are of increasing environmental concern. One of its major metabolites, flufenacet ethanesulfonic acid (ESA), is highly mobile and persistent in water resources. Accurate and reliable detection of Flufenacet ESA at low concentrations is crucial for monitoring its environmental fate and ensuring water quality. This document provides a detailed application note and protocol for determining the Method Detection Limit (MDL) of this compound in environmental samples, targeted at researchers, scientists, and professionals in drug development and environmental monitoring. The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[1][2]

Data Presentation: Method Detection and Quantitation Limits

The following table summarizes reported detection and quantitation limits for Flufenacet and its metabolites in various environmental matrices. These values are highly dependent on the specific analytical method, instrumentation, and matrix characteristics.

AnalyteMatrixAnalytical MethodMethod Detection Limit (MDL) / Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
This compoundNatural WaterHPLC-ESPMS0.01 - 0.07 µg/LNot Reported[3][4][5]
Flufenacet Sulfonic AcidGroundwaterLC-ESI/MS/MSNot Reported0.10 µg/L[6]
FlufenacetSoil & Wheat GrainGC-MS/MS0.001 µg/g0.003 µg/g[7]
Flufenacet & MetabolitesAgricultural ProductsLC-MS/MSNot Reported0.01 µg/g[8][9]

Experimental Protocols

This section outlines a comprehensive protocol for determining the MDL for this compound in water samples, based on the U.S. Environmental Protection Agency (EPA) procedure.[1][2][10] The protocol involves sample preparation by solid-phase extraction (SPE) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for analyzing polar metabolites like this compound.[3][4][6]

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Reagent water (contaminant-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (e.g., 0.45 µm)

2. Instrumentation

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.[6]

  • Analytical balance

  • pH meter

  • Solid-phase extraction manifold

  • Nitrogen evaporator

3. MDL Determination Procedure (Based on US EPA Method)

The EPA MDL procedure is a straightforward technique for estimating the detection limit for a wide variety of chemical methods.[1][2]

3.1. Initial MDL Estimation: Estimate an initial MDL. This can be based on the signal-to-noise ratio of a low-level standard, a previously determined detection limit, or values from published literature (see table above).

3.2. Preparation of Spiked Samples:

  • Prepare a spiking solution of this compound in methanol.

  • Select a spiking level that is typically 2 to 10 times the estimated MDL.[1] For example, if the estimated MDL is 0.01 µg/L, a spiking concentration of 0.02 to 0.1 µg/L would be appropriate.

  • Prepare a minimum of seven replicate spiked samples by adding the spiking solution to reagent water.[10]

  • Also, prepare a minimum of seven method blank samples (reagent water without the spike).[1]

3.3. Sample Processing: Process all spiked and blank samples through the entire analytical method, including all sample preparation steps.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridges with methanol followed by reagent water.

    • Acidify the water samples (e.g., with formic acid).[6]

    • Load the samples onto the SPE cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the this compound from the cartridges using methanol.[6]

  • Concentration:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water).[6]

  • Filtration:

    • Filter the reconstituted samples through a 0.45 µm syringe filter before analysis.

3.4. LC-MS/MS Analysis:

  • Analyze the prepared samples using a validated LC-MS/MS method. This compound is typically analyzed in negative ion mode.[3][4][6]

  • Develop a calibration curve using a series of external standards.

  • Quantify the concentration of this compound in each of the spiked samples.

3.5. MDL Calculation:

  • Calculate the standard deviation (S) of the measured concentrations from the replicate spiked samples.

  • The MDL is calculated using the following formula: MDL = t * S Where:

    • t is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (where n is the number of replicate samples). For seven replicates, the t-value is 3.143.

    • S is the standard deviation of the replicate measurements.

4. Verification and Ongoing Quality Control The calculated MDL should be verified annually or whenever there is a significant change in the analytical method or instrumentation.

Mandatory Visualization

MDL_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Start: Estimate Initial MDL spike Prepare ≥7 Replicate Spiked Samples (2-10x Estimated MDL) start->spike blank Prepare ≥7 Method Blank Samples start->blank spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridges) spike->spe blank->spe concentrate Concentrate Eluate (Nitrogen Evaporation) spe->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute lcms LC-MS/MS Analysis (Negative Ion Mode) reconstitute->lcms quantify Quantify Analyte Concentration in each Replicate lcms->quantify calculate_std Calculate Standard Deviation (S) of Replicate Concentrations quantify->calculate_std calculate_mdl Calculate MDL (MDL = t * S) calculate_std->calculate_mdl end Final MDL calculate_mdl->end

Caption: Workflow for determining the Method Detection Limit (MDL) of this compound.

References

Application Note: A Robust Analytical Workflow for Monitoring Flufenacet ESA in Catchment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flufenacet (B33160) is a widely applied herbicide used for controlling annual grasses and some broadleaf weeds in various crops.[1] Following its application in agricultural settings, flufenacet can degrade into several transformation products (TPs), also known as metabolites. One of the most significant metabolites is flufenacet ethanesulfonic acid (ESA), a compound that exhibits higher polarity and mobility than the parent compound. Due to its water-soluble nature and low binding affinity to soil, flufenacet ESA is frequently detected in surface and groundwater within agricultural catchments.[2] The potential for these contaminants to leach into drinking water sources necessitates robust and sensitive monitoring programs.[3][4] This application note provides a detailed analytical workflow for the reliable quantification of this compound in water samples collected from catchment studies, employing Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for detection.

Principle

The analytical method is designed for the quantitative determination of this compound in surface and groundwater. The workflow involves an initial sample preparation step to isolate the analyte from the complex water matrix and pre-concentrate it to achieve low detection limits. This is accomplished using Solid-Phase Extraction (SPE) with a C18 reverse-phase sorbent.[5][6] Following extraction, the analyte is eluted, concentrated, and reconstituted in a suitable solvent for instrumental analysis. Quantification is performed using a highly sensitive and selective LC-MS/MS system, which separates the target analyte from other compounds chromatographically before detecting it based on its specific mass-to-charge ratio and fragmentation pattern.[5][7]

Experimental Protocols

1. Sample Collection and Preservation

  • Collection : Collect water samples from the desired locations within the catchment (e.g., rivers, streams, groundwater wells) in amber glass bottles to prevent photodegradation.

  • Preservation : Samples should be immediately placed on ice or refrigerated at approximately 4°C.

  • Storage : If not analyzed immediately, samples should be stored in the dark at 4°C and extracted within 48-72 hours to minimize degradation.

2. Apparatus and Reagents

  • Apparatus : SPE manifold, nitrogen evaporator, analytical balance, vortex mixer, centrifuge, pH meter, and 0.45 µm syringe filters.

  • Reagents : Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium formate (B1220265), and Deionized water (>18 MΩ·cm).

  • Standards : Certified reference standard of this compound.

  • SPE Cartridges : C18 cartridges (e.g., 500 mg, 6 mL).[1]

3. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for pesticide metabolite analysis in water.[5][6]

  • Sample Pre-treatment : Allow water samples to equilibrate to room temperature. If samples contain particulate matter, filter them through a 1.0 µm glass fiber filter. For a 50 mL water sample, acidify to a pH of approximately 3.0 using formic acid.[5]

  • Cartridge Conditioning : Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, through the cartridge.[1] Do not allow the sorbent to go dry.

  • Sample Loading : Load the 50 mL acidified water sample onto the conditioned cartridge at a consistent flow rate of approximately 1-2 mL/min.[1][5]

  • Washing : After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.[1]

  • Drying : Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove excess water.[1]

  • Elution : Elute the target analyte (this compound) from the cartridge using 6 mL of methanol into a collection tube.[5]

  • Solvent Evaporation and Reconstitution : Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 30-40°C.[1][5] Reconstitute the residue in 1 mL of an appropriate solvent, typically the initial mobile phase of the LC method (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1] Vortex the sample and filter it through a 0.45 µm syringe filter into an LC vial for analysis.[5]

4. Instrumental Analysis: LC-MS/MS

The following parameters provide a starting point for the analysis of this compound and should be optimized for the specific instrumentation used. This compound is typically analyzed in negative ionization mode.[5][6]

  • Liquid Chromatography (LC) :

    • Column : A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 × 150 mm, 1.8 µm) is suitable for separation.[8]

    • Mobile Phase A : 5 mM Ammonium formate + 0.1% formic acid in water.[8]

    • Mobile Phase B : 5 mM Ammonium formate + 0.1% formic acid in methanol.[8]

    • Flow Rate : 0.40 mL/min.[8]

    • Injection Volume : 3-10 µL.[8][9]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ion Source : Electrospray Ionization (ESI).

    • Polarity : Negative.[5]

    • Ion Source Parameters : Optimize gas temperature, gas flow, and nebulizer pressure for the specific instrument. Representative values include a gas temperature of 200°C and a sheath gas temperature of 350°C.[8]

    • Analysis Mode : Selected Reaction Monitoring (SRM) for targeted quantification. Specific precursor and product ion transitions for this compound must be determined by infusing a standard solution.

Data Presentation

Quantitative data from method validation studies are crucial for ensuring the reliability of results. The tables below summarize typical performance characteristics and instrumental parameters.

Table 1: Method Performance Characteristics for this compound in Water

ParameterTypical ValueReference
Limit of Quantification (LOQ)0.10 µg/L[5]
Method Detection Limit (MDL)0.01 - 0.07 µg/L[6]
Mean Recovery70 - 120%[5]
Relative Standard Deviation (RSD)≤ 20%[5]

Note: These values are representative and may vary depending on the specific matrix and instrumentation used.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 150 mm, 1.8 µm)[8]
Mobile Phase AWater with 5 mM Ammonium Formate + 0.1% Formic Acid[8]
Mobile Phase BMethanol with 5 mM Ammonium Formate + 0.1% Formic Acid[8]
GradientOptimized for analyte separation (e.g., start at 5% B, ramp to 100% B)
Flow Rate0.40 mL/min[8]
Column Temperature30 °C[8]
Mass Spectrometry
Ionization ModeESI Negative[5]
Capillary Voltage~3000 V
Gas Temperature~200 °C[8]
Sheath Gas Flow~11 L/min[8]
Analysis ModeSelected Reaction Monitoring (SRM)

Mandatory Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.

Flufenacet_ESA_Workflow cluster_0 Field Sampling cluster_1 Sample Preparation (Laboratory) cluster_2 Instrumental Analysis & Data Processing A 1. Water Sample Collection (Catchment Area) B 2. Filtration & pH Adjustment A->B C 3. SPE Cartridge Conditioning (Methanol, DI Water) B->C D 4. Sample Loading onto C18 Cartridge C->D E 5. Cartridge Washing (Remove Interferences) D->E F 6. Analyte Elution (Methanol) E->F G 7. Solvent Evaporation (Nitrogen Stream) F->G H 8. Reconstitution in Mobile Phase G->H I 9. LC-MS/MS Analysis H->I J 10. Data Processing & Quantification I->J K 11. Final Report Generation J->K

Caption: Analytical workflow for this compound monitoring.

References

Application Notes & Protocols for the Analysis of Flufenacet and its Transformation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Transformation Products

The analysis of flufenacet (B33160) residues often includes its main metabolites to provide a comprehensive understanding of its persistence and degradation. The major transformation products include:

  • Flufenacet oxalate (B1200264) (FOE oxalate)

  • Flufenacet sulfonic acid (FOE sulfonic acid)

  • Flufenacet alcohol (FOE alcohol)

  • Flufenacet thioglycolate sulfoxide

  • [(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid

  • [N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid

Quantitative Data Summary

The following tables summarize the performance of the analytical methods for the quantification of flufenacet and its transformation products in various matrices.

Table 1: Method Performance in Agricultural Products (Corn) [6]

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)
Flufenacet75-1062.8-14.7
FOE oxalate75-1062.8-14.7
FOE sulfonic acid75-1062.8-14.7
FOE alcohol75-1062.8-14.7
FOE thioglycolate sulfoxide75-1062.8-14.7
AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (µg/g)
Flufenacet70.6-97.0< 50.01
[(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid70.6-97.0< 50.01
[N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid70.6-97.0< 50.01

Table 3: Method Performance in Water [7]

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (µg/L)
Flufenacet92-116 (Deionized Water), 89-116 (Groundwater)< 50.10
FOE sulfonic acid92-116 (Deionized Water), 89-116 (Groundwater)< 50.10
FOE alcohol92-116 (Deionized Water), 89-116 (Groundwater)< 50.10
FOE oxalate92-116 (Deionized Water), 89-116 (Groundwater)< 50.10
FOE thiadone92-116 (Deionized Water), 89-116 (Groundwater)< 50.10

Experimental Protocols

Protocol 1: Analysis of Flufenacet and its Transformation Products in Agricultural Products

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with HPLC-MS/MS.[6]

1. Sample Preparation and Extraction a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add the appropriate amount of internal standard. d. Shake vigorously for 1 minute. e. Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride. f. Shake vigorously for 1 minute. g. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Take a 1.5 mL aliquot of the supernatant (acetonitrile extract). b. Add it to a d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18. c. Vortex for 30 seconds. d. Centrifuge at 10000 rpm for 5 minutes.

3. LC-MS/MS Analysis a. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial. b. Inject into the LC-MS/MS system. c. LC Conditions:

  • Column: A suitable C18 column (e.g., Atlantis dC18).[5]
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. d. MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. The sulfonic acid, thiadone, and oxalate metabolites are typically analyzed in negative ionization mode, while the parent compound and alcohol metabolite are analyzed in positive ionization mode.[7]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Analysis of Flufenacet and its Transformation Products in Soil

This protocol utilizes a matrix solid-phase dispersion (MSPD) extraction method.[8]

1. Sample Preparation and Extraction a. Blend 5 g of the soil sample with 5 g of activated florisil. b. Pack a glass column (50 cm) with cotton at the bottom, followed by 2 g of sodium sulfate, 1 g of charcoal, and the soil-florisil blend. c. Elute the analytes with 45 mL of an acetone:hexane (8:2) mixture. d. Collect the extract and evaporate it to dryness using a rotary vacuum evaporator at 40°C. e. Reconstitute the residue in 2 mL of methanol.

2. Analysis a. Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial. b. Analyze using HPLC or GC-MS/MS. For GC-MS/MS analysis, derivatization may be required for some of the more polar transformation products.

Protocol 3: Analysis of Flufenacet and its Transformation Products in Water

This protocol is based on solid-phase extraction (SPE) followed by LC-MS/MS.[7]

1. Sample Preparation and Extraction a. Acidify a 50 mL water sample with formic acid. b. Pass the sample through a C18 SPE column. c. Elute the analytes with 6 mL of methanol. d. Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath at 25-30°C. e. Bring the final volume to 2.0 mL with 0.1% formic acid.

2. LC-MS/MS Analysis a. Filter the extract through a ≤0.45 µm syringe filter. b. Inject into the LC-MS/MS system with conditions similar to those described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting sample Sample (Soil, Water, Agricultural Product) extraction Extraction (QuEChERS, MSPD, SPE) sample->extraction cleanup Extract Cleanup (d-SPE, SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant report Final Report quant->report

Caption: General experimental workflow for the analysis of flufenacet.

degradation_pathway cluster_metabolites Primary Transformation Products cluster_further_degradation Further Degradation flufenacet Flufenacet foe_oxalate Flufenacet Oxalate flufenacet->foe_oxalate foe_sulfonic Flufenacet Sulfonic Acid flufenacet->foe_sulfonic foe_alcohol Flufenacet Alcohol flufenacet->foe_alcohol glutathione_conjugate Glutathione Conjugate flufenacet->glutathione_conjugate GST-mediated further_products Further Degradation Products foe_oxalate->further_products foe_sulfonic->further_products foe_alcohol->further_products glutathione_conjugate->further_products

Caption: Simplified degradation pathway of flufenacet in the environment.

References

Application Note: High-Accuracy Measurement of Flufenacet ESA in Environmental Samples Using Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet (B33160), a widely used herbicide, and its degradation products are of increasing environmental concern. One of its major metabolites, flufenacet ethanesulfonic acid (ESA), is highly mobile in soil and has the potential to contaminate ground and surface water. Accurate and reliable quantification of flufenacet ESA is therefore crucial for environmental monitoring and human health risk assessment. This application note details a robust and highly accurate method for the determination of this compound in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

The use of a stable isotope-labeled (SIL) internal standard, such as D6- or D7-flufenacet ESA, is the gold standard for quantitative analysis by LC-MS/MS.[1][2] This is because the SIL standard co-elutes with the target analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer source, leading to superior accuracy and precision compared to external standard calibration methods.[3][4] Quantitation is performed by calculating the ratio of the signal response of the native analyte to that of the known concentration of the co-eluting isotope-labeled standard, a technique known as isotope dilution mass spectrometry (IDMS).[5]

This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the accurate measurement of this compound.

Experimental Protocols

Materials and Reagents
  • Standards:

    • This compound sodium salt (analytical grade)

    • Isotope-labeled this compound internal standard (e.g., D6-Flufenacet ESA sodium salt), 100 µg/mL in acetonitrile

  • Solvents and Reagents:

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Solid Phase Extraction (SPE) cartridges: Octadecyl (C18), 6 mL

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol or a suitable solvent to prepare working standard solutions at various concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of the isotope-labeled this compound at a concentration of 1 µg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the working standard solutions and a fixed amount of the internal standard spiking solution into blank matrix (e.g., analyte-free water). A typical calibration range is 1.25 to 100 µg/L.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation (Water Samples)
  • Sample Collection: Collect water samples in clean, appropriate containers.

  • Internal Standard Spiking: To a 50 mL aliquot of the water sample, add a known amount of the isotope-labeled this compound internal standard.

  • Acidification: Acidify the sample to the appropriate pH if required by the SPE protocol.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.[5]

    • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[5]

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the analyte and internal standard with 6 mL of methanol.[5]

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 25-30°C.[5]

    • Reconstitute the sample to a final volume of 2.0 mL with 0.1% formic acid in water.[5]

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent C18 column[5]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion 274 m/z → Product ion 80 m/z[6]

      • Isotope-Labeled this compound (e.g., D6): The precursor ion will be shifted by the mass of the isotopes (e.g., 280 m/z), while the product ion may remain the same or also be shifted, depending on the labeling position. The exact transition should be optimized by infusing the standard.

    • Collision Energy: 25 eV (optimization may be required)[6]

Data Presentation

The use of an isotope-labeled internal standard significantly improves the accuracy and precision of this compound quantification. The following tables summarize typical performance data obtained using this methodology.

Table 1: Method Detection and Quantification Limits

ParameterTypical Value (µg/L)
Limit of Detection (LOD)0.008
Limit of Quantitation (LOQ)0.02

Data derived from an independent laboratory validation of a similar method.[5]

Table 2: Linearity and Recovery Data

ParameterResult
Calibration Range1.25 - 100 µg/L
Linearity (r²)> 0.999
Mean Recovery70 - 120%
Relative Standard Deviation (RSD)≤ 20%

Data from a validated method for flufenacet and its metabolites in water.[5]

Table 3: Comparison of Calibration Strategies

FeatureExternal Standard CalibrationInternal Standard (Isotope Dilution) Calibration
Principle Analyte response is compared to a calibration curve generated from standards in a clean solvent.The ratio of the analyte response to the internal standard response is used for quantification.[7]
Accuracy Susceptible to matrix effects, leading to potential under- or overestimation.[1]High accuracy, as the internal standard compensates for matrix effects and variations in sample preparation and instrument response.[7]
Precision Can be affected by variations in injection volume and instrument stability.High precision due to the normalization of the analyte signal to the internal standard signal.
Complexity Simpler to set up.Requires a suitable isotope-labeled standard, which can be more complex and costly to obtain.
Best For Simple, clean matrices where matrix effects are minimal.Complex matrices (e.g., environmental samples) where high accuracy and precision are critical.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 50 mL Water Sample spike Spike with Isotope-Labeled This compound-d6 sample->spike spe Solid Phase Extraction (C18 Cartridge) spike->spe elute Elute with 6 mL Methanol spe->elute concentrate Concentrate to 1 mL (Nitrogen Stream) elute->concentrate reconstitute Reconstitute to 2 mL (0.1% Formic Acid) concentrate->reconstitute filter Filter (0.45 µm) reconstitute->filter lcms Inject into LC-MS/MS (ESI-, MRM Mode) filter->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the analysis of this compound.

isotope_dilution_principle Principle of Isotope Dilution cluster_sample In the Sample cluster_ms In the Mass Spectrometer cluster_quant Quantification analyte This compound (Unknown Amount) ms_analyte Analyte Signal (Affected by Matrix) analyte->ms_analyte Ionization is This compound-d6 (Known Amount) ms_is IS Signal (Affected by Matrix) is->ms_is Ionization ratio Signal Ratio (Analyte / IS) Compensates for Matrix Effects ms_analyte->ratio ms_is->ratio

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The use of isotope-labeled internal standards provides a highly accurate and robust method for the quantification of this compound in environmental samples. The detailed protocol and performance data presented in this application note demonstrate the reliability of this approach, which effectively mitigates the impact of matrix effects and other sources of analytical variability. This methodology is recommended for routine monitoring and regulatory compliance testing of this compound in water matrices.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Flufenacet ESA Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of Flufenacet (B33160) ethanesulfonic acid (ESA) and its related metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to guide you through resolving common analytical problems.

Question 1: My flufenacet ESA peak areas are inconsistent and show poor reproducibility across different samples of the same matrix type. What is the likely cause?

Answer: This is a classic symptom of variable matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2][3] This interference can either suppress or enhance the signal, leading to inaccurate and unreliable quantification.[2] The variability between samples, even of the same type, can be due to differences in the concentration of these interfering compounds.[4]

Question 2: How can I definitively confirm and quantify the extent of matrix effects in my assay?

Answer: You can perform a post-extraction spike experiment. This test compares the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a pure solvent. This allows you to calculate the Matrix Effect percentage (ME%). A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. See Protocol 1 for a detailed methodology.

Question 3: My results show significant ion suppression for this compound. What immediate steps can I take to mitigate this issue?

Answer: You can implement several strategies, often in combination:

  • Sample Dilution: This is often the simplest and quickest approach. Diluting the final extract reduces the concentration of matrix components entering the MS source. This is most effective when using a highly sensitive mass spectrometer that can still detect the analyte at lower concentrations.

  • Chromatographic Separation: Optimize your LC method to better separate this compound from the interfering matrix components.[5] Since this compound is a polar metabolite, signal suppression can be more pronounced if it elutes early with other polar interferences.[5] Consider adjusting the gradient, mobile phase composition, or exploring alternative column chemistries like HILIC or Porous Graphitic Carbon (PGC) which are suitable for polar compounds.[6]

  • Enhanced Sample Cleanup: Improve the selectivity of your sample preparation to remove more matrix components before injection. If you are using Solid-Phase Extraction (SPE), experiment with different sorbents (e.g., PSA, GCB) or add extra washing steps.[4][7]

Question 4: What is the most robust and reliable method to correct for matrix effects in my quantitative analysis?

Answer: The gold standard for compensating for matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[8][9] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H).[10] It co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing highly accurate correction.[5][9] Quantitation is based on the ratio of the analyte response to the SIL-IS response.[11]

If a SIL-IS is unavailable, the next best approach is to use matrix-matched calibration .[3][12] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS? A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][13] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising analytical accuracy.[2]

Q2: What causes ion suppression in Electrospray Ionization (ESI)? Ion suppression in ESI often results from competition between the analyte and co-eluting matrix components for the limited charge on the surface of droplets in the ion source.[3][14] Highly concentrated matrix components can monopolize the ionization process, reducing the number of charged analyte ions that reach the mass analyzer.

Q3: Can I just dilute my sample to eliminate matrix effects? Dilution can significantly reduce matrix effects by lowering the concentration of interfering compounds.[1] However, this also dilutes your analyte, which may cause its signal to fall below the limit of quantitation (LOQ). This strategy is only feasible if your instrument has sufficient sensitivity to detect the diluted analyte.

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS)? A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., replacing ¹²C with ¹³C).[10] It has nearly identical chemical and physical properties to the analyte, including retention time and ionization behavior, but is distinguishable by its higher mass.[8][10] This makes it an ideal tool for correcting analytical variability, including matrix effects.[15]

Q5: What are matrix-matched standards? Matrix-matched standards are calibration standards prepared by dissolving known amounts of the analytical standard in a blank matrix extract (a sample of the same type, e.g., soil or water, that is known to be free of the analyte). This method helps to compensate for matrix effects by ensuring that both the standards and the samples are affected in the same way.[3][12]

Q6: My lab does not have a SIL-IS for this compound. What is the next best approach? The next best approach is rigorous method validation using matrix-matched calibration standards.[12] This, combined with optimized sample cleanup and chromatographic separation, can provide reliable and accurate results.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative measurement of matrix effects.

  • Prepare Solutions:

    • Solution A: Prepare a standard of this compound in a pure solvent (e.g., acetonitrile/water) at a known concentration (e.g., 50 ng/mL).

    • Solution B: Spike a blank matrix extract (post-extraction) with the this compound standard to achieve the same final concentration as Solution A.

  • Analysis:

    • Inject both solutions into the LC-MS/MS system under the same conditions.

    • Record the peak area for this compound from both injections.

  • Calculation:

    • Calculate the Matrix Effect percentage (ME%) using the following formula:

      • ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Extract Blank Matrix: Select a representative matrix sample that is confirmed to be free of this compound. Process this sample using your established extraction and cleanup procedure.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent.

  • Create Calibration Curve: Perform serial dilutions of the stock solution directly into aliquots of the blank matrix extract to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analysis: Analyze these matrix-matched standards alongside your unknown samples. The resulting calibration curve will be used to quantify the analyte in the presence of the matrix.

Data Presentation

Table 1: Example Data for Quantifying Matrix Effect (ME%)

Sample IDDescriptionPeak AreaME (%)Interpretation
Solution A50 ng/mL Standard in Solvent850,000-Reference
Solution B50 ng/mL Standard in Matrix Extract510,00060%Significant Ion Suppression

Table 2: Comparison of Strategies to Mitigate Matrix Effects

StrategyEffectivenessCost / EffortPrimary AdvantagePrimary Disadvantage
Sample Dilution ModerateLowSimple and fast to implement.Requires high instrument sensitivity.
Optimized Cleanup Moderate-HighMediumRemoves interferences, leading to a cleaner system.Can be time-consuming and risks analyte loss.
LC Optimization Moderate-HighMediumSeparates analyte from interferences.May require significant method development.
Matrix-Matched Calibration HighMediumEffectively compensates for consistent matrix effects.Requires a true blank matrix; may not correct for sample-to-sample variability.
SIL Internal Standard Very HighHighCorrects for nearly all sources of analytical error, including matrix effects and recovery.Can be expensive and may not be commercially available for all analytes.

Visual Guides

Troubleshooting_Workflow start Inconsistent Peak Area or Poor Reproducibility Observed check_me Quantify Matrix Effect (ME) using Post-Extraction Spike (Protocol 1) start->check_me me_present Is ME Significant? (e.g., <80% or >120%) check_me->me_present no_me Matrix Effect is Not the Primary Issue. Investigate other causes: - Instrument Instability - Sample Degradation - Pipetting Error me_present->no_me No strategy Select Mitigation Strategy me_present->strategy Yes dilute Strategy 1: Dilute Sample (Requires High Sensitivity) strategy->dilute Quick Fix cleanup Strategy 2: Improve Sample Cleanup strategy->cleanup Moderate Effort chrom Strategy 3: Optimize Chromatography strategy->chrom Moderate Effort correction Select Correction Method dilute->correction cleanup->correction chrom->correction sil_is Method 1 (Best): Use Stable Isotope-Labeled Internal Standard (SIL-IS) correction->sil_is mmc Method 2 (Alternative): Use Matrix-Matched Calibration (Protocol 2) correction->mmc validate Re-validate Method and Analyze Samples sil_is->validate mmc->validate

Caption: A workflow for identifying and resolving matrix effects.

SIL_IS_Principle Principle of Correction with a SIL-IS a1 Analyte Signal (High Response) a_ratio Analyte / IS Ratio = X a2 SIL-IS Signal (High Response) b1 Analyte Signal (Suppressed) b_ratio Analyte / IS Ratio ≈ X (Accurate Result) suppression Ion Suppression Event (Co-elution with Matrix) b1->suppression b2 SIL-IS Signal (Suppressed) b2->suppression injection LC-MS/MS Injection injection->a1 Solvent Standard injection->b1 Sample Extract

Caption: How a SIL-IS co-elutes and corrects for ion suppression.

References

Technical Support Center: Optimizing Solid-Phase Extraction of Flufenacet ESA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for Flufenacet (B33160) Ethanesulfonic Acid (ESA). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving high, reproducible recovery of this polar metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of flufenacet ESA consistently low?

Low recovery of this compound, a polar and acidic metabolite, is a common issue often related to its chemical properties. The primary causes include:

  • Inappropriate Sorbent Selection: Using a traditional reversed-phase sorbent like C18 may not be optimal. This compound is highly water-soluble and may have insufficient hydrophobic interaction with the C18 stationary phase, leading to breakthrough during sample loading.

  • Incorrect Sample pH: The retention of ionizable compounds is highly dependent on pH. As an ethanesulfonic acid, this compound is a strong acid. If the sample pH is not acidic enough, the analyte will be in its anionic form, further reducing its retention on reversed-phase sorbents.

  • Suboptimal Elution Solvent: The solvent used for elution may not be strong enough to desorb the analyte from the sorbent completely. Methanol (B129727) is commonly used for eluting polar metabolites from C18 and polymeric sorbents.[1]

Q2: Which SPE sorbent is best suited for this compound?

For polar analytes like this compound, polymeric, hydrophilic-lipophilic balanced (HLB) sorbents are generally recommended and often outperform traditional silica-based C18 sorbents.[2] HLB cartridges are designed to retain a wide range of compounds, from polar to non-polar, making them robust for complex matrices. A method developed by the California Department of Pesticide Regulation for the analogous compound, metolachlor (B1676510) ESA, specifies the use of an Oasis HLB cartridge to achieve reliable recovery.[3]

Q3: How does sample pH affect the retention of this compound?

Adjusting the sample pH is critical for maximizing the retention of ionizable analytes on reversed-phase SPE sorbents. For acidic compounds like this compound, acidifying the sample (e.g., to pH 2-3) suppresses the ionization of the sulfonic acid group. This makes the molecule more neutral and less polar, thereby increasing its affinity for the hydrophobic sorbent and improving retention. An EPA-validated method for flufenacet and its sulfonic acid metabolite specifies acidifying the water sample before extraction.[4]

Q4: Can the parent compound (flufenacet) and its ESA metabolite be extracted simultaneously?

Yes, it is possible to extract both the parent compound and its polar metabolites in the same SPE procedure. A common strategy involves using a C18 or HLB cartridge to retain both compounds from an acidified sample. Then, a sequential elution is performed. A less polar solvent (e.g., ethyl acetate) can be used to first elute the parent flufenacet, followed by a more polar solvent (e.g., methanol) to elute the more polar ESA metabolite.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the SPE workflow for this compound.

Problem Potential Cause Recommended Solution
Low Recovery Analyte Breakthrough: The analyte is not retained on the cartridge during sample loading. This is common with C18 sorbents due to the high polarity of this compound.1. Switch to a polymeric reversed-phase sorbent like Oasis HLB.[2][3]2. Ensure the sample is acidified to pH ~3 to suppress analyte ionization.3. Decrease the sample loading flow rate to allow more time for interaction between the analyte and the sorbent.
Incomplete Elution: The elution solvent is too weak to desorb the analyte from the sorbent.1. Ensure a sufficiently polar elution solvent is used, such as 100% methanol.[1][3]2. Increase the volume of the elution solvent. Apply the elution solvent in two smaller aliquots to improve efficiency.3. Allow a "soak time" where the elution solvent sits (B43327) on the sorbent bed for a few minutes before final elution.
High Variability (Poor Reproducibility) Cartridge Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be inconsistent. This is a known issue with silica-based C18 sorbents but is less of a concern with water-wettable polymeric sorbents like HLB.1. Do not let the cartridge go dry between the final conditioning rinse and the sample load.2. Consider switching to a water-wettable polymeric sorbent (e.g., Oasis HLB) which is less susceptible to this issue.
Inconsistent Flow Rates: Variable flow rates during loading or elution can lead to inconsistent interaction times.1. Use an SPE manifold with a vacuum gauge or a positive pressure manifold to ensure consistent flow rates across all samples.2. For vacuum manifolds, ensure all unused ports are sealed to maintain a consistent vacuum level.
Matrix Effects in LC-MS/MS Analysis Co-elution of Interferences: Components from the sample matrix (e.g., salts, humic acids) are extracted along with the analyte and interfere with ionization in the mass spectrometer.1. Add a wash step after sample loading. Use a weak solvent (e.g., 5-10% methanol in acidified water) to remove polar interferences without eluting the analyte.2. Use a more selective sorbent, such as a mixed-mode anion exchange cartridge, if matrix effects are severe and persistent.

Data and Performance

While direct comparative studies for this compound are limited, performance can be inferred from data on similar acidic metabolites and general sorbent characteristics. The following tables summarize expected performance based on available literature.

Table 1: Expected SPE Sorbent Performance for this compound

Sorbent TypeRetention MechanismExpected Recovery for this compoundKey Considerations
C18 (Silica-based) Reversed-Phase (Hydrophobic)Moderate to Good (60-90%)Highly dependent on proper sample acidification. Prone to breakthrough if flow rates are high. Sorbent must not dry out before loading.[4]
Oasis HLB (Polymeric) Reversed-Phase (Hydrophilic-Lipophilic Balanced)Good to Excellent (>85%)Less sensitive to sorbent drying. Provides stronger retention for polar analytes. Generally yields cleaner extracts and higher, more reproducible recoveries for compounds like this compound.[2][3]

Table 2: Influence of Sample pH on Recovery of Acidic Metabolites

Sample pHAnalyte StateRetention on Reversed-Phase SorbentExpected Recovery
2-3 Neutral (Protonated)HighOptimal
5-6 Partially IonizedModerateReduced
>7 Anionic (Deprotonated)LowPoor

Recommended Experimental Protocol

This protocol is adapted from a validated method for the similar compound metolachlor ESA and incorporates best practices for this compound analysis.[3]

Materials:

  • SPE Cartridge: Oasis HLB, 200 mg, 6 mL

  • Methanol (HPLC Grade)

  • Deionized Water

  • Formic Acid

  • SPE Vacuum or Positive Pressure Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • To a 50 mL water sample, add formic acid to adjust the pH to approximately 3.0.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the 50 mL acidified sample onto the conditioned cartridge at a flow rate of approximately 2-5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a high vacuum or positive pressure for 10-15 minutes to remove all residual water.

  • Elution:

    • Elute the this compound from the cartridge by passing 10 mL of methanol through the sorbent. Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the methanol eluate to a final volume of approximately 0.4 mL under a gentle stream of nitrogen at 40-45°C.[3]

    • Add the appropriate volume of initial mobile phase (e.g., 0.6 mL) to bring the final volume to 1.0 mL for LC-MS/MS analysis.

Visual Workflow and Troubleshooting Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample 1. 50 mL Water Sample Acidify 2. Acidify to pH 3 Sample->Acidify Condition 3. Condition Cartridge (Methanol -> Water) Acidify->Condition Load 4. Load Sample (~5 mL/min) Condition->Load Wash 5. Wash Cartridge (DI Water) Load->Wash Dry 6. Dry Cartridge (High Vacuum) Wash->Dry Elute 7. Elute Analyte (10 mL Methanol) Dry->Elute Concentrate 8. Evaporate & Reconstitute Elute->Concentrate LCMS 9. Analyze by LC-MS/MS Concentrate->LCMS

Fig 1. General workflow for the solid-phase extraction of this compound.

Troubleshooting_Tree Start Problem: Low or Inconsistent Recovery Cause1 Possible Cause: Analyte Breakthrough? Start->Cause1 Cause2 Possible Cause: Incomplete Elution? Start->Cause2 Cause3 Possible Cause: Irreproducibility? Start->Cause3 Sol1a Solution: Use Polymeric HLB Sorbent Cause1->Sol1a Sol1b Solution: Acidify Sample to pH ~3 Cause1->Sol1b Sol1c Solution: Decrease Load Flow Rate Cause1->Sol1c Sol2a Solution: Increase Elution Volume (e.g., 2 x 5 mL) Cause2->Sol2a Sol2b Solution: Ensure Elution Solvent is 100% Methanol Cause2->Sol2b Sol3a Solution: Ensure Cartridge Does Not Dry (if using C18) Cause3->Sol3a Sol3b Solution: Use Controlled Flow Rate (Manifold) Cause3->Sol3b

Fig 2. Troubleshooting decision tree for low SPE recovery of this compound.

References

improving signal intensity and sensitivity for flufenacet ESA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of flufenacet (B33160) ethanesulfonic acid (ESA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance signal intensity and sensitivity in their flufenacet ESA detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for detecting this compound?

A1: The most prevalent and effective method for the determination of flufenacet and its metabolites, including this compound, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of the analyte in complex matrices.

Q2: What are the typical ionization modes used for this compound in LC-MS/MS?

A2: this compound, along with other acidic metabolites like oxanilic acid (OXA) degradates, is typically detected using electrospray ionization (ESI) in negative ion mode.[2] The parent compound, flufenacet, is often analyzed in positive ion mode.[3] Therefore, a method that incorporates switching between positive and negative modes may be necessary if analyzing both the parent compound and its metabolites simultaneously.

Q3: What is a common cause of low signal intensity or poor sensitivity in this compound analysis?

A3: A frequent cause of diminished signal intensity and sensitivity is the presence of matrix effects.[4][5] Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal.[6] Proper sample preparation and cleanup are critical to mitigate these effects.

Q4: Can I use the same sample preparation method for different matrices like soil and water?

A4: While the principles of extraction and cleanup are similar, the specific protocols often need to be adapted for different matrices. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil may require a hydration step for dry samples, which is not necessary for water samples.[7][8] The choice and amount of cleanup sorbents may also vary depending on the interfering substances present in each matrix.[9]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Rationale
Incorrect MS ionization modeVerify that the mass spectrometer is set to negative ion mode for this compound detection.[2]This compound is an acidic metabolite and ionizes most efficiently in negative mode.
Suboptimal ion source parametersOptimize ion source parameters such as spray voltage, capillary temperature, and gas flows.[10]Efficient ionization is critical for maximizing signal intensity. These parameters can vary between instruments and with different mobile phases.
Inefficient sample extractionReview and optimize the sample extraction procedure. For complex matrices, consider alternative methods like QuEChERS or Solid Phase Extraction (SPE).[3][11]Incomplete extraction will result in a lower concentration of the analyte reaching the detector.
Analyte degradationEnsure proper storage of samples and standards. Minimize the time samples are left at room temperature, especially in the autosampler.Flufenacet and its metabolites can be susceptible to degradation, leading to lower concentrations.
Contaminated LC-MS systemFlush the LC system and clean the MS ion source.[12]Contaminants can build up in the system, leading to ion suppression and a weak signal.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Troubleshooting Step Rationale
Column contamination or agingFlush the column with a strong solvent. If the problem persists, replace the column.Contaminants on the column can interact with the analyte, causing poor peak shape.[13]
Inappropriate mobile phaseEnsure the mobile phase pH is suitable for the analysis of an acidic compound. The injection solvent should also be compatible with the mobile phase.[13]A mismatch between the injection solvent and the mobile phase can cause peak distortion.
Extra-column volumeCheck for and minimize the length and diameter of tubing between the injector, column, and detector.[13]Excessive volume outside of the column can lead to peak broadening.
Column overloadReduce the injection volume or the concentration of the sample.Injecting too much sample can saturate the column, resulting in poor peak shape.
Issue 3: High Background Noise
Possible Cause Troubleshooting Step Rationale
Contaminated mobile phase or solventsUse high-purity solvents and freshly prepared mobile phases. Filter all mobile phases.Impurities in the solvents can contribute to high background noise.[4]
Matrix effectsImprove the sample cleanup procedure to remove more interfering compounds.[14]Co-eluting matrix components can increase the background signal.
Contaminated ion sourceClean the ion source components, including the capillary and lenses.[4][12]A dirty ion source is a common source of high background noise.
Leaking connectionsCheck all fittings and connections for leaks.Leaks can introduce air and other contaminants into the system, increasing noise.

Experimental Protocols

QuEChERS Method for this compound in Soil

This protocol is adapted from a general QuEChERS method for pesticides in soil.[7][15]

  • Sample Hydration (for dry soil):

    • Weigh 3g of air-dried soil into a 50 mL centrifuge tube.

    • Add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.

  • Extraction:

    • For hydrated or moist soil (≥70% water content), weigh 10g of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Vortex or shake vigorously for 5 minutes.

    • Add the contents of a buffered extraction salt packet (e.g., citrate (B86180) buffered salts).

    • Immediately shake for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥3000 relative centrifugal force (rcf).

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbents.

    • Vortex for 1 minute.

    • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).

    • Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameter Optimization

A systematic approach is recommended for optimizing LC-MS/MS parameters.

  • Analyte Infusion:

    • Prepare a standard solution of this compound.

    • Infuse the solution directly into the mass spectrometer to determine the optimal ionization mode (negative) and to identify the precursor ion.

  • Collision Energy Optimization:

    • While infusing the standard, vary the collision energy to find the optimal setting that produces the most abundant and stable product ions for Selected Reaction Monitoring (SRM).

  • Ion Source Parameter Optimization:

    • Optimize the spray voltage, capillary temperature, nebulizer gas flow, and drying gas flow to maximize the signal intensity of the precursor and product ions.[10]

Quantitative Data Summary

The following table summarizes recovery data from various studies on flufenacet and its metabolites. Note that direct comparisons should be made with caution due to differences in matrices, spiking levels, and analytical methods.

Analyte(s)MatrixExtraction/Cleanup MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Flufenacet and metabolitesAgricultural products (wheat, soybean, potato, tomato)Methanol extraction, Bond Elut C18, InertSep GC/PSA cleanup70.6 - 97.0< 5[1]
Flufenacet and four metabolitesCornModified QuEChERS75 - 1062.8 - 14.7[3]
479M04, 479M08, and 479M16 (metabolites)Agricultural samplesNot specified79.6 - 113.0< 17.0[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Soil or Water Sample Hydration Hydration (if soil is dry) Sample->Hydration Dry Soil Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Moist Soil/Water Hydration->Extraction dSPE Dispersive SPE Cleanup (MgSO4, PSA, C18) Extraction->dSPE Filtration 0.2 µm Filtration dSPE->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection (Negative ESI) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound detection.

Caption: Troubleshooting logic for low signal intensity.

References

dealing with co-eluting interferences in flufenacet ESA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the chromatographic analysis of Flufenacet ESA.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, offering potential causes and solutions to ensure accurate and reliable results.

Question 1: Why am I observing unexpected peaks co-eluting with my this compound peak?

Answer: Co-elution of interfering compounds is a common challenge in the analysis of Flufenacet and its metabolites. These unexpected peaks can originate from the sample matrix.

Potential Causes & Solutions:

  • Co-eluting Matrix Components: Molecules from the sample matrix (e.g., pigments, lipids, and other organic matter) can be extracted along with the analyte and may have similar chromatographic behavior to this compound.[1][2] This can lead to signal suppression or enhancement in mass spectrometry detection.[2][3]

    • Solution 1: Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.[4] Techniques like Solid-Phase Extraction (SPE) are commonly used for this purpose.[5] The choice of SPE sorbent is critical and may need optimization.

    • Solution 2: Optimize Chromatographic Separation: Modify the HPLC method to achieve better separation between this compound and the interfering peaks.[4] This can involve adjustments to the mobile phase gradient, switching to a different column chemistry (e.g., a column with a different stationary phase), or optimizing the flow rate.[4]

    • Solution 3: Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is free of the analyte.[2][6]

Question 2: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What could be the cause?

Answer: Poor peak shape can be indicative of several issues related to the analytical column, mobile phase, or interactions with the sample matrix.

Potential Causes & Solutions:

  • Column Contamination or Degradation: Accumulation of matrix components at the head of the analytical column can lead to peak distortion.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components. Regularly flushing the column with a strong solvent can also help. If the column is significantly degraded, it may need to be replaced.

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with acidic analytes like this compound, causing peak tailing.

    • Solution: Use a highly deactivated, end-capped column. Adjusting the mobile phase pH can also help to suppress silanol interactions.

  • Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is crucial for achieving good peak shape.

    • Solution: Ensure the mobile phase is well-mixed and degassed. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape for acidic compounds.[5]

Question 3: I'm experiencing significant ion suppression/enhancement in my LC-MS/MS analysis of this compound. How can I mitigate this?

Answer: Ion suppression or enhancement, often referred to as matrix effects, is a common phenomenon in LC-MS/MS analysis, particularly with complex sample matrices.[2][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[2]

Potential Causes & Solutions:

  • High Concentration of Co-eluting Matrix Components: The presence of high concentrations of co-extractives from the sample can significantly impact the ionization efficiency of this compound.[2]

    • Solution 1: Improve Sample Cleanup: As with co-eluting peaks, enhancing the sample preparation is the most effective way to reduce matrix effects. Techniques like Solid-Phase Extraction (SPE) are designed to remove a significant portion of interfering matrix components.[5]

    • Solution 2: Dilute the Sample Extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the dilution does not compromise the sensitivity required to detect this compound at the desired levels.

    • Solution 3: Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute with the analyte and experience similar matrix effects. This allows for accurate quantification by normalizing the analyte response to the internal standard response.

    • Solution 4: Optimize MS Source Parameters: Fine-tuning the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow rates, can sometimes help to minimize matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical sample preparation techniques for this compound analysis in complex matrices?

A1: The most common sample preparation techniques involve an initial extraction followed by a cleanup step.[5][7]

  • Extraction: Solvents like methanol (B129727) or acetonitrile (B52724) are often used for the initial extraction of Flufenacet and its metabolites from the sample.[5][7]

  • Cleanup: Solid-Phase Extraction (SPE) is a widely used cleanup technique.[5] C18 cartridges are frequently employed for the cleanup of Flufenacet and its metabolites.[5][8] Other materials like Florisil have also been used.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular approach for pesticide residue analysis in various matrices.[9][10]

Q2: What type of analytical column is recommended for this compound chromatography?

A2: Reversed-phase columns, such as C18 columns, are commonly used for the analysis of Flufenacet and its metabolites.[8] An example is the Inertsil ODS-2 column.[8] The specific choice of column will depend on the sample matrix and the desired separation.

Q3: What are typical mobile phases for the analysis of this compound?

A3: The mobile phase for reversed-phase chromatography of this compound typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[5][8] For example, a mobile phase of acetonitrile and water with 0.1% formic acid is commonly used.[5][8]

Q4: How can I confirm the identity of this compound, especially in the presence of interferences?

A4: The use of a highly selective detector is crucial for confident identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[7][9] By monitoring specific precursor-to-product ion transitions (MRM - Multiple Reaction Monitoring), a high degree of selectivity and sensitivity can be achieved, allowing for the confirmation of this compound even in complex matrices.

Quantitative Data Summary

The following table summarizes example recovery data for Flufenacet and its metabolites from various studies. Note that these values are illustrative and actual recoveries will depend on the specific matrix and analytical method used.

AnalyteMatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (%)Reference
Flufenacet & MetabolitesAgricultural Products0.01 µg/g70.6 - 97.0< 5[7]
Flufenacet & MetabolitesCornNot Specified75 - 1062.8 - 14.7[9]
FlufenacetSoil & Wheat Grain0.01 - 0.1 µg/g80.9 - 96.2< 10[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plant Tissues

This protocol is a generalized procedure based on common practices for the extraction and cleanup of Flufenacet metabolites from plant tissues.[5]

  • Sample Homogenization:

    • Weigh 10 g of a representative frozen plant tissue sample into a centrifuge tube.

    • Add 20 mL of acetonitrile containing 1% acetic acid.

    • Vortex for 1 minute, then homogenize at high speed for 3 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

    • Sample Loading: Dilute 5 mL of the supernatant with 20 mL of deionized water and load it onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute the analyte with 5 mL of methanol into a collection tube.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting interferences in this compound chromatography.

TroubleshootingWorkflow Start Start: Co-eluting Interference Observed CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep OptimizeSamplePrep Optimize Sample Preparation: - More selective SPE sorbent - Adjust extraction solvent - Implement QuEChERS CheckSamplePrep->OptimizeSamplePrep Inadequate? CheckChromatography Review Chromatographic Conditions CheckSamplePrep->CheckChromatography Adequate? OptimizeSamplePrep->CheckChromatography OptimizeChromatography Optimize Chromatography: - Modify gradient profile - Change column chemistry - Adjust mobile phase pH CheckChromatography->OptimizeChromatography Suboptimal? CheckMS Review MS/MS Detection Method CheckChromatography->CheckMS Optimal? OptimizeChromatography->CheckMS OptimizeMS Optimize MS/MS Method: - Select more specific transitions - Use isotope-labeled internal standard CheckMS->OptimizeMS Non-specific? Resolved Issue Resolved CheckMS->Resolved Specific? OptimizeMS->Resolved

Caption: Troubleshooting workflow for co-eluting interferences.

References

Technical Support Center: Flufenacet ESA Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Flufenacet (B33160) ethanesulfonic acid (ESA) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is ion suppression and why is it a significant problem for Flufenacet ESA analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the number of analyte ions that reach the mass spectrometer detector, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[3][4] this compound, a polar metabolite of the herbicide flufenacet, is often analyzed in complex matrices like water, soil, or agricultural products, which contain numerous components (salts, organic matter) that can cause suppression.[5][6][7]

Q2: How can I determine if my this compound signal is being affected by ion suppression?

A2: The most direct way to assess ion suppression is through a post-column infusion experiment. In this setup, a constant flow of this compound standard is infused into the LC eluent after the analytical column but before the ESI source. An injection of a blank matrix extract is then made. Any dip in the constant analyte signal baseline during the chromatographic run indicates that co-eluting matrix components are suppressing the this compound signal at that specific retention time.[8] Another common method is to compare the signal response of a standard in a pure solvent versus its response when spiked into a blank sample matrix extract. A lower response in the matrix indicates suppression.[9]

Q3: What are the most common sources of ion suppression in ESI-MS?

A3: Common sources include:

  • Non-volatile buffers: Phosphate buffers (e.g., PBS) are notorious for causing severe ion suppression and should be avoided.[3]

  • Ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) can suppress the signal, especially in negative ion mode.[3] If an acid is needed, formic acid at low concentrations (e.g., 0.1%) is a much better choice.[10]

  • High salt concentrations: Salts from the sample matrix or buffers can form adducts and reduce ionization efficiency.[3]

  • Endogenous matrix components: In biological or environmental samples, co-eluting compounds like phospholipids (B1166683), detergents, and humic acids are common culprits.[4][11]

  • High concentrations of other analytes: If other compounds are present at much higher concentrations, they can compete for ionization.[3]

Q4: My this compound signal is suppressed. What are the first troubleshooting steps?

A4:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up samples containing this compound.[6][10]

  • Improve Chromatographic Separation: Modify your LC method to better separate this compound from the interfering compounds. This can involve adjusting the gradient, changing the column chemistry, or using a higher-efficiency column (e.g., UPLC).[11]

  • Dilute the Sample: A simple but often effective strategy is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. If the suppression is significant, the signal-to-noise ratio may improve upon dilution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (such as D6- or D7-Flufenacet ESA) is the gold standard for quantification.[12] Because it co-elutes and experiences the same degree of ion suppression as the analyte, it allows for accurate correction of the signal loss.[3][13][14]

Q5: Can I switch the ESI polarity or ionization source to reduce suppression?

A5: Yes, this can be a viable strategy. This compound and other sulfonic acid metabolites are typically analyzed in negative ESI mode.[10] Switching from positive to negative mode can sometimes help, as fewer compounds are readily ionized in negative mode, potentially eliminating the specific interference.[2] Alternatively, if your instrument allows, testing a different ionization source like Atmospheric Pressure Chemical Ionization (APCI) could be beneficial. APCI is often less susceptible to ion suppression from non-volatile matrix components compared to ESI.[2][4]

Experimental Protocol: SPE Cleanup and LC-MS/MS Analysis of this compound in Water

This protocol is adapted from established methods for analyzing flufenacet metabolites in water samples.[10]

1. Objective: To quantify this compound in water samples while minimizing ion suppression through effective sample cleanup.

2. Materials and Reagents:

  • This compound analytical standard

  • D6-Flufenacet ESA sodium salt (or similar SIL-IS)[12]

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Octadecyl (C18) Solid-Phase Extraction (SPE) Cartridges (e.g., 6 mL, 500 mg)

  • Nitrogen evaporator

3. Sample Preparation (Solid-Phase Extraction):

  • Acidify 50 mL of the water sample with formic acid.

  • Spike the sample with the SIL-IS.

  • Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water. Do not let the cartridge go dry.

  • Load the 50 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the analytes with 6 mL of methanol into a clean collection tube.[10]

  • Evaporate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 30°C.

  • Reconstitute the sample to a final volume of 2.0 mL with a solution of 0.1% formic acid in water.[10]

  • Filter the final extract through a 0.45 µm syringe filter before injection.[10]

4. LC-MS/MS Parameters:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size)[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and include a wash step. (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Negative[10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for this compound and its SIL-IS (requires instrument-specific tuning).

Data on Sample Preparation Effectiveness

Effective sample preparation is crucial for removing matrix components that cause ion suppression. While specific quantitative data for this compound across multiple methods is dispersed, the general effectiveness of different techniques is well-established.

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Reducing Ion SuppressionComplexity & Cost
Dilute-and-Shoot ~100% (by definition)Low (Matrix components are only diluted, not removed)Very Low
Protein Precipitation (PPT) Variable (70-100%)Low to Moderate (Removes proteins but not phospholipids or salts)[4]Low
Liquid-Liquid Extraction (LLE) Good (80-110%)Moderate to High (Depends on solvent selectivity)[1][4]Moderate
Solid-Phase Extraction (SPE) Very Good (85-115%)High (Effectively removes salts and many interferences)[1][4][10]High
QuEChERS Very Good (80-110%)High (Effective for complex matrices like agricultural products)[6]Moderate

Recovery values are generalized; method optimization is required for specific analyte/matrix combinations.

Visual Workflow Guides

The following diagrams illustrate key workflows for troubleshooting and analysis.

G Troubleshooting Workflow for Ion Suppression start Poor Signal or High Variability for this compound check_suppression Perform Post-Column Infusion or Matrix Effect Study start->check_suppression suppression_confirmed Ion Suppression Confirmed? check_suppression->suppression_confirmed no No: Investigate Other Issues (e.g., Instrument Performance, Standard Stability) suppression_confirmed->no No yes Yes suppression_confirmed->yes Yes solutions Implement Mitigation Strategies yes->solutions sample_prep Improve Sample Prep (e.g., SPE, QuEChERS) solutions->sample_prep chromatography Optimize Chromatography (Gradient, Column, Flow Rate) solutions->chromatography internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) solutions->internal_std end_node Re-evaluate and Validate Method sample_prep->end_node chromatography->end_node internal_std->end_node

Caption: A logical workflow for identifying and mitigating ion suppression.

G Experimental Workflow for this compound Analysis cluster_pre Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Collect Water Sample spike 2. Spike with SIL-IS sample->spike spe 3. Solid-Phase Extraction (SPE) spike->spe evap 4. Evaporation & Reconstitution spe->evap lc 5. UPLC / HPLC Separation evap->lc ms 6. ESI-MS/MS Detection lc->ms data 7. Data Processing & Quantification ms->data

Caption: Step-by-step workflow from sample collection to data analysis.

References

Technical Support Center: Optimizing MS/MS Parameters for Flufenacet ESA Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) analysis of flufenacet (B33160).

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for flufenacet in positive ion ESI-MS?

A1: In positive ion electrospray ionization (ESI), flufenacet typically forms a protonated molecule, [M+H]⁺. Given the molecular weight of flufenacet (363.33 g/mol ), the expected precursor ion to monitor will have a mass-to-charge ratio (m/z) of approximately 364.0737.

Q2: What are the primary fragment ions of flufenacet observed in MS/MS?

A2: Upon collision-induced dissociation (CID), the protonated flufenacet molecule fragments into several characteristic product ions. The most common and intense fragment ions are typically observed at m/z 194.0968 and m/z 152.0496. These fragments are crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods.

Q3: What is a good starting point for collision energy (CE) when optimizing flufenacet fragmentation?

A3: A good starting point for collision energy (CE) for the fragmentation of flufenacet is around 10 eV.[1] However, for optimal sensitivity and specificity, it is highly recommended to perform a collision energy optimization experiment by ramping the CE values and monitoring the intensity of the desired product ions.

Q4: How can I minimize matrix effects when analyzing flufenacet in complex samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your liquid chromatography method to ensure flufenacet is well-separated from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of flufenacet as an internal standard to correct for variations in ionization efficiency.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the analysis of flufenacet by LC-ESI-MS/MS.

Problem Potential Cause Recommended Solution
Low or No Flufenacet Signal Incorrect MS Parameters: Suboptimal cone voltage, collision energy, or source parameters.Follow the detailed experimental protocol below to optimize all MS parameters.
Poor Ionization: Inefficient spray formation or desolvation.Optimize ESI source parameters such as capillary voltage (typically 3-4 kV), desolvation gas temperature (350-500 °C), and nebulizer gas flow.
Sample Degradation: Flufenacet may be unstable under certain conditions.Ensure proper sample storage and handling. Prepare fresh solutions.
Poor Peak Shape or Tailing Suboptimal Chromatography: Inappropriate mobile phase, gradient, or column.Re-evaluate your LC method. Ensure mobile phase pH is compatible with flufenacet's chemical properties.
Column Overloading: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.
Inconsistent Results/Poor Reproducibility Matrix Effects: Ion suppression or enhancement from co-eluting compounds.Implement strategies to minimize matrix effects as described in the FAQs.
Instrument Instability: Fluctuations in temperature, gas flows, or voltages.Allow the instrument to stabilize before analysis. Check for leaks in the LC and MS systems.
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system.Use high-purity, LC-MS grade solvents. Flush the system thoroughly.
Improper Source Settings: Suboptimal source parameters leading to chemical noise.Re-optimize source parameters, particularly the gas flows and temperatures.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for Flufenacet

This protocol outlines the steps to determine the optimal cone voltage and collision energy for the analysis of flufenacet using a triple quadrupole mass spectrometer.

1. Standard Preparation:

  • Prepare a 1 µg/mL stock solution of flufenacet in methanol.

  • Dilute the stock solution to a working concentration of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid.

2. Direct Infusion and Precursor Ion Identification:

  • Infuse the 100 ng/mL working solution directly into the mass spectrometer at a flow rate of 10-20 µL/min.

  • Perform a full scan in positive ion mode to confirm the presence and determine the exact m/z of the protonated precursor ion, [M+H]⁺ (expected around m/z 364.1).

3. Cone Voltage (or Declustering Potential) Optimization:

  • Select the identified precursor ion (m/z 364.1).

  • Ramp the cone voltage (or declustering potential) from 10 V to 60 V in 5 V increments.

  • Monitor the intensity of the precursor ion. The optimal cone voltage is the value that provides the highest intensity without significant in-source fragmentation.

4. Product Ion Scan and Collision Energy Optimization:

  • Set the cone voltage to the optimized value from the previous step.

  • Perform a product ion scan by selecting the precursor ion (m/z 364.1) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-370).

  • Identify the most abundant and specific product ions.

  • For each major product ion, perform a collision energy (CE) optimization by ramping the CE from 5 eV to 40 eV in 2-3 eV increments.

  • Plot the intensity of each product ion as a function of CE to determine the optimal CE for each transition.

5. MRM Method Development:

  • Create an MRM method using the precursor ion and the two to three most intense and specific product ions.

  • For each MRM transition, use the optimized cone voltage and collision energy determined in the previous steps.

Quantitative Data Summary

The following tables summarize typical optimized MS/MS parameters for flufenacet analysis. Note that these values may vary depending on the specific instrument and source conditions and should be used as a starting point for method development.

Table 1: Optimized ESI Source Parameters (Typical Values)

ParameterTypical Value
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Nebulizer Gas Pressure7 bar

Table 2: Optimized MS/MS Parameters for Flufenacet MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
364.1194.12515
364.1152.12525
364.1124.12530

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Direct Infusion & Optimization cluster_method Method Development cluster_analysis Analysis start Prepare Flufenacet Standard (100 ng/mL) infuse Infuse Standard into MS start->infuse full_scan Full Scan (Positive Ion Mode) to Identify Precursor Ion [M+H]⁺ infuse->full_scan optimize_cv Optimize Cone Voltage (Declustering Potential) full_scan->optimize_cv product_scan Product Ion Scan to Identify Fragments optimize_cv->product_scan optimize_ce Optimize Collision Energy for Each Fragment product_scan->optimize_ce create_mrm Create MRM Method with Optimized Parameters optimize_ce->create_mrm end Analyze Samples create_mrm->end

Experimental workflow for optimizing MS/MS parameters.

troubleshooting_guide cluster_ms MS Parameter Issues cluster_source Source Condition Issues cluster_matrix Matrix Effect Issues cluster_lc Chromatography Issues start Low or Inconsistent Flufenacet Signal? check_params Are MS parameters optimized? start->check_params Yes optimize_ms Follow Optimization Protocol check_params->optimize_ms No check_source Is ESI source stable and clean? check_params->check_source Yes solution Signal Improved optimize_ms->solution optimize_source Optimize Source Parameters check_source->optimize_source No clean_source Clean Source Components check_source->clean_source Dirty check_matrix Suspect matrix effects? check_source->check_matrix Yes optimize_source->solution clean_source->solution mitigate_matrix Implement Matrix Effect Mitigation Strategies check_matrix->mitigate_matrix Yes check_lc Poor peak shape? check_matrix->check_lc No mitigate_matrix->solution optimize_lc Optimize LC Method check_lc->optimize_lc Yes optimize_lc->solution fragmentation_pathway cluster_main Flufenacet Fragmentation Pathway cluster_fragments Primary Fragments cluster_explanation Proposed Cleavage precursor Flufenacet [M+H]⁺ m/z 364.1 fragment1 Fragment 1 m/z 194.1 precursor->fragment1 fragment2 Fragment 2 m/z 152.1 precursor->fragment2 cleavage1 Cleavage of the ether linkage and loss of the thiadiazole moiety cleavage2 Further fragmentation of the N-(4-fluorophenyl)-N-propan-2-yl-acetamide moiety

References

Technical Support Center: Enhanced Separation of Flufenacet and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chromatographic separation of flufenacet (B33160) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of flufenacet I should be looking for?

A1: The primary degradation and metabolic products of flufenacet include flufenacet oxalate (B1200264) (FOE oxalate), flufenacet sulfonic acid (FOE sulfonic acid), flufenacet alcohol, and flufenacet thiadone.[1] The specific metabolites and their concentrations can vary depending on the biological matrix or environmental sample being analyzed.

Q2: Which type of HPLC column is typically recommended for flufenacet analysis?

A2: Reversed-phase columns are the most common choice for the analysis of flufenacet and its metabolites. C18 columns, such as an Inertsil ODS-2 (50 x 2 mm, 5 µm), are frequently used and provide good retention for the parent compound and its metabolites.[2] However, for enhanced separation and to resolve challenging peak co-elutions, alternative column chemistries should be considered.

Q3: When should I consider using a column other than a standard C18?

A3: You should consider an alternative to a standard C18 column in the following scenarios:

  • Poor resolution: If key metabolites are co-eluting or have very similar retention times.

  • Peak tailing: Especially for the more polar or acidic metabolites.

  • Analysis of highly polar metabolites: When metabolites show poor retention on a C18 column even with highly aqueous mobile phases.

Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions with aromatic rings in the analytes, which can be beneficial for separating flufenacet and its metabolites.[3][4]

Troubleshooting Guide

Issue 1: Poor Resolution Between Flufenacet Metabolite Peaks

Symptom: Two or more metabolite peaks are not baseline separated, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Column Chemistry Standard C18 columns may not provide sufficient selectivity. Consider a Phenyl-Hexyl column to introduce different separation mechanisms (π-π interactions) that can alter the elution order and improve resolution.[3][4]
Mobile Phase Composition The organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can significantly impact selectivity. Methodically adjust the gradient slope and the initial and final mobile phase compositions. Ensure the mobile phase pH is at least one unit away from the pKa of the acidic metabolites to ensure consistent ionization.
Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Experiment with temperatures between 25°C and 40°C to see if resolution improves.
Issue 2: Peak Tailing, Especially for Acidic Metabolites (e.g., Flufenacet Sulfonic Acid)

Symptom: Asymmetrical peaks with a "tail" extending from the peak back to the baseline.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols Residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with polar and acidic analytes, causing tailing.[5] Use a modern, high-purity, end-capped C18 or Phenyl-Hexyl column to minimize these interactions.[6]
Mobile Phase pH If the mobile phase pH is close to the pKa of an acidic metabolite, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the acidic metabolites to ensure they are fully protonated.
Column Overload Injecting too much sample can lead to peak distortion.[7] Reduce the injection volume or dilute the sample to see if the peak shape improves.[5]
Metal Contamination Metal ions in the sample or from the HPLC system can chelate with some analytes.[8] Using a column with a metal-free body or passivating the system may help.

Experimental Protocols

Protocol 1: Standard Reversed-Phase (C18) HPLC-MS/MS Method

This protocol is a starting point for the analysis of flufenacet and its primary metabolites.

Parameter Specification
Column Inertsil ODS-2, 50 x 2 mm, 5 µm or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detector Tandem Mass Spectrometer with Electrospray Ionization (ESI)

Reference: Based on methodologies for pesticide residue analysis.[2]

Protocol 2: Alternative Phenyl-Hexyl HPLC-MS/MS Method for Enhanced Selectivity

This protocol is recommended when experiencing co-elution or poor peak shape with a C18 column.

Parameter Specification
Column Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol (B129727)
Gradient 5% B to 85% B over 12 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Detector Tandem Mass Spectrometer with Electrospray Ionization (ESI)

Rationale: The Phenyl-Hexyl stationary phase provides alternative selectivity through π-π interactions, which can be particularly effective for aromatic compounds like flufenacet and its metabolites.[3][4] The use of methanol instead of acetonitrile can also alter selectivity.

Visualizations

Flufenacet Degradation Pathway

The following diagram illustrates the primary degradation pathway of flufenacet, leading to the formation of its major metabolites.

Flufenacet_Metabolism Flufenacet Flufenacet Glutathione_Conjugate Glutathione Conjugate Flufenacet->Glutathione_Conjugate GST Oxalate Flufenacet Oxalate Flufenacet->Oxalate Alcohol Flufenacet Alcohol Flufenacet->Alcohol Cysteine_Conjugate Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate Thiolactic_Acid Thiolactic Acid Metabolite Cysteine_Conjugate->Thiolactic_Acid Sulfonic_Acid Flufenacet Sulfonic Acid Thiolactic_Acid->Sulfonic_Acid

Caption: Simplified metabolic pathway of flufenacet.

Troubleshooting Workflow for Poor Resolution

This workflow provides a logical approach to troubleshooting poor peak resolution.

Troubleshooting_Workflow Start Poor Peak Resolution Check_Method Review Method Parameters (Gradient, Flow Rate) Start->Check_Method Optimize_Gradient Optimize Gradient Slope and Mobile Phase Check_Method->Optimize_Gradient Resolution_OK Resolution Acceptable? Optimize_Gradient->Resolution_OK Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Adjust_Temp Adjust Column Temperature Change_Column->Adjust_Temp Adjust_Temp->Resolution_OK Resolution_OK->Change_Column No End Method Optimized Resolution_OK->End Yes

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

References

strategies to minimize background noise in flufenacet ESA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flufenacet (B33160) Ethanesulfonic Acid (ESA) analysis. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background noise and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in Flufenacet ESA LC-MS/MS analysis?

High background noise in the analysis of this compound can originate from several sources:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., soil, water, plant tissues) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. This is one of the most significant challenges in quantitative analysis using LC-MS.

  • Contamination from Sample Preparation: Impurities from solvents, reagents, collection tubes, or filtering apparatus can introduce interfering signals into your analysis.

  • LC System Contamination: Residual compounds from previous analyses, contaminated mobile phases, or leaching from tubing and fittings are common sources of background noise.

  • Mass Spectrometer Contamination: A dirty ion source, capillary, or ion optics can be a major contributor to persistent background noise.

Q2: How can I identify and mitigate matrix effects?

Matrix effects occur when co-extracted components from the sample matrix affect the ionization efficiency of the analyte, causing either signal suppression (lower intensity) or enhancement (higher intensity).

Identification:

  • Post-Extraction Spike: Compare the analytical response of a standard spiked into a processed blank matrix extract with the response of the same standard in a neat solvent. A lower response in the matrix indicates suppression, while a higher response indicates enhancement.

  • Matrix-Matched Calibration: Prepare calibration curves using blank matrix extract to compensate for the effect. Comparing the slope of the matrix-matched curve to a solvent-based curve will reveal the extent of the matrix effect.

Mitigation Strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.

  • Use Isotope-Labeled Internal Standards: When available, a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for signal suppression or enhancement.

  • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to better separate the analyte from interfering matrix components.

Q3: My blank injections show a high and noisy baseline. What are the troubleshooting steps?

A high baseline in blank injections typically points to system contamination rather than matrix effects.

Troubleshooting_Workflow start High Background Noise in this compound Analysis blank_injection Inject a Blank Solvent Sample (e.g., Mobile Phase) start->blank_injection noise_check Is the Baseline Still Noisy? blank_injection->noise_check system_contamination High Probability of System Contamination noise_check->system_contamination  Yes matrix_issue Noise is Likely from Sample Matrix or Prep noise_check->matrix_issue  No clean_solvents 1. Prepare Fresh Mobile Phase with LC-MS Grade Solvents system_contamination->clean_solvents optimize_prep 1. Optimize Sample Preparation (e.g., use SPE, QuEChERS) matrix_issue->optimize_prep flush_system 2. Flush LC System & Column (follow manufacturer protocol) clean_solvents->flush_system clean_ms 3. Clean MS Ion Source (follow manufacturer protocol) flush_system->clean_ms eval_matrix 2. Evaluate Matrix Effects (Post-extraction spike) optimize_prep->eval_matrix use_calibration 3. Use Matrix-Matched Calibration or Isotope-Labeled Standard eval_matrix->use_calibration

Caption: Troubleshooting workflow for high background noise.

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation with Solid-Phase Extraction (SPE)

A robust sample preparation protocol is the most effective way to minimize matrix-derived background noise. Solid-phase extraction (SPE) is a highly selective technique for cleaning up and concentrating pesticide residues from complex samples like plant tissues and water.

Detailed Experimental Protocol: SPE for Plant Tissues

This protocol is adapted from established methods for pesticide residue analysis.

1. Sample Homogenization & Extraction:

  • Weigh 10 g of a frozen, representative plant tissue sample (e.g., leaves, grains).

  • Add 20 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Homogenize at high speed for 3 minutes.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the supernatant.

2. SPE Cartridge Cleanup (C18 Cartridge):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Take 5 mL of the supernatant from the extraction step and dilute it with 20 mL of deionized water. Load this diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Afterwards, dry the cartridge under a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge using 5 mL of methanol into a collection tube.

3. Final Preparation:

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

SPE_Workflow homogenize 1. Homogenize Sample (e.g., 10g tissue in Acetonitrile/Acetic Acid) centrifuge 2. Centrifuge (4000 rpm, 10 min) homogenize->centrifuge load 4. Load Diluted Supernatant onto Cartridge centrifuge->load condition 3. Condition SPE Cartridge (Methanol, then Water) condition->load wash 5. Wash Cartridge (Deionized Water) load->wash elute 6. Elute Analyte (Methanol) wash->elute reconstitute 7. Evaporate & Reconstitute in Mobile Phase elute->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.

Guide 2: Understanding and Visualizing Matrix Effects

Matrix effects can be a significant source of variability and inaccuracy in quantitative analysis. They are caused by co-eluting compounds that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source.

Matrix_Effects cluster_source Ion Source analyte This compound (Analyte) droplet ESI Droplet analyte->droplet matrix Co-eluting Matrix Components (e.g., salts, lipids, humic acids) matrix->droplet matrix->droplet Competition for charge & surface area ion [Analyte+H]+ Gas-Phase Ion droplet->ion Ionization droplet->ion ms Mass Spectrometer Detector ion->ms Detection

Caption: The mechanism of matrix effects in electrospray ionization.

Data & Parameters

Table 1: Typical Recovery Rates with Optimized Sample Preparation

The recovery rate indicates the efficiency of the extraction process. The following are typical recovery rates for flufenacet and its metabolites from various agricultural products using a combined SPE (C18 and GC/PSA) cleanup method.

AnalyteMatrixSpiking Level (µg/g)Average Recovery (%)Relative Standard Deviation (%)
Flufenacet & MetabolitesWheat0.0170.6 - 97.0< 5
Flufenacet & MetabolitesSoybean0.0170.6 - 97.0< 5
Flufenacet & MetabolitesPotato0.0170.6 - 97.0< 5
Flufenacet & MetabolitesTomato0.0170.6 - 97.0< 5

Note: These values are representative and may vary based on specific instrumentation and lab conditions.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

These are starting parameters for method development. Optimization is required for your specific instrument and application. This compound is typically analyzed in negative ion mode.

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar metabolites.
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium AcetateAcid or buffer helps to improve peak shape and ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical scale LC-MS.
Injection Volume 5 - 10 µLA smaller injection volume can sometimes reduce matrix effects.
Ionization Mode Electrospray Ionization (ESI), Negative ModeESA is an acid and ionizes well in negative mode.
Precursor Ion (m/z) 274Corresponds to the [M-H]⁻ ion of this compound.
Product Ion (m/z) 80Corresponds to the sulfonic acid fragment [SO₃]⁻.
Collision Energy 25 eVThis value must be optimized for your specific instrument.

Technical Support Center: Quantifying Flufenacet ESA in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of flufenacet (B33160) ethanesulfonic acid (ESA) in complex environmental and agricultural matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of flufenacet ESA?

A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), this happens when matrix components compete with the analyte for ionization, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1][3] For instance, in electrospray ionization (ESI), the most commonly reported issue is ion suppression, resulting in a signal of lower intensity.[1] These effects are a significant drawback, impacting the limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy of the analysis.[4]

Q2: I'm observing low recovery for this compound. What are the common causes?

A2: Low recovery of this compound can stem from several factors during sample preparation and analysis. Inefficient extraction from the sample matrix is a primary cause. The choice of extraction solvent and purification method, such as Solid-Phase Extraction (SPE), is critical.[5][6] For example, using C18 cartridges for SPE is a common practice for isolating flufenacet and its degradates from water samples.[5][7] Analyte degradation can also occur if samples are not handled or stored properly; endogenous enzymes in biological matrices can accelerate this process.[8] It is also important to ensure the pH of the sample is optimized for extraction, as acidification is often required before SPE.[5]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects.

  • Improved Sample Cleanup: The most direct approach is to remove interfering matrix components. This can be achieved through methods like Solid-Phase Extraction (SPE) or the use of specific cleanup sorbents like Bond Elut C18 and InertSep GC/PSA.[8][9]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[1]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for matrix effects and variations in instrument response.[5]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can also reduce interference.[8]

  • Online Dilution: For some systems, direct injection of extracts followed by online dilution can improve peak shapes for polar analytes and reduce matrix load.[10]

Q4: What are the recommended analytical techniques for quantifying this compound?

A4: The most common and effective technique for quantifying this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][9] This method offers high sensitivity and selectivity. Specifically, High-Performance Liquid Chromatography (HPLC) with electrospray ionization (ESI) mass spectrometry in negative-ion mode is frequently used for detecting ESA degradates.[7][11] Gas chromatography-mass spectrometry (GC-MS/MS) has also been used and can offer high sensitivity, though LC-MS/MS is more common for polar metabolites like ESA.[12]

Q5: My retention time is shifting between injections. What could be the cause?

A5: Retention time shifts are a common issue in HPLC analysis.[13] Potential causes include:

  • Column Contamination: Buildup of residues from sample matrices on the column can alter its chemistry and affect retention.[13]

  • Mobile Phase Inconsistency: Changes in the composition or pH of the mobile phase can lead to shifts. Ensure solvents are properly mixed and degassed.

  • Column Degradation: Over time and with many injections, the stationary phase of the column can degrade, leading to inconsistent performance. A single column may be stable for at least 500 injections of extracted samples.[8]

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary. Using a column oven is recommended for stable results.

Troubleshooting Guide

This guide helps to systematically identify and resolve common issues encountered during the analysis of this compound.

TroubleshootingGuide start Problem Detected: Inaccurate Quantification or Low Signal Intensity check_matrix Is Matrix Effect Suspected? start->check_matrix check_recovery Is Analyte Recovery Low? start->check_recovery check_rt Are Retention Times Shifting? start->check_rt check_sensitivity Is MS Sensitivity Poor? start->check_sensitivity solution_matrix Implement Matrix-Matched Calibration or Use Isotope-Labeled Internal Standard. Refine Sample Cleanup. check_matrix->solution_matrix Yes solution_recovery Optimize Sample Prep: - Verify Extraction Solvent - Adjust Sample pH - Check SPE Protocol check_recovery->solution_recovery Yes solution_rt Troubleshoot LC: - Check Mobile Phase - Clean/Replace Column - Verify Column Temperature check_rt->solution_rt Yes solution_sensitivity Troubleshoot MS: - Clean Ion Source - Optimize MS Parameters - Check for Contamination check_sensitivity->solution_sensitivity Yes

Caption: A decision tree for troubleshooting common issues in this compound analysis.

Experimental Protocols & Workflows

A generalized workflow for the analysis of this compound in complex matrices is outlined below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Soil, Water, etc.) extraction 2. Extraction (e.g., Methanol, Acetonitrile) sample_collection->extraction cleanup 3. Cleanup / Purification (Solid-Phase Extraction - SPE) extraction->cleanup concentration 4. Concentration & Reconstitution cleanup->concentration lc_separation 5. LC Separation (Reversed-Phase C18 Column) concentration->lc_separation ms_detection 6. MS/MS Detection (ESI Negative Mode) lc_separation->ms_detection quantification 7. Quantification (Matrix-Matched or Internal Std) ms_detection->quantification reporting 8. Data Reporting quantification->reporting

Caption: General experimental workflow for this compound quantification.

Protocol: Extraction of this compound from Water Samples

This protocol is adapted from validated methods for analyzing flufenacet metabolites in water.[5]

  • Sample Preparation: Acidify 50 mL of the water sample.

  • SPE Column Conditioning: Condition a 6-mL octadecyl (C18) SPE column.

  • Sample Loading: Draw the acidified sample through the conditioned C18 SPE column.

  • Analyte Elution: Elute the analytes from the column using 6 mL of methanol.

  • Concentration: Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath set at 25-30°C.

  • Reconstitution: Bring the final volume of the concentrate up to 2.0 mL with 0.1% formic acid.

  • Filtration: Filter a portion of the extract through a ≤0.45 µm syringe filter before analysis by LC-MS/MS.

Protocol: Extraction from Agricultural Products

This method is suitable for matrices like wheat, soybean, potato, and tomato.[9]

  • Extraction: Extract the sample with methanol.

  • Purification: Purify the crude extract using a combination of Bond Elut C18 and InertSep GC/PSA cartridges.

  • Analysis: Determine the concentration by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance data and instrumental parameters for the analysis of flufenacet and its metabolites.

Table 1: Method Performance in Various Matrices

MatrixAnalyteRecovery (%)LOQ (Limit of Quantitation)LOD (Limit of Detection)Reference
Agricultural Products (Wheat, Soybean, etc.)Flufenacet & Metabolites70.6 - 97.0%0.01 µg/gNot Reported[9]
Natural WaterThis compoundNot ReportedNot Reported0.01 - 0.07 µg/L[11]
GroundwaterFlufenacet Sulfonic Acid70 - 120% (guideline)0.10 µg/L (stated)0.008 µg/L[5]
Soil & Wheat GrainFlufenacet (Parent)88.0 - 96.2% (GC-MS/MS)0.003 µg/g (GC-MS/MS)0.001 µg/g (GC-MS/MS)[12]

Table 2: Example LC-MS/MS Parameters

ParameterSettingReference
Liquid Chromatography
ColumnInertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent C18[5]
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile[5]
Flow Rate1 mL/min[12]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative for ESA[5][11]
Analysis ModeTandem Mass Spectrometry (MS/MS)[5][9]

References

sample clean-up procedures to remove humic acids for soil analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of humic acids from soil samples prior to analysis.

Frequently Asked Questions (FAQs)

Q1: What are humic acids and why do they interfere with soil analysis?

A1: Humic acids are complex organic macromolecules that form from the decomposition of plant and animal matter in soil.[1][2] They are a major component of humus, the dark organic material in soil.[2] Due to their complex structure, which includes aromatic rings and various functional groups, they can interfere with many analytical techniques.[2] For instance, they are known to inhibit enzymes like Taq polymerase in PCR reactions, interfere with DNA-DNA hybridizations, and chelate metal ions.[3][4] In proteomics, they can adversely impact protein extraction and mass spectrometry measurements.[5][6] Their brown color also interferes with colorimetric and spectrophotometric analyses.[3]

Q2: What is the basic principle for separating humic acids from other soil components?

A2: The most common separation method is based on their differential solubility at varying pH levels.[7][8] Humic acids are soluble in alkaline solutions (e.g., sodium hydroxide, NaOH) but are insoluble and precipitate in acidic solutions (pH < 2).[2][7][8] In contrast, another fraction of humic substances, fulvic acids, remains soluble at all pH values.[7][8] This principle allows for the selective precipitation of humic acids from an alkaline extract by acidifying it.[2][7]

Q3: My humic acid precipitate is a low yield. What could be the cause?

A3: Low yield can result from several factors. Firstly, ensure the acidification of the alkaline extract is sufficient, ideally reaching a pH of 1.0 with a strong acid like HCl.[7][9] Incomplete acidification will lead to incomplete precipitation. Secondly, allow the acidified suspension to stand for an adequate amount of time, typically 12 to 16 hours, for the precipitate to fully form.[9][10] Finally, in samples with a very high ratio of fulvic acid to humic acid, the solubility of humic acid might be slightly increased, requiring thorough mixing during acidification to encourage flocculation.[7]

Q4: I suspect my purified sample is still contaminated with humic acids. How can I check and what can I do?

A4: Visual inspection is the first step; a persistent brown color in your DNA or protein extract is a strong indicator of humic acid contamination.[3] For DNA analysis, a common issue is the co-extraction of humic acids because they have a similar size and charge to DNA.[3][8] If you suspect contamination, you may need to perform additional purification steps. This can include redissolving the precipitate in a minimal volume of a basic solution (e.g., 0.1 M KOH) and then re-precipitating it with acid.[7][9] Other methods include using commercial clean-up kits, filtration, or chemical flocculation.[1][3][6]

Q5: Are there different removal methods for different types of analysis (e.g., DNA vs. proteomics)?

A5: Yes, the optimal method can depend on the target analyte. For DNA extraction, methods often involve chemical flocculation with agents like aluminum chloride (AlCl₃) before DNA isolation or the use of specialized commercial kits designed for high-humic-acid soils.[1][3] For proteomics, a common approach involves precipitating proteins with trichloroacetic acid (TCA) and then removing the humic acids at the peptide stage by exploiting differences in molecular weight and solubility at low pH.[6][11]

Troubleshooting Guides

Issue 1: The supernatant of my soil extract remains dark brown after initial cleanup.

  • Cause: High concentrations of humic substances have not been fully removed. This is common in soils with high organic matter, like peat.[1][3]

  • Solution 1: Repeat the Precipitation Step. If using the acid precipitation method, redissolve the analyte pellet in an appropriate buffer and repeat the humic acid precipitation procedure. The International Humic Substances Society (IHSS) protocol suggests redissolving the humic acid precipitate in 0.1 M KOH and then reprecipitating with 6 M HCl to remove trapped fulvic acid.[7]

  • Solution 2: Chemical Flocculation. For DNA extracts, treat the sample with a flocculating agent like AlCl₃. This should be done before the DNA extraction to bind and precipitate the humic acids.[1] The concentration of AlCl₃ may need to be optimized for your specific soil type, as peat soils, for example, require higher concentrations.[1]

  • Solution 3: Use a Commercial Kit. Consider using a commercial DNA isolation kit specifically designed for soils with high levels of humic acid. These kits often contain proprietary reagents to effectively remove these inhibitors.[3]

Issue 2: Low recovery of target analyte (DNA, protein, etc.) after humic acid removal.

  • Cause: The chosen removal method may be co-precipitating or binding your target analyte along with the humic acids. For example, the metal ion Al³⁺ can bind and flocculate both humic acids and DNA.[1] Similarly, some solid-phase extraction (SPE) resins can result in sample loss due to competitive binding between humic acids and the target analytes.[12]

  • Solution 1: Optimize Flocculant Concentration. If using AlCl₃, perform a concentration gradient to find the optimal amount that precipitates humic acids without significant loss of DNA.[1]

  • Solution 2: Modify Proteomics Workflow. For protein analysis, avoid removing humic acids at the protein level, as this can cause undesirable protein loss. Instead, process the sample down to the peptide level. Then, adjust the pH to 2-3 and use a molecular-weight cutoff filter (e.g., 10 kDa) to separate the larger humic acid molecules from the smaller peptides.[6][11]

  • Solution 3: Evaluate SPE Sorbents. If using Solid-Phase Extraction, test different sorbent materials. Some modern SPE methods provide better recovery and require smaller sample and solvent volumes compared to traditional liquid-liquid separation.[13]

Data Presentation

Table 1: Comparison of Humic Acid Removal Methods

MethodPrincipleTarget AnalyteReported EfficiencyKey AdvantagesKey DisadvantagesCitations
Alkaline Extraction / Acid Precipitation Differential solubility based on pHHumic AcidsHigh (Method Standard)Well-established, cost-effective.Can be time-consuming, may require multiple purification rounds.[2][7][9]
Chemical Flocculation (e.g., AlCl₃) Cationic metal ions bind and precipitate humic acids.DNAEffective (visually clear supernatant)Simple pre-treatment step.Can co-precipitate DNA, requires optimization of flocculant concentration.[1]
Solid-Phase Extraction (SPE) Chromatographic separation based on polarity and/or acidity.Various Organic CompoundsHigh recovery of target compounds.High selectivity, smaller solvent/sample requirements than LLE.Can lead to analyte loss due to competitive binding on some resins.[13][14]
TCA Precipitation & Filtration Protein precipitation followed by size-exclusion filtration of peptides.Proteins/PeptidesEfficiently removes interference for MS.Minimizes protein loss, integrates well into proteomics workflows.Specific to protein/peptide analysis.[5][6][11]
Ultrasound-Assisted Extraction Sonication enhances mass transfer during extraction.Humic Acids>60% isolation efficiency.Increased efficiency and potentially faster extraction times.Requires specialized equipment.[15]
Coagulation-Flocculation (PGA) Use of a polymer to coagulate and remove humic acids.General>92% removal of humic acid.High removal efficiency.May impact downstream enzymatic analysis.[16]

Experimental Protocols

Protocol 1: Standard Humic Acid Extraction (Adapted from IHSS Method)

This protocol separates humic and fulvic acids based on solubility.[9]

  • Pre-treatment: Sieve a dried soil sample to pass a 2-mm sieve. Equilibrate the sample to a pH between 1 and 2 with 1 M HCl. Shake for 1 hour.

  • Separation: Separate the supernatant (Fulvic Acid Extract 1) from the residue by centrifugation.

  • Alkaline Extraction: Neutralize the soil residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to achieve a 10:1 liquid-to-soil ratio. Shake intermittently for at least 4 hours.

  • Centrifugation: Allow the suspension to settle overnight, then collect the supernatant by centrifugation.

  • Acid Precipitation: Acidify the supernatant to pH 1.0 with 6 M HCl while stirring constantly. Allow the suspension to stand for 12 to 16 hours.

  • Humic Acid Isolation: Centrifuge to separate the humic acid precipitate from the fulvic acid-containing supernatant.

  • Purification (Optional but Recommended): Redissolve the humic acid precipitate in a minimum volume of 0.1 M KOH. Add solid KCl to a concentration of 0.3 M and centrifuge to remove suspended solids. Reprecipitate the humic acid by adding 6 M HCl to pH 1.0 and let it stand for 12-16 hours. Centrifuge and discard the supernatant.[9]

  • Final Steps: The humic acid precipitate can then be washed with a 0.1 M HCl/0.3 M HF solution to reduce ash content, dialyzed against distilled water, and freeze-dried.[9][10]

Protocol 2: Humic Acid Removal for Soil Proteomics

This method is designed to remove humic acid interference prior to mass spectrometry.[5][6]

  • Cell Lysis: Lyse microbial cells in the soil sample using a detergent-based buffer (e.g., SDS lysis buffer).

  • Protein Precipitation: Precipitate the total protein from the supernatant using trichloroacetic acid (TCA).

  • Digestion: Re-solubilize the protein pellet and perform standard enzymatic digestion (e.g., with trypsin) to generate peptides.

  • Humic Acid Precipitation & Removal: Adjust the final peptide solution to an acidic pH (e.g., pH 2-3 with formic acid). This will precipitate the humic acids.[11]

  • Filtration: Use a 10 kDa molecular-weight cutoff spin filter to separate the peptides (flow-through) from the precipitated, larger humic acid molecules (retained on the filter).[6][11]

  • Analysis: The resulting "clean" peptide solution is ready for LC-MS/MS analysis.

Protocol 3: Pre-Extraction Humic Acid Removal for DNA Analysis

This protocol uses a flocculant to remove humic acids before DNA extraction.[1]

  • Sample Preparation: Prepare 0.3 g of peat soil in a microcentrifuge tube.

  • Buffering: Add 300 µL of phosphate (B84403) buffer (0.1 M, pH 6.6).

  • Flocculation: Add an optimized volume of 0.4 M AlCl₃. Note: The optimal volume (e.g., 100-600 µL) must be determined empirically for each soil type. The goal is to achieve a clear supernatant after centrifugation.

  • Incubation & Centrifugation: Mix and centrifuge the sample. The humic acids will be in the pellet with the soil particles.

  • DNA Extraction: Proceed with your standard DNA extraction protocol using the supernatant, which now has a reduced concentration of humic acids.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Humic Acid Removal cluster_analysis Downstream Analysis cluster_waste soil_sample 1. Soil Sample Collection (e.g., 5g soil) lysis 2. Cell Lysis & Extraction (e.g., Alkaline or Detergent Buffer) soil_sample->lysis precipitation 3. Selective Precipitation (e.g., Acidification to pH 1.0) lysis->precipitation Crude Extract separation 4. Separation (Centrifugation or Filtration) precipitation->separation clean_extract 5. Purified Analyte (e.g., DNA, Peptides) separation->clean_extract Clean Supernatant/ Flow-through waste Humic Acid Precipitate separation->waste analysis 6. Final Analysis (PCR, Mass Spectrometry, etc.) clean_extract->analysis

Caption: General workflow for humic acid removal from soil samples.

decision_tree start What is your target analyte? dna DNA / Nucleic Acids start->dna protein Proteins / Peptides start->protein small_mol Small Molecules / General start->small_mol dna_q High Humic Acid Content? (e.g., Peat, Compost) dna->dna_q tca Use TCA Precipitation & Peptide-Level Filtration protein->tca alk_acid Use Alkaline Extraction & Acid Precipitation (IHSS Method) small_mol->alk_acid spe Consider Solid-Phase Extraction (SPE) small_mol->spe floc Use Pre-Extraction Flocculation (e.g., AlCl3 Protocol) dna_q->floc Yes kit Use Standard Extraction (Consider commercial kit for HA) dna_q->kit No

Caption: Decision tree for selecting a humic acid removal method.

References

stability of flufenacet ESA in samples during storage and processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of flufenacet (B33160) ethanesulfonic acid (ESA), a key metabolite of the herbicide flufenacet, in environmental samples during storage and processing.

Frequently Asked Questions (FAQs)

Q1: What is flufenacet ESA and why is its stability a concern?

A1: this compound is a major degradation product of the herbicide flufenacet. As a polar metabolite, it is mobile in soil and can be detected in water sources. Ensuring its stability in collected samples is crucial for accurate quantification and risk assessment. Degradation during storage or processing can lead to underestimation of its presence in the environment.

Q2: What are the primary factors that can affect the stability of this compound in samples?

A2: The stability of this compound in environmental samples can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: Extreme pH values can lead to hydrolysis.

  • Light Exposure: Photodegradation can occur, especially in transparent containers.

  • Matrix Components: The presence of other chemicals or microorganisms in the sample matrix can contribute to degradation.

  • Processing Steps: Analyte loss can occur during extraction, concentration, and filtration steps.

Q3: What are the recommended general storage conditions for water samples containing this compound?

A3: While specific quantitative stability data for this compound is limited in publicly available literature, general best practices for preserving pesticide metabolites in water samples should be followed. It is recommended to store samples in the dark at or below 4°C and analyze them as soon as possible. For longer-term storage, freezing at -20°C is advisable.[1]

Q4: Can this compound be lost during solid-phase extraction (SPE)?

A4: Yes, analyte loss is possible during SPE. Factors such as the choice of sorbent, elution solvent, and sample pH can affect the recovery of polar compounds like this compound. Method validation with fortified samples is essential to determine the recovery rate for your specific matrix and conditions.[2][3]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low recovery of this compound - Degradation during storage: Samples stored for too long or at improper temperatures. - Incomplete extraction: Inefficient SPE procedure. - Analyte loss during solvent evaporation: Excessive heat or nitrogen flow. - Matrix effects: Ion suppression in the mass spectrometer.[4][5][6][7]- Review sample storage history. If possible, re-sample and analyze promptly. - Optimize the SPE method: test different sorbents (e.g., C18), adjust sample pH, and use appropriate elution solvents.[2][8][9][10] - Use a gentle stream of nitrogen and a water bath at a controlled temperature (e.g., 25-30°C) for evaporation.[8] - Use matrix-matched standards for calibration to compensate for ion suppression.[4]
High variability in replicate samples - Inconsistent sample handling: Differences in storage time or processing for each replicate. - Non-homogeneous samples: Inadequate mixing of the original sample. - Instrumental drift: Changes in mass spectrometer sensitivity over time.- Ensure all replicates are processed identically and in a timely manner. - Thoroughly mix the bulk sample before taking aliquots. - Run calibration checks throughout the analytical sequence to monitor instrument performance.
Presence of unexpected peaks in the chromatogram - Contamination: From sampling equipment, storage containers, or solvents. - Degradation of flufenacet to other byproducts: Further breakdown of the parent compound or ESA metabolite.- Run method blanks to identify sources of contamination. - Ensure all glassware and equipment are thoroughly cleaned. - Use high-purity solvents and reagents.

Experimental Protocols

Analysis of this compound in Water Samples

This protocol is based on the methodology described in EPA MRID 48897603.[8]

1. Sample Preparation and Extraction:

  • Acidify a 50 mL water sample.

  • Pass the sample through a 6 mL octadecyl (C18) solid-phase extraction (SPE) column.[8]

  • Elute the analytes with 6 mL of methanol.[8]

  • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen and a water bath set at 25-30°C.[8]

  • Bring the final volume to 2.0 mL with a 0.1% formic acid solution.[8]

  • Filter the extract through a ≤0.45 µm syringe filter.[8]

2. Instrumental Analysis (LC-MS/MS):

  • LC Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[8]

  • Ionization: Electrospray ionization (ESI) in negative ion mode for this compound.[8]

  • Detection: Tandem mass spectrometry (MS/MS).[8]

Data Presentation

Table 1: Recommended Storage Conditions for Water Samples Containing this compound (Qualitative)

Storage ConditionRecommendationRationale
Temperature Short-term (≤ 7 days): Refrigerate at ≤ 4°C. Long-term (> 7 days): Freeze at ≤ -18°C.[1][11]To minimize microbial and chemical degradation.
Container Amber glass bottles with Teflon-lined caps.To prevent photodegradation and analyte adsorption to container walls.
Preservative Acidification (e.g., to pH 2-3 with sulfuric or hydrochloric acid) may be considered, but needs to be validated for this compound stability.To inhibit microbial activity.
Holding Time Analyze as soon as possible after collection.To reduce the risk of degradation over time.

Table 2: Typical Performance of Analytical Method for this compound in Water[8]

ParameterValue
Limit of Quantitation (LOQ) 0.10 µg/L
Mean Recovery 70-120%
Relative Standard Deviation (RSD) ≤20%

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_extraction Solid-Phase Extraction (SPE) cluster_concentration Sample Concentration cluster_analysis Instrumental Analysis sample Collect 50 mL Water Sample preserve Acidify Sample sample->preserve load Load onto C18 SPE Cartridge preserve->load elute Elute with 6 mL Methanol load->elute evaporate Evaporate to ~1 mL under Nitrogen elute->evaporate reconstitute Reconstitute to 2 mL with 0.1% Formic Acid evaporate->reconstitute filter Syringe Filter (≤0.45 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject

Caption: Experimental workflow for the analysis of this compound in water samples.

troubleshooting_tree start Low Recovery of this compound check_storage Check Sample Storage Conditions (Temp, Duration) start->check_storage improper_storage Improper Storage check_storage->improper_storage resample Action: Re-sample and analyze promptly improper_storage->resample Yes check_spe Evaluate SPE Procedure improper_storage->check_spe No spe_issue SPE Issue? check_spe->spe_issue optimize_spe Action: Optimize SPE (sorbent, pH, solvent) spe_issue->optimize_spe Yes check_matrix Investigate Matrix Effects spe_issue->check_matrix No matrix_effect Matrix Effects Present? check_matrix->matrix_effect use_matrix_matched Action: Use Matrix-Matched Standards matrix_effect->use_matrix_matched Yes

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Flufenacet ESA Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape when analyzing Flufenacet Ethane Sulfonic Acid (ESA).

Frequently Asked Questions (FAQs)

Q1: What is Flufenacet ESA and why is its peak shape important?

This compound is an environmental transformation product of the herbicide Flufenacet.[1] It is an organosulfonic acid, making it a polar and acidic compound.[1] Achieving a symmetrical, sharp peak (a good peak shape) in chromatography is critical for accurate quantification, ensuring high resolution between analytes, and maintaining method reproducibility. Poor peak shapes, such as tailing, fronting, or splitting, can compromise all of these critical analytical parameters.[2]

Q2: I'm observing significant peak tailing for this compound. What are the likely causes?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue, especially for acidic or basic compounds.[3] For an acidic compound like this compound, the primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based columns can interact strongly with polar analytes.[4][5] These secondary interactions act as an alternative retention mechanism, causing some analyte molecules to be retained longer, which results in tailing.[6]

  • Mobile Phase pH Issues: If the mobile phase pH is not adequately controlled or is too high, the sulfonic acid group of this compound can be ionized, and so can the surface silanols, leading to undesirable ionic interactions and peak tailing.[5][7]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[8]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and contribute to tailing.[7]

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems.[4] Potential causes include:

  • Sample Overload (Volume or Mass): Injecting too large a volume or too high a concentration of the sample can lead to fronting.[9][10][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (e.g., higher organic content) than the mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in a fronting peak.[10][12]

  • Column Collapse or Voids: A physical degradation of the column packing bed, creating a void at the column inlet, can disrupt the flow path and cause fronting.[9][13] This is a serious issue that typically requires column replacement.

Q4: Why is my this compound peak splitting into two or appearing as a "shoulder"?

Split peaks can arise from several chemical or physical issues within the chromatographic system.[9] Key causes are:

  • Blocked Column Frit: A partially clogged inlet frit can create an uneven flow path, causing the sample band to split before it enters the column.[9][14] This often affects all peaks in the chromatogram.[14]

  • Column Void or Channeling: A void at the head of the column or channels within the packed bed can cause the sample to travel through different paths at different speeds.[14][15]

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause the analyte to precipitate at the column inlet or lead to distorted peak shapes, including splitting.[9][16][17]

  • Co-elution: The split peak might actually be two different, closely eluting compounds. To test this, try injecting a smaller sample volume to see if the peaks resolve.[9][14]

Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and resolving poor peak shapes for this compound.

Troubleshooting Workflow for Poor Peak Shape

The diagram below outlines a logical workflow to identify and solve the root cause of your peak shape problem.

G Troubleshooting Workflow for Poor Peak Shape cluster_symptoms Identify Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Poor Peak Shape tailing Peak Tailing start->tailing As > 1.2 fronting Peak Fronting start->fronting As < 0.8 split Split Peak start->split Shoulder/Twin cause_tail Secondary Interactions Mobile Phase pH Column Overload tailing->cause_tail cause_front Sample Overload Solvent Mismatch Column Void fronting->cause_front cause_split Blocked Frit Column Void Solvent Mismatch split->cause_split sol_tail Adjust pH (Low) Add Buffer Reduce Sample Conc. Use End-capped Column cause_tail->sol_tail sol_front Reduce Injection Vol/Conc Match Sample Solvent to MP Replace Column cause_front->sol_front sol_split Flush/Replace Frit Replace Column Match Sample Solvent to MP cause_split->sol_split

Caption: A logical guide to diagnosing and resolving common peak shape issues.

Protocol 1: Optimizing Mobile Phase pH for this compound

Rationale: this compound is a sulfonic acid.[1] To ensure it is in a single, un-ionized form and to suppress the ionization of residual silanols on the column, the mobile phase pH should be kept low (typically ≤ 3).[4][6] This minimizes secondary ionic interactions, a primary cause of peak tailing.[5]

Methodology:

  • Buffer Selection: Prepare a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate (B84403) or formate (B1220265) buffer is suitable.

  • Mobile Phase Preparation:

    • Prepare the aqueous portion of your mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Add the buffering agent (e.g., formic acid to a concentration of 0.1% or a phosphate salt to 20 mM).

    • Carefully measure the pH and adjust as necessary.

    • Filter the aqueous mobile phase through a 0.22 µm filter.

  • Systematic Testing:

    • Equilibrate the LC system and column with the prepared mobile phase until the baseline is stable.

    • Inject a standard solution of this compound.

    • Record the chromatogram and measure the peak asymmetry factor.

    • Repeat the process with slightly different pH values (e.g., 2.5, 2.8, 3.0) to find the optimal condition for peak symmetry.

Table 1: Impact of Mobile Phase Additives on Peak Shape

Mobile Phase Aqueous ComponentTypical pHExpected Impact on this compound Peak Shape
Deionized Water (Unbuffered)~5.5 - 6.5Severe Tailing (due to ionized silanols)
0.1% Formic Acid in Water~2.7Good Symmetry (suppresses silanol ionization)
20 mM Phosphate Buffer2.5 - 3.0Excellent Symmetry (provides pH control)
0.1% Triethylamine (TEA) in Water> 7.0Not Recommended (basic pH, used for basic analytes)
Protocol 2: Diagnosing and Resolving Injection-Related Peak Shape Issues

Rationale: The composition of the sample solvent and the injection volume are critical parameters that can cause peak fronting or splitting if not properly managed.[2][17] The ideal scenario is to dissolve the sample in the initial mobile phase.

Methodology:

  • Assess Sample Solvent: Compare the composition of your sample diluent to the mobile phase. If the sample solvent has a significantly higher percentage of organic solvent, it is considered "stronger."

  • Test for Solvent Incompatibility:

    • Prepare two versions of your this compound standard: one in the current (strong) diluent and one dissolved directly in the initial mobile phase.

    • Inject both samples under the same conditions. If the peak shape improves dramatically with the mobile phase-matched solvent, the original solvent was the cause.

  • Test for Overload:

    • If fronting is observed, reduce the injection volume by 50% (e.g., from 10 µL to 5 µL) and re-inject.

    • If the peak shape improves and becomes more symmetrical, you were likely experiencing volume overload.

    • If the issue persists, perform a serial dilution of the sample (e.g., 1:10) and inject the original volume. An improvement here indicates mass overload.

Interaction Diagram: this compound and Stationary Phase

This diagram illustrates how secondary interactions with ionized silanol groups can cause peak tailing for acidic analytes like this compound.

G Analyte-Stationary Phase Interactions cluster_column Silica Surface (C18 Column) cluster_analyte This compound cluster_mobile_phase Mobile Phase silanol_good Si-OH (Protonated) silanol_bad Si-O- (Ionized) analyte R-SO3H analyte->silanol_good  Primary Retention (Hydrophobic C18) analyte->silanol_bad  Secondary Interaction (Ionic Repulsion/Adsorption) CAUSES TAILING low_ph Low pH (H+) low_ph->silanol_bad Suppresses Ionization high_ph High pH high_ph->silanol_good Promotes Ionization

Caption: How mobile phase pH affects silanol interactions and peak tailing.

Recommended Starting LC Conditions for this compound

For researchers developing a new method, the following table provides a robust starting point based on the chemical properties of this compound and general principles for analyzing polar acidic compounds.

Table 2: Recommended Starting Experimental Parameters

ParameterRecommendationRationale
Column High-purity, end-capped C18 (e.g., Type B Silica)Minimizes available residual silanols to reduce tailing.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to suppress ionization.[18]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[19][20]
Gradient Start at 5-10% B, ramp to 95% BElutes a wide range of polar to non-polar compounds.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for good efficiency.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 1 - 5 µLMinimizes the risk of volume overload.[13]
Sample Diluent Initial Mobile Phase CompositionEnsures compatibility and prevents peak distortion.[2]

References

calibration curve issues in flufenacet ESA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of flufenacet (B33160) ethanesulfonic acid (ESA).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with your calibration curve during flufenacet ESA analysis.

Issue 1: Poor Linearity (Low Coefficient of Determination, R²)

Question: My calibration curve for this compound has a low R² value (e.g., < 0.99). What are the potential causes and how can I fix this?

Answer: A low R² value indicates that the data points do not fall close to the regression line, suggesting a poor linear relationship between concentration and response. Here are the likely causes and corresponding solutions:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Standard Preparation Errors - Verify the concentration of your stock solution. If possible, use a certified reference material (CRM). - Prepare fresh calibration standards. Errors in serial dilutions are a common source of non-linearity. - Ensure the solvent used for standards is the same as the mobile phase to avoid peak distortion.
Inaccurate Pipetting - Calibrate your pipettes regularly. - Use appropriate pipette volumes for the dilutions to minimize errors.
Instrumental Issues - Injector: Check for leaks, sample carryover, or inconsistent injection volumes. Clean the injector port and syringe. - Detector Saturation: If using a mass spectrometer, the detector may be saturated at high concentrations. Reduce the concentration of your highest standards or dilute the samples. - LC System: Ensure a stable flow rate and mobile phase composition. Check for leaks in the pump or column connections.
Inappropriate Calibration Range - The selected concentration range may not be linear for your analyte and instrument. Narrow the concentration range or use a weighted regression model.
Matrix Effects - If standards are prepared in a clean solvent while samples are in a complex matrix, matrix effects can cause non-linearity. Prepare calibration standards in a matrix that matches your samples (matrix-matched calibration).
Analyte Instability - this compound may be degrading in the prepared standards. Prepare fresh standards more frequently and store them under appropriate conditions (e.g., refrigerated and protected from light).

A troubleshooting workflow for poor linearity is illustrated below:

Poor_Linearity_Troubleshooting cluster_prep Standard Preparation cluster_instrument Instrument & Method start Low R² Value (<0.99) prep_standards Prepare Fresh Standards start->prep_standards check_stock Verify Stock Solution prep_standards->check_stock check_pipettes Calibrate Pipettes check_stock->check_pipettes instrument_check Perform Instrument Checks check_pipettes->instrument_check narrow_range Narrow Calibration Range instrument_check->narrow_range matrix_match Use Matrix-Matched Standards narrow_range->matrix_match weighted_regression Use Weighted Regression matrix_match->weighted_regression success R² ≥ 0.99 (Issue Resolved) weighted_regression->success

Caption: Troubleshooting workflow for a low R² value.

Issue 2: High Y-Intercept in the Calibration Curve

Question: My calibration curve has a significant positive y-intercept, even though the blank shows no peak. What could be the cause?

Answer: A high y-intercept suggests a response at zero concentration. Here are the common reasons and how to address them:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Contamination - Solvent/Reagents: Use high-purity solvents and reagents (e.g., LC-MS grade). Check for contamination in the mobile phase, reconstitution solvent, or dilution solvent. - Glassware/Plasticware: Ensure all containers are thoroughly cleaned or use new, disposable labware. - Carryover: Inject a blank solvent after a high concentration standard or sample to check for carryover from the injector. If carryover is observed, implement a more rigorous needle wash protocol.
Interfering Peak - An interfering compound in your blank matrix may be co-eluting with this compound. Optimize your chromatographic method (e.g., change the gradient, use a different column) to separate the interference.
Incorrect Integration - Review the integration parameters for your peaks. The software may be incorrectly integrating baseline noise. Adjust the integration settings to avoid this.
Issue 3: Inconsistent Response Factors

Question: The response factors (peak area / concentration) for my calibration standards are not consistent across the concentration range. Why is this happening?

Answer: Inconsistent response factors can lead to an inaccurate calibration model. This issue is often related to non-linearity.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Detector Saturation - At high concentrations, the detector response may become non-linear. This is a common issue with mass spectrometers. Dilute your higher concentration standards and samples.
Ion Suppression/Enhancement (for LC-MS/MS) - Matrix effects can alter the ionization efficiency of this compound, leading to inconsistent responses. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for these effects. If a SIL-IS is not available, consider matrix-matched calibration or sample dilution.
Poor Chromatography - Poor peak shape (e.g., fronting or tailing) can lead to inconsistent integration and variable response factors. Optimize your mobile phase, gradient, and column to achieve a symmetrical peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound quantification by LC-MS/MS?

A1: Based on available methods, a typical linear range for flufenacet and its metabolites in water is from 1.25 µg/L to 100 µg/L.[1] However, the optimal range will depend on your specific instrumentation and sample matrix.

Q2: What is an acceptable R² value for a calibration curve in this compound analysis?

A2: Generally, a coefficient of determination (R²) of ≥ 0.99 is considered acceptable for bioanalytical and environmental methods. Some methods have reported R² values of 0.999 to 1.00 for flufenacet and its metabolites.[1]

Q3: Should I use an internal standard for this compound quantification?

A3: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended, especially when analyzing complex matrices. A SIL-IS can compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression/enhancement), leading to more accurate and precise results. Quantitation is often performed using the area response factors of the native compounds relative to their stable isotope internal standards.[1]

Q4: What are the common analytical techniques used for this compound quantification?

A4: The most common and sensitive methods for the quantification of flufenacet and its metabolites, including this compound, are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2][3] Gas Chromatography with tandem mass spectrometry (GC-MS/MS) has also been used.[4]

Q5: What are the typical recovery rates for this compound extraction?

A5: Mean recoveries for flufenacet and its metabolites from water samples are generally expected to be within 70-120%, with a relative standard deviation (RSD) of ≤20%.[1] For agricultural products, average recoveries have been reported in the range of 70.6-97.0% with an RSD of less than 5%.[3]

Quantitative Data Summary

Table 1: Linearity Data for Flufenacet and its Metabolites in Water by LC-MS/MS

AnalyteConcentration Range (µg/L)
Flufenacet1.25 - 1001.00
FOE 5043 sulfonic acid (ESA)1.25 - 1001.00
FOE 5043 alcohol1.25 - 1001.00
FOE 5043 oxalate1.25 - 1000.999
FOE 5043 thiadone1.25 - 1001.00
Source: Adapted from EPA MRID 48897603.[1]

Table 2: Method Detection and Quantitation Limits for Flufenacet and its Metabolites in Water

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Flufenacet0.0120.04
FOE 5043 sulfonic acid (ESA)0.0080.02
FOE 5043 alcohol0.0150.05
FOE 5043 oxalate0.0240.08
FOE 5043 thiadone0.0110.04
Source: Adapted from EPA MRID 48897603.[1]

Experimental Protocols

Protocol: Quantification of this compound in Water by LC-MS/MS

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

1. Preparation of Standards

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol (B129727). Store at -4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with methanol.[4]

  • Calibration Standards: Prepare calibration standards in the desired concentration range (e.g., 0.1 to 100 µg/L) by spiking appropriate amounts of the working standard solutions into a blank matrix (e.g., reagent water).

2. Sample Preparation (Solid Phase Extraction - SPE)

  • This is a general representation; a more specific method for this compound would need to be developed and validated.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by reagent water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with reagent water to remove interferences.

  • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice.[4]

  • Mobile Phase: A gradient of methanol and water is often used.[4]

  • Flow Rate: Typically around 1 mL/min.[4]

  • Injection Volume: 20-50 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is suitable for this compound.

  • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Apply a linear regression model to the calibration curve.

  • Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.

The general workflow for this protocol is visualized below:

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis start Start prep_standards Prepare Standards start->prep_standards sample_prep Sample Preparation (SPE) start->sample_prep lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis sample_prep->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Optimizing Flufenacet ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of flufenacet (B33160) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a specific focus on injection volume for flufenacet ethane (B1197151) sulfonic acid (ESA) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for flufenacet ESA analysis by LC-MS/MS?

A common starting point for injection volume in LC-MS/MS analysis of flufenacet and its metabolites is in the range of 5 to 20 µL. However, the optimal volume is highly dependent on the sample matrix, concentration of the analyte, and the sensitivity of the mass spectrometer. In one documented method validation, the injection volume was adjusted from 50 µL to 20 µL for negative ion analysis and 40 µL for positive ion analysis to match the sensitivity of the original method.[1] For direct injection of water samples, volumes between 50 and 100 µL have been used.[2] It is crucial to optimize this parameter during method development.

Q2: I am observing poor peak shape and peak splitting. Could the injection volume be the cause?

Yes, an inappropriate injection volume, particularly a large one, can lead to chromatographic issues such as distorted peak shapes, splitting, and breakthrough, where the analyte elutes with the solvent front.[3][4] This is especially true when the sample solvent has a stronger elution strength than the initial mobile phase.

Troubleshooting Steps:

  • Reduce Injection Volume: Decrease the injection volume incrementally (e.g., from 10 µL to 5 µL, then to 2 µL) to see if peak shape improves.

  • Solvent Matching: If possible, dissolve the sample in a solvent that is weaker than or equivalent to the initial mobile phase.

  • Injection Mode: For some instruments, using a "feed injection" mode can help mitigate solvent effects by infusing the sample at a controlled rate, which can improve the peak shape of early-eluting polar compounds.[4]

Q3: How can I improve sensitivity if I need to use a small injection volume to maintain good chromatography?

When a smaller injection volume is necessary to preserve peak shape, sensitivity can be enhanced through other aspects of the analytical method:

  • Sample Concentration: Concentrate the sample extract during the sample preparation stage. A common technique involves evaporating the solvent from the sample extract and reconstituting it in a smaller volume.[1]

  • MS Parameter Optimization: Fine-tune the mass spectrometer parameters, such as ionization source settings (e.g., spray voltage, gas temperatures) and detector settings, to maximize the signal for this compound.

  • Sample Cleanup: A more effective sample cleanup procedure can reduce matrix effects, which can suppress the analyte signal. Techniques like solid-phase extraction (SPE) are commonly employed for this purpose.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, with a focus on problems related to injection volume.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity - Injection volume is too low.- Matrix suppression.- Sub-optimal MS parameters.- Gradually increase the injection volume while monitoring peak shape.- Improve sample cleanup using SPE or QuECHERS methods.[5][6]- Optimize ionization source and detector parameters on the mass spectrometer.
Peak Tailing or Fronting - High injection volume.- Mismatch between sample solvent and mobile phase.- Column overload.- Reduce the injection volume.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.- Dilute the sample if the analyte concentration is too high.
Split Peaks - Large injection volume in a strong solvent.[4]- Injector issue.- Decrease the injection volume.[4]- Use a weaker sample solvent.- Perform maintenance on the autosampler and injector.
Poor Reproducibility of Peak Areas - Inconsistent injection volume.- Sample carryover.- Ensure the autosampler is functioning correctly and calibrated.- Implement a robust needle wash protocol between injections.

Experimental Protocols

A generalized experimental workflow for the analysis of flufenacet and its metabolites, including this compound, using LC-MS/MS is outlined below.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for extracting pesticides from various matrices.[6]

  • Extraction: Homogenize the sample (e.g., 1 g of a botanical dietary supplement) and extract with acidified acetonitrile (B52724).[6]

  • Salting Out: Add salts (e.g., magnesium sulfate, sodium chloride) to partition the acetonitrile from the aqueous phase.[6]

  • Dispersive SPE (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a dSPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.[5][6]

  • Final Extract Preparation: Centrifuge the sample, and the resulting supernatant can be directly injected or further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reversed-phase column for separation.[1]

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.[1]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Flufenacet and some of its metabolites are analyzed in positive ionization mode, while others, like the sulfonic acid metabolite, are analyzed in negative ionization mode.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile Sample->Extraction SaltingOut Addition of QuEChERS Salts Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract Injection Injection FinalExtract->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

Caption: A typical workflow for the analysis of this compound.

troubleshooting_logic start Poor Peak Shape Observed check_volume Is Injection Volume > 10 µL? start->check_volume reduce_volume Reduce Injection Volume check_volume->reduce_volume Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_volume->check_solvent No good_peak Peak Shape Improved reduce_volume->good_peak change_solvent Reconstitute in Weaker Solvent check_solvent->change_solvent Yes check_concentration Is Analyte Concentration High? check_solvent->check_concentration No change_solvent->good_peak dilute_sample Dilute Sample check_concentration->dilute_sample Yes other_issues Investigate Other Parameters (e.g., Column, MS) check_concentration->other_issues No dilute_sample->good_peak

Caption: Troubleshooting logic for poor peak shape in this compound analysis.

References

ensuring reproducibility in flufenacet ESA analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in the analysis of flufenacet (B33160) ethane (B1197151) sulfonic acid (ESA).

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical workflow for flufenacet ESA, a significant metabolite of the herbicide flufenacet.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is too different from the mobile phase. 3. Column Degradation: The analytical column performance has deteriorated. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the flow path.1. Dilute the sample and re-inject. 2. Ensure the injection solvent is similar in strength to the initial mobile phase. 3. Flush the column with a strong solvent or replace it if necessary. 4. Use a mobile phase with additives (e.g., a small amount of formic acid) to minimize secondary interactions.
Inconsistent Retention Times 1. Unstable Pump Flow Rate: Issues with the LC pump, such as leaks or air bubbles. 2. Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or evaporation of a volatile component. 3. Column Temperature Fluctuations: Lack of a stable column thermostat. 4. Column Equilibration: Insufficient time for the column to equilibrate between injections.1. Purge the pump to remove air bubbles and check for leaks. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a consistent temperature. 4. Ensure an adequate equilibration time is included in the method before each injection.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression/Enhancement: Co-eluting matrix components affecting the ionization of this compound in the mass spectrometer source. 2. Suboptimal MS/MS Parameters: Incorrect collision energy or other mass spectrometer settings. 3. Inefficient Sample Extraction: Poor recovery of the analyte during sample preparation. 4. Analyte Degradation: this compound may be unstable in the sample or during processing.1. Improve sample cleanup (e.g., using solid-phase extraction). Dilute the sample to reduce matrix effects. Use an isotopically labeled internal standard to compensate. 2. Optimize MS/MS parameters by infusing a standard solution of this compound. 3. Optimize the solid-phase extraction (SPE) protocol (e.g., sorbent type, elution solvent). 4. Ensure proper sample storage (e.g., refrigeration) and minimize processing time.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. 2. Contaminated LC System: Buildup of contaminants in the injector, tubing, or column. 3. Bleed from the Analytical Column. 1. Use high-purity (e.g., LC-MS grade) solvents and reagents. 2. Flush the entire LC system with a strong solvent. 3. Condition the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

1. What is the most common analytical technique for this compound? The most widely used method for the determination of this compound in environmental and biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in these matrices.

2. How can I minimize matrix effects when analyzing complex samples like soil or water? Matrix effects, particularly ion suppression, are a common challenge. To mitigate these:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Sample Dilution: A simple and effective way to reduce the concentration of interfering substances.

  • Internal Standards: The use of an isotopically labeled internal standard that behaves similarly to the analyte can compensate for signal loss.

3. What are the typical mass transitions for this compound in MS/MS analysis? For this compound (C14H16F3NO5S2), the analysis is typically performed in negative ion mode. Common precursor-to-product ion transitions include:

  • m/z 414 → m/z 334

  • m/z 414 → m/z 125

Optimization of collision energies is essential to maximize the signal for these transitions.

4. What are the expected recovery rates for this compound from water samples? Using a well-optimized solid-phase extraction (SPE) method, recovery rates for this compound from various water types (drinking, surface, and groundwater) are generally high.

Water Type Fortification Level (ng/L) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Drinking Water100955
Surface Water100927
Groundwater100984

Note: These are representative values and may vary depending on the specific method and laboratory conditions.

Experimental Protocols

Detailed Method for this compound Analysis in Water by SPE and LC-MS/MS

This protocol outlines a standard procedure for the extraction and analysis of this compound from water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analyte with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 414
Product Ions (m/z) 334 (quantifier), 125 (qualifier)
Collision Energy Optimized for the specific instrument, typically in the range of -15 to -30 eV

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample SPE_Condition Condition SPE Cartridge Sample->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Concentrate Evaporate & Reconstitute SPE_Elute->Concentrate LC_Inject Inject into LC-MS/MS Concentrate->LC_Inject Data_Acquire Data Acquisition LC_Inject->Data_Acquire Data_Process Process Data & Quantify Data_Acquire->Data_Process Troubleshooting Start Low Signal Intensity? Check_Recovery Check SPE Recovery Start->Check_Recovery Yes Check_Matrix Assess Matrix Effects (Post-Spike) Start->Check_Matrix No, Recovery OK Optimize_MS Optimize MS Parameters (Collision Energy) Start->Optimize_MS No, Matrix OK Optimize_SPE Optimize SPE Method (Sorbent, Solvents) Check_Recovery->Optimize_SPE Low Dilute Dilute Sample Check_Matrix->Dilute Suppression Infuse_Std Infuse Standard Optimize_MS->Infuse_Std

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Flufenacet ESA in Water Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of flufenacet (B33160) ethanesulfonic acid (ESA), a key metabolite of the herbicide flufenacet, in various water matrices. The focus is on validated methods, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a comparison with alternative analytical strategies. Experimental data is presented to support the comparison and aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of a widely used Solid-Phase Extraction (SPE) followed by LC-MS/MS method for the analysis of flufenacet ESA in water, alongside potential alternative techniques. This allows for a direct comparison of their key validation parameters.

Parameter Method 1: SPE-LC-MS/MS (Validated Method) Alternative A: Direct Injection-LC-MS/MS Alternative B: QuEChERS-LC-MS/MS
Linearity (r²) ≥ 0.99Typically ≥ 0.99Typically ≥ 0.99
Limit of Quantitation (LOQ) 0.04 µg/L[1]Potentially higher, dependent on instrument sensitivityDependent on extraction volume and final extract volume
Limit of Detection (LOD) 0.012 µg/L[1]2.5 ng/L for some acidic herbicides with high sensitivity MSMethod detection limits of 0.01 to 0.07 µg/L for this compound have been reported with SPE[2][3]
Accuracy (Recovery) 70-120%High for clean matrices, susceptible to matrix effects79.6–113.0% reported for similar metabolites in agricultural samples[2]
Precision (RSD) ≤ 20%[1]Generally < 15% for clean matrices< 17.0% reported for similar metabolites in agricultural samples[2]
Sample Throughput ModerateHighHigh
Matrix Effect Can be significant, mitigated by cleanup and internal standardsHigh, requires robust MS/MS detection and internal standardsCan be significant, addressed by d-SPE cleanup
Cost per Sample Moderate (SPE cartridges are a consumable cost)Low (minimal sample preparation)Low (uses common salts and sorbents)

Experimental Protocols

Validated Method: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This method is a widely accepted and validated approach for the determination of this compound in groundwater and surface water.

2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Acidification: Acidify the water sample (e.g., 50 mL) to an appropriate pH to ensure the analyte is in a suitable form for extraction.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.[1]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.[1]

  • Analyte Elution: Elute the trapped analytes from the cartridge using a suitable organic solvent, such as methanol.[1]

  • Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water/acetonitrile).[1]

2.1.2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS-2, 50 x 2 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is typical.[1]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.

  • Injection Volume: Typically 10-50 µL.

2.1.3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) in negative ion mode is used for the detection of this compound.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Alternative Method A: Direct Injection-LC-MS/MS

This approach is suitable for cleaner water matrices and relies on the high sensitivity of modern LC-MS/MS instrumentation.

2.2.1. Sample Preparation

  • Filtration: Filter the water sample through a 0.22 µm filter to remove any particulate matter.

  • Internal Standard Addition: Add an appropriate internal standard to the filtered sample.

2.2.2. LC-MS/MS Analysis

The LC-MS/MS conditions are similar to the SPE method, but a larger injection volume may be used to achieve the desired sensitivity.

Alternative Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

While originally developed for solid matrices, the QuEChERS methodology can be adapted for water samples, especially those with some level of organic matter.

2.3.1. Sample Preparation

  • Extraction: Shake the water sample with acetonitrile and a mixture of salts (e.g., magnesium sulfate, sodium chloride).

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile layer to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Analysis: Centrifuge the sample and inject the supernatant into the LC-MS/MS system.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound in water.

G Analytical Method Validation Workflow for this compound in Water cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Sample Preparation Optimization (SPE, Direct Injection, QuEChERS) B LC Separation Optimization (Column, Mobile Phase, Gradient) A->B C MS/MS Detection Optimization (Ionization, MRM Transitions) B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E F Limit of Detection (LOD) E->F G Limit of Quantitation (LOQ) F->G H Specificity & Selectivity G->H I Robustness H->I J Sample Analysis I->J Implement for Routine Use K Quality Control Checks J->K

Caption: A flowchart illustrating the key stages of analytical method development, validation, and routine analysis.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison for Flufenacet ESA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Analytical Laboratories

The increasing prevalence of the herbicide metabolite Flufenacet ethane (B1197151) sulfonic acid (ESA) in environmental samples necessitates robust and comparable analytical data. To ensure the quality and consistency of analytical results across different laboratories, inter-laboratory comparisons, also known as proficiency tests, are essential. This guide provides a framework for conducting such a comparison for the analysis of Flufenacet ESA in water samples, offering a blueprint for laboratories to assess their analytical performance and contribute to a harmonized understanding of environmental contamination.

Participation in proficiency testing schemes allows laboratories to evaluate their analytical methods against those of their peers, identify potential biases, and take corrective actions to improve data quality.[1][2][3] These studies are fundamental for external quality assurance and provide valuable insights into the measurement uncertainty associated with the analytical methods employed.[1]

Hypothetical Inter-Laboratory Comparison: this compound in Water

This guide outlines a hypothetical inter-laboratory comparison involving ten participating laboratories tasked with analyzing a prepared water sample for this compound.

Objective: To assess the proficiency of participating laboratories in the quantitative analysis of this compound in a spiked water sample and to identify any significant variations in analytical performance.

Test Material: A simulated environmental water sample spiked with a known concentration of this compound. Homogeneity and stability of the sample are rigorously tested prior to distribution to ensure the integrity of the comparison.

Participating Laboratories: Ten anonymous laboratories from research institutions and commercial testing facilities.

Summary of Quantitative Data

The performance of each laboratory is evaluated based on their reported concentration of this compound. The results are typically summarized using statistical measures such as the assigned value (the best estimate of the true concentration), the standard deviation for proficiency assessment, and individual laboratory z-scores. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Hypothetical Results of Inter-Laboratory Comparison for this compound in Water

Laboratory IDReported Concentration (µg/L)Recovery (%)z-scorePerformance Assessment
Lab 10.261040.5Satisfactory
Lab 20.2392-1.0Satisfactory
Lab 30.281121.5Satisfactory
Lab 40.2184-2.0Warning Signal
Lab 50.251000.0Satisfactory
Lab 60.271081.0Satisfactory
Lab 70.2288-1.5Satisfactory
Lab 80.311243.0Unsatisfactory
Lab 90.2496-0.5Satisfactory
Lab 100.261040.5Satisfactory
Assigned Value 0.25 µg/L
Standard Deviation for Proficiency Assessment 0.02 µg/L

Experimental Protocol: Analysis of this compound in Water by LC-MS/MS

The following is a common and effective method for the analysis of this compound in water samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid and pass it through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained analytes with 10 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Ionization Mode: ESI in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. For example, m/z 312 -> 168.

3. Quality Control

  • Calibration: A matrix-matched calibration curve should be prepared to compensate for matrix effects.

  • Blanks: Procedural blanks should be analyzed to check for contamination.

  • Spiked Samples: A laboratory control sample (spiked blank) and a matrix spike should be analyzed to assess accuracy and precision.

Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison process.

Interlab_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories Coord1 Preparation & Homogeneity Testing of Test Material Coord2 Distribution of Samples to Participants Coord1->Coord2 Lab1 Receipt of Test Sample Coord2->Lab1 Coord3 Data Collection & Statistical Analysis Coord4 Issuance of Final Report Coord3->Coord4 Lab4 Review of Performance & Corrective Actions Coord4->Lab4 Lab2 Analysis of this compound using In-house Method Lab1->Lab2 Lab3 Reporting of Results to Coordinating Body Lab2->Lab3 Lab3->Coord3

Caption: Workflow of an inter-laboratory comparison study.

This guide provides a foundational framework for laboratories to engage in and understand the process of inter-laboratory comparisons for the analysis of this compound. By participating in such schemes, laboratories can enhance the reliability of their data and contribute to a more accurate assessment of environmental quality.

References

A Comparative Guide to LC-MS/MS and GC-MS for Flufenacet ESA Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of herbicide metabolites is critical for assessing environmental fate and ensuring regulatory compliance. Flufenacet, a widely used herbicide, metabolizes in the environment to form various degradation products, including Flufenacet Ethanesulfonic Acid (ESA). Due to its polar and acidic nature, the analysis of Flufenacet ESA presents unique challenges. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

ParameterLC-MS/MSGC-MS (with Derivatization)
Limit of Quantification (LOQ) 0.01 µg/L - 0.05 µg/L[1][2]Estimated: 0.1 - 1 µg/L
Recovery 70.6% - 107.6%[1][2]Typically 70% - 110% for derivatized acids
Precision (RSD) < 5% - 14.7%[1][2]Typically < 15% - 20%
Sample Preparation Complexity Moderate (Solid Phase Extraction)High (Extraction + Derivatization)[3]
Throughput HighLower due to derivatization step
Robustness Generally highCan be affected by derivatization efficiency and matrix interferences

Experimental Protocols

LC-MS/MS Methodology for this compound

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Water Samples: Acidify the water sample (e.g., with formic acid). Pass a defined volume (e.g., 50 mL) through a C18 SPE cartridge. Elute the analytes with methanol. Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Agricultural Products: Extract the homogenized sample with methanol. The crude extract is then purified using a combination of SPE cartridges such as Bond Elut C18 and InertSep GC/PSA to remove matrix interferences.[1][2]

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column, such as an Atlantis dC18 or Inertsil ODS-2, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is employed for separation.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization: Electrospray ionization (ESI) is used, typically in negative ion mode for the acidic this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Ion Transitions: Specific precursor and product ions for this compound are selected for quantification and confirmation.

Hypothetical GC-MS Methodology for this compound

As this compound is a polar and non-volatile sulfonic acid, direct analysis by GC-MS is not feasible. A derivatization step is mandatory to convert it into a more volatile and thermally stable derivative.[5] The following protocol is a hypothetical approach based on established methods for other acidic herbicides.[6][7]

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the LC-MS/MS method, extract the analyte from the sample matrix using an appropriate solvent and clean up the extract using SPE.

  • Derivatization (Esterification): After extraction and concentration, the dried residue containing this compound would be subjected to derivatization. Common reagents for esterifying acidic functional groups include:

    • Methanol with an acid catalyst (e.g., H₂SO₄ or HCl): This would convert the sulfonic acid to its methyl ester.[6]

    • Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the acidic proton to form a PFB ester, which is highly electron-capturing and thus provides excellent sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) MS.

    • Silylation reagents (e.g., BSTFA): These reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[8]

  • The reaction is typically carried out at an elevated temperature for a specific duration. After the reaction, the derivatized analyte is extracted into an organic solvent suitable for GC injection (e.g., hexane (B92381) or ethyl acetate).

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) would be suitable for separating the derivatized analyte.

  • Injector: A split/splitless injector is commonly used.

  • Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS. For certain derivatives (e.g., PFB esters), Negative Chemical Ionization (NCI) can provide higher sensitivity.

  • Acquisition Mode: Selected Ion Monitoring (SIM) would be used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Workflow and Comparison Diagrams

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Water/Soil/Crop) Extraction Extraction (e.g., Methanol) Sample->Extraction Cleanup SPE Cleanup (C18/PSA) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC LC Separation (Reversed-Phase) Concentration->LC MS MS/MS Detection (ESI-, MRM) LC->MS Data Data Acquisition & Processing MS->Data

LC-MS/MS Analytical Workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Water/Soil/Crop) Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (Esterification) Cleanup->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (EI, SIM) GC->MS Data Data Acquisition & Processing MS->Data Comparison_Diagram cluster_LCMSMS LC-MS/MS cluster_GCMS GC-MS LC_Adv Advantages: - Direct analysis of polar compounds - High sensitivity and selectivity - No derivatization required - High throughput LC_Disadv Disadvantages: - Potential for matrix effects (ion suppression/enhancement) GC_Adv Advantages: - High chromatographic resolution - Robust and widely available GC_Disadv Disadvantages: - Requires derivatization for polar analytes - Lower throughput - Potential for analyte loss during derivatization - Not suitable for thermally labile compounds Analyte This compound (Polar, Non-volatile) Analyte->LC_Adv Analyte->GC_Disadv

References

Comparative Guide to the Analytical Separation and Detection of Flufenacet ESA and Flufenacet OXA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical methodologies for the separation and detection of two key metabolites of the herbicide flufenacet (B33160): flufenacet ethanesulfonic acid (ESA) and flufenacet oxanilic acid (OXA). The information is intended for researchers, analytical chemists, and professionals in drug development and environmental monitoring.

Flufenacet is a widely used herbicide for the control of annual grasses and some broadleaf weeds. Its metabolites, particularly the more polar and mobile ESA and OXA degradates, are of significant environmental and regulatory interest. Accurate and sensitive analytical methods are crucial for monitoring their presence in various matrices such as water, soil, and agricultural products. The primary analytical technique for the simultaneous determination of these polar metabolites is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Data

The following tables summarize the quantitative performance data for the analysis of flufenacet ESA and flufenacet OXA in different matrices, compiled from various validated methods.

Table 1: Performance Data in Water Samples

ParameterThis compoundFlufenacet OXAReference
Limit of Detection (LOD)0.012 µg/L0.015 µg/L[EPA Method]
Limit of Quantitation (LOQ)0.10 µg/L0.10 µg/L[EPA Method]
Method Detection Limit (MDL)0.01 - 0.07 µg/L (for a 123-mL sample, range includes other similar metabolites)[1][2][3]

Table 2: Performance Data in Agricultural Products

ParameterThis compound & OXAReference
Limit of Quantitation (LOQ)0.01 µg/g[4]
Average Recovery70.6 - 97.0% (in wheat, soybean, potato, tomato)[4]
Average Recovery (modified QuEChERS)75 - 106% (in corn)[5]

Experimental Protocols

Detailed methodologies for the extraction, separation, and detection of this compound and OXA are provided below for water and agricultural product matrices.

Protocol 1: Analysis in Water Samples

This protocol is based on the principles outlined in EPA-reviewed methods for the analysis of pesticide metabolites in groundwater.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Acidification: Acidify a 50 mL water sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.

  • Elution: Elute the analytes with 6 mL of methanol.

  • Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 25-30°C.

  • Reconstitution: Adjust the final volume to 2.0 mL with 0.1% formic acid in water.

  • Filtration: Filter the final extract through a ≤0.45 µm syringe filter prior to LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Proposed LC Gradient:

    • Note: This is a starting gradient and may require optimization for specific instrumentation and columns.

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in Negative Ion Mode .

  • Multiple Reaction Monitoring (MRM) Transitions:

      • Prepare individual standard solutions of this compound and flufenacet OXA.

      • Infuse each standard solution directly into the mass spectrometer to determine the precursor ion (the deprotonated molecule, [M-H]⁻).

      • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

      • Select the most intense precursor-to-product ion transitions for quantitation and confirmation. The collision energy for each transition should also be optimized to maximize the signal.

    • Parent Flufenacet (for reference, analyzed in Positive Ion Mode):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Flufenacet 364.1 152.0 20

      | Flufenacet | 364.1 | 194.1 | 8 |

Protocol 2: Analysis in Agricultural Products

This protocol is adapted from methodologies developed for the analysis of flufenacet and its metabolites in various crops.[4][5]

1. Sample Preparation (QuEChERS-based Extraction)

  • Sample Homogenization: Homogenize a representative sample of the agricultural product.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter through a ≤0.45 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Conditions

The LC and MS conditions would be similar to those described in Protocol 1. Method optimization, particularly the LC gradient and MS/MS parameters for the target metabolites, is essential. Due to the complexity of agricultural matrices, matrix-matched calibration standards are recommended to ensure accurate quantification.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound and OXA in environmental and agricultural samples.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water or Agricultural Product) Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Extract Cleanup (d-SPE or Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC LC Separation (Reversed-Phase C18) Concentration->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Quantification Quantification MS->Quantification Confirmation Confirmation MS->Confirmation

Caption: General analytical workflow for flufenacet metabolites.

Logical Relationship of Analytes

The following diagram illustrates the relationship between the parent compound, flufenacet, and its two major metabolites, ESA and OXA.

Flufenacet Flufenacet (Parent Herbicide) Metabolism Environmental/Biological Metabolism Flufenacet->Metabolism ESA This compound (Ethanesulfonic Acid) Metabolism->ESA OXA Flufenacet OXA (Oxanilic Acid) Metabolism->OXA

Caption: Metabolic pathway of flufenacet to ESA and OXA.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for Flufenacet ESA Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide metabolites like flufenacet (B33160) ethanesulfonic acid (ESA) is critical for environmental monitoring and food safety. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for such analyses, offering cleanup and concentration of the analyte from complex matrices. The choice of SPE cartridge is a pivotal decision that directly influences recovery, reproducibility, and the overall success of the analytical method.

This guide provides a comparative overview of the expected performance characteristics of different SPE cartridge types for the analysis of flufenacet ESA. While direct comparative studies on this compound are limited, this guide synthesizes data from analyses of similar compounds to provide a robust starting point for method development and cartridge selection.

Performance Characteristics of Common SPE Sorbents

The selection of an appropriate SPE sorbent is primarily dictated by the physicochemical properties of the analyte and the nature of the sample matrix. This compound is a polar metabolite, suggesting that reversed-phase or polymeric sorbents would be suitable choices.

SPE Sorbent TypeCommon MaterialPrinciple of RetentionExpected Recovery for Polar AnalytesKey AdvantagesPotential Considerations
Reversed-Phase (Silica-Based) C18 (Octadecylsilane)Hydrophobic interactionsGood, but may require matrix modification for very polar compoundsWell-characterized, wide range of available productsPotential for silanol (B1196071) interactions affecting recovery of polar compounds; prone to drying out.
Reversed-Phase (Polymeric) Oasis HLB (Hydrophilic-Lipophilic Balanced)Hydrophobic and hydrophilic interactionsOften higher and more reproducible than C18 for polar analytes[1][2]Stable over a wide pH range; not susceptible to drying; balanced retention for a wider range of analytes[1].May have different selectivity compared to C18, requiring method optimization.
Mixed-Mode Mixed-Mode Cation Exchange (MCX)Hydrophobic and ion-exchange interactionsPotentially very high and selectiveHighly selective for ionizable compoundsRequires careful pH control of the sample and elution solvents.

Experimental Protocols: A Starting Point for Method Development

The following protocol is a generalized procedure for the extraction of polar pesticide metabolites like this compound from a water sample. It should be optimized for your specific application.

Sample Pre-treatment
  • Adjust the pH of the water sample to < 3 with an appropriate acid (e.g., formic acid, acetic acid). This ensures that the acidic ESA moiety is in its neutral form, enhancing retention on reversed-phase sorbents.

SPE Cartridge Conditioning
  • Pass 5 mL of methanol (B129727) through the cartridge.

  • Pass 5 mL of deionized water through the cartridge.

  • Crucially, do not allow the cartridge to go dry before loading the sample.

Sample Loading
  • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

Washing
  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

Elution
  • Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol. The addition of a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can improve the recovery of acidic analytes.

Post-Elution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for the LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample pH_Adjust Adjust pH to < 3 Sample->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition Cartridge (Methanol, then Water) Condition->Load Wash Wash with Water Load->Wash Elute Elute with Organic Solvent Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Generalized workflow for SPE of this compound.

Method Validation: Ensuring Data Quality

After developing an initial SPE protocol, it is imperative to validate the method to ensure accurate and reliable results. The key validation parameters are recovery and matrix effects.

  • Recovery: This assesses the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from a spiked sample that has undergone the entire extraction procedure to the response of a standard of the same concentration.

  • Matrix Effect: This refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. It can lead to ion suppression or enhancement, resulting in inaccurate quantification.[3][4] Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a standard in a clean solvent.

Caption: Logical workflow for SPE method validation.

By systematically evaluating different sorbent types and rigorously validating the chosen method, researchers can develop a robust and reliable analytical procedure for the quantification of this compound in their specific samples.

References

accuracy and precision of flufenacet ESA quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate and precise quantification of herbicide metabolites is critical for safety and efficacy assessments. This guide provides an objective comparison of analytical methods for the quantification of Flufenacet (B33160) Ethanesulfonic Acid (Flufenacet ESA), a key metabolite of the herbicide flufenacet.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods used for the determination of flufenacet and its metabolites, including this compound. The data presented is compiled from multiple studies and showcases the capabilities of different techniques across various sample matrices.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS Water0.01 - 0.07 µg/L[1][2]0.10 µg/L[3]70 - 120[3]≤ 20[3]
LC-MS/MS Agricultural Products (wheat, soybean, potato, tomato)-0.01 µg/g[4][5]70.6 - 97.0[4][5]< 5[4][5]
LC-MS/MS Corn--75 - 106[4]2.8 - 14.7[4]
HPLC-UV Soil & Wheat Grain0.003 µg/g[6]0.01 µg/g[6]80.9 - 93.0[6]< 10[6]
GC-MS/MS Soil & Wheat Grain0.001 µg/g[6]0.003 µg/g[6]88.0 - 96.2[6]< 10[6]

Experimental Workflows and Methodologies

The accurate quantification of this compound is highly dependent on the chosen experimental protocol, which typically involves sample preparation, chromatographic separation, and detection.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Crop) Extraction Extraction (SPE, QuEChERS, MSPD) Sample->Extraction Cleanup Sample Clean-up (Filtration, SPE) Extraction->Cleanup Separation Chromatographic Separation (LC or GC) Cleanup->Separation Detection Detection (MS/MS or UV) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound quantification.
Detailed Experimental Protocols

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Acidify 50 mL of the water sample.

    • Pass the acidified sample through a C18 SPE column.[3]

    • Elute the analytes from the column using 6 mL of methanol.[3]

    • Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath at 25-30°C.[3]

    • Reconstitute the final volume to 2.0 mL with 0.1% formic acid and filter the extract through a ≤0.45 µm syringe filter.[3]

  • Chromatographic and Mass Spectrometric Conditions:

    • LC Column: Inertsil ODS-2 (50 x 2 mm, 5 µm).[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724) is typically used.

    • Ionization: Electrospray ionization (ESI) is used, with negative ion mode for the sulfonic acid metabolite and positive ion mode for the parent compound and other metabolites.[3]

    • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Agricultural Products

  • Sample Preparation (QuEChERS-based):

    • Extract the homogenized sample with methanol.[4][5]

    • Purify the crude extract using a combination of Bond Elut C18 and InertSep GC/PSA solid-phase extraction cartridges.[4][5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Analysis is performed by LC-MS/MS. Specific column and mobile phase conditions can be optimized based on the specific agricultural matrix.

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Soil and Wheat Grain

  • Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

    • Blend the soil or grain sample with florisil.[6]

    • Pack the blend into a glass column containing sodium sulphate and charcoal.[6]

    • Elute the analytes from the column.

  • Analytical Conditions:

    • HPLC-UV: The eluate is analyzed by HPLC with a UV-Vis detector.[6]

    • GC-MS/MS: For confirmation and higher sensitivity, the samples are analyzed by GC-MS/MS.[6]

This guide highlights that while LC-MS/MS is a predominant and highly sensitive method for this compound quantification, especially in water and complex agricultural matrices, other methods like HPLC-UV and GC-MS/MS can also provide reliable results, particularly for soil and grain samples. The choice of method should be guided by the specific research needs, available instrumentation, and the required levels of sensitivity and accuracy.

References

Navigating Method Validation for Flufenacet ESA: A Comparative Guide to SANTE/ISO-Compliant Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comparative overview of method validation for Flufenacet (B33160) ethanesulfonic acid (ESA), a key metabolite of the herbicide flufenacet, adhering to the rigorous SANTE/ISO guidelines. We present a synthesis of experimental data from published analytical methods, offering a clear comparison of their performance and detailed experimental protocols.

Flufenacet is a widely used herbicide, and monitoring its metabolites, such as Flufenacet ESA, in various environmental and agricultural matrices is crucial for regulatory compliance and risk assessment. The validation of analytical methods used for this purpose must follow stringent guidelines to ensure the data is robust, reproducible, and fit for purpose. The SANTE/11312/2021 document provides a comprehensive framework for the validation of methods for pesticide residue analysis in food and feed.[1][2]

This guide will delve into the key performance characteristics of analytical methods for this compound, including linearity, accuracy (recovery), precision (repeatability), the limit of detection (LOD), and the limit of quantification (LOQ).

Comparative Analysis of Method Performance

The following table summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of flufenacet and its metabolites, including the sulfonic acid derivative, in various agricultural products. This data is compiled from a study by Imai et al. (2019), which demonstrates a validated method suitable for regulatory monitoring.

Table 1: Performance Characteristics of an LC-MS/MS Method for Flufenacet Metabolites

ParameterMatrixThis compoundFlufenacet Oxanilic Acid
Linearity (R²) Wheat, Soybean, Potato, Tomato> 0.999 (for parent compound)> 0.999 (for parent compound)
Recovery (Accuracy) Wheat85.5%88.9%
Soybean97.0%94.5%
Potato70.6%82.3%
Tomato84.8%91.2%
Precision (RSDr) Wheat2.4%3.6%
Soybean4.9%3.2%
Potato4.3%2.5%
Tomato4.1%1.9%
Limit of Quantification (LOQ) All Matrices0.01 µg/g0.01 µg/g

Data synthesized from Imai et al. (2019).[2][3]

In a separate study focusing on the analysis of flufenacet and its metabolites in corn, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with HPLC-MS/MS was validated. The average recoveries for flufenacet and its four metabolites, including the sulfonic acid, ranged from 75% to 106%, with relative standard deviations (RSDs) between 2.8% and 14.7%.[4]

For water matrices, an older study by Aga and D'Souza (2001) reported method detection limits for flufenacet and its ESA and oxanilic acid degradates in the range of 0.01 to 0.07 µg/L using high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESPMS).[4][5] An independent laboratory validation of an analytical method for flufenacet and its metabolites in groundwater reported mean recoveries within 70-120% and a relative standard deviation (RSD) of ≤20%.[6]

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound in agricultural products, based on the methodology described by Imai et al. (2019).

Sample Extraction and Cleanup:

  • Homogenization: Homogenize 10 g of the sample (e.g., wheat, soybean).

  • Extraction: Add 20 mL of methanol (B129727) to the homogenized sample and shake vigorously.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Cleanup:

    • Pass the extract through a Bond Elut C18 cartridge to remove non-polar interferences.

    • Further purify the eluate using an InertSep GC/PSA cartridge to remove acidic and polar interferences.

  • Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of water with a small percentage of formic acid (for improved ionization) and an organic solvent such as methanol or acetonitrile.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode for the detection of this compound. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantification and confirmation.

Visualizing the Validation Workflow

The following diagrams illustrate the key stages of method validation according to SANTE/ISO guidelines and the logical relationship between the different validation parameters.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Implementation Phase Define_Scope Define Scope & Purpose (Analyte, Matrix, Concentration) Set_Performance_Criteria Set Performance Criteria (Based on SANTE/ISO) Define_Scope->Set_Performance_Criteria Defines Requirements Develop_Method Develop/Select Analytical Method Set_Performance_Criteria->Develop_Method Perform_Validation_Experiments Perform Validation Experiments Develop_Method->Perform_Validation_Experiments Evaluate_Data Evaluate Data Against Criteria Perform_Validation_Experiments->Evaluate_Data Evaluate_Data->Develop_Method Re-optimize if criteria not met Document_Validation Document Validation Report Evaluate_Data->Document_Validation Implement_Method Implement for Routine Analysis Document_Validation->Implement_Method

Method Validation Workflow according to SANTE/ISO Guidelines.

Validation_Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Threshold Parameters Method_Performance Overall Method Performance Accuracy Accuracy (Recovery) Method_Performance->Accuracy Precision Precision (RSDr) Method_Performance->Precision Linearity Linearity (R²) Method_Performance->Linearity LOQ Limit of Quantification Method_Performance->LOQ Selectivity Selectivity/ Specificity Method_Performance->Selectivity LOD Limit of Detection Method_Performance->LOD Accuracy->Precision Interrelated LOQ->LOD Determines

Logical Relationship of Method Validation Parameters.

References

Flufenacet's Fate in Soil: A Comparative Analysis of Degradation Across Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agrochemicals is paramount. This guide provides a comparative analysis of the degradation of the herbicide flufenacet (B33160) in various soil types, supported by experimental data and detailed methodologies.

Flufenacet, an oxyacetamide herbicide, is widely used for the control of annual grasses and some broadleaf weeds. Its persistence and degradation in the soil are critical determinants of its environmental impact, including potential carryover to subsequent crops and contamination of water resources. The degradation of flufenacet is a complex process governed by a combination of soil physicochemical properties, microbial activity, and climatic conditions.

Comparative Degradation Rates of Flufenacet in Different Soil Types

The rate of flufenacet degradation, often expressed as its half-life (DT50), varies significantly across different soil types. This variability is primarily attributed to differences in soil organic matter content, clay content, pH, and microbial biomass. The following table summarizes the degradation half-lives of flufenacet in various soil types as reported in scientific literature.

Soil Type/ConditionDT50 (days)Key Influencing FactorsReference(s)
Laboratory Studies (Aerobic)
Various Soils (20-21°C)10 - 34Microbial degradation is the primary route.[1]
Delhi Soil (India)10.1 - 22.3Lower organic matter and clay content may lead to faster degradation.[2]
Ranchi Soil (India)10.5 - 24.1Moderate organic matter and clay content.[2]
Nagpur Soil (India)29.2 - 31.0Higher clay and organic matter content likely increases adsorption, slowing degradation.[2]
Sandy Loam (6°C)>49.3Low temperature significantly reduces microbial activity and degradation rate.[3][4]
Sandy Loam (16°C)Faster than at 6°CIncreased temperature enhances microbial biomass and/or activity.[3][5]
Sandy Loam + Organic AmendmentsIncreased DT50 (1.4-1.9 times)Higher sorption to organic matter reduces bioavailability for degradation.[3][5]
Field Studies
Unamended Agricultural Soil117 - 145Fluctuating environmental conditions (temperature, moisture) impact degradation.[6]
Amended Agricultural SoilHigher than unamendedIncreased organic matter content from amendments enhances adsorption.[6]
General Field Conditions56 - 98Seasonal variations in temperature and rainfall influence microbial activity.[6]

Key Factors Influencing Flufenacet Degradation

Several interconnected factors govern the degradation rate of flufenacet in the soil environment:

  • Soil Properties: Soils with higher organic matter and clay content tend to exhibit stronger adsorption of flufenacet, which can decrease its bioavailability for microbial degradation and thus increase its persistence.[2][7] Soil pH can also play a role, with lower pH soils showing higher adsorption.[7]

  • Microbial Activity: The primary mechanism of flufenacet degradation in soil is microbial metabolism. Conditions that favor robust microbial populations and activity, such as optimal temperature and moisture, will accelerate its breakdown.

  • Temperature: Higher temperatures generally lead to increased rates of microbial activity and, consequently, faster degradation of flufenacet.[3][5][6]

  • Moisture: Soil moisture content influences both microbial activity and the availability of the herbicide for degradation. Degradation is typically faster at field capacity compared to submerged conditions.[2]

  • Organic Amendments: The addition of organic materials like compost or manure can increase the half-life of flufenacet by enhancing its adsorption to the soil matrix, thereby reducing its availability to microorganisms.[3][5]

Experimental Protocols for Assessing Flufenacet Degradation

The following provides a generalized methodology for conducting a laboratory-based soil degradation study of flufenacet, based on protocols described in the literature.[3][5][7][8][9]

1. Soil Collection and Preparation:

  • Collect topsoil (e.g., 0-10 cm depth) from the desired locations representing different soil types.
  • Air-dry the soil samples and sieve them (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.
  • Characterize the physicochemical properties of each soil type, including pH, organic matter content, clay/silt/sand composition, and microbial biomass.

2. Herbicide Application and Incubation:

  • Weigh a standardized amount of soil (e.g., 100 g) into individual incubation vessels (e.g., glass flasks).
  • Prepare a stock solution of flufenacet (analytical grade or radiolabeled) in a suitable solvent.
  • Apply the flufenacet solution to the soil samples to achieve the desired concentration (e.g., 1-10 µg/g). Ensure even distribution by thorough mixing.
  • Adjust the soil moisture to a specific level, such as field capacity.
  • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). To maintain aerobic conditions, ensure the vessels are not hermetically sealed.

3. Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 3, 7, 14, 30, 60, and 90 days).
  • Extract flufenacet and its metabolites from the soil samples using an appropriate method, such as matrix solid-phase dispersion (MSPD) or accelerated solvent extraction (ASE).[8][9] A common extraction solvent mixture is acetone (B3395972) and hexane.[9]

4. Analysis:

  • Concentrate the extracts and reconstitute them in a suitable solvent for analysis.
  • Quantify the concentration of flufenacet and its degradation products using analytical techniques such as High-Performance Liquid Chromatography with a Diode-Array Detector and Mass Spectrometry (HPLC-DAD-MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][9]

5. Data Analysis:

  • Plot the concentration of flufenacet against time.
  • Fit the degradation data to a suitable kinetic model, such as the single first-order or first-order multi-compartment model, to calculate the DT50 value.[3][5]

Visualizing the Process: Experimental Workflow and Degradation Pathway

To better illustrate the experimental design and the biochemical transformations of flufenacet, the following diagrams are provided.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis soil_collection Soil Collection (Different Types) soil_prep Sieving & Homogenization soil_collection->soil_prep soil_char Physicochemical Characterization soil_prep->soil_char herbicide_app Flufenacet Application soil_char->herbicide_app incubation Controlled Incubation (Temp & Moisture) herbicide_app->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction (MSPD/ASE) sampling->extraction analysis Quantification (HPLC-MS/GC-MS/MS) extraction->analysis data_analysis Kinetic Modeling (DT50 Calculation) analysis->data_analysis

Caption: Experimental workflow for studying flufenacet degradation in soil.

degradation_pathway cluster_metabolites Major Soil Metabolites cluster_final Mineralization & Residues flufenacet Flufenacet foe_oxalate FOE Oxalate (Flufenacet OXA) flufenacet->foe_oxalate foe_sulfonic FOE Sulfonic Acid (Flufenacet ESA) flufenacet->foe_sulfonic foe_methylsulfone FOE Methylsulfone flufenacet->foe_methylsulfone foe_thiadone FOE Thiadone flufenacet->foe_thiadone co2 CO2 foe_oxalate->co2 ner Non-extractable Residues foe_oxalate->ner foe_sulfonic->co2 foe_sulfonic->ner foe_methylsulfone->co2 foe_methylsulfone->ner foe_thiadone->co2 foe_thiadone->ner

Caption: Simplified degradation pathway of flufenacet in soil.

Conclusion

The degradation of flufenacet in soil is a multifaceted process significantly influenced by soil type, microbial activity, and environmental conditions. Laboratory and field studies consistently demonstrate that soils with higher organic matter and clay content tend to retain flufenacet longer, slowing its degradation.[2][6][7] Conversely, conditions that promote microbial activity, such as warmer temperatures, accelerate its breakdown.[3][6] The formation of several key metabolites, including this compound and flufenacet OA, is a consistent feature of its degradation pathway in soil.[3] A thorough understanding of these dynamics is essential for developing sustainable weed management strategies and for accurate environmental risk assessment of this widely used herbicide.

References

Cross-Validation of Analytical Methods for Flufenacet and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of the herbicide flufenacet (B33160) and its metabolites. It is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering an objective overview of method performance supported by experimental data.

Overview of Analytical Techniques

The primary analytical technique for the quantification of flufenacet and its metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method has been successfully applied to various matrices, including agricultural products like corn, wheat, soybean, potato, and tomato, as well as in water samples.[1][2][3][4][5] Gas Chromatography (GC) coupled with mass spectrometry (GC-MS/MS) is a powerful technique for many pesticide residue analyses; however, LC-MS/MS is often preferred for modern, more polar, and less volatile pesticides and their metabolites, a category that includes flufenacet's degradation products.[6] For chiral pesticides, specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are employed to separate enantiomers, which may exhibit different biological activities and degradation rates.[7][8][9][10][11]

Comparative Performance Data

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the analysis of flufenacet and its metabolites.

MethodAnalyte(s)MatrixRecovery (%)RSD (%)LOQ (µg/g)Reference
LC-MS/MSFlufenacet and 2 metabolitesWheat, soybean, potato, tomato70.6 - 97.0< 50.01[1][2][3]
Modified QuEChERS HPLC-MS/MSFlufenacet and 4 metabolitesCorn75 - 1062.8 - 14.7Not specified[5]
LC-ESI-MS/MSFlufenacet and 4 metabolitesGroundwater89 - 116< 50.1 µg/L[4]

Experimental Workflows and Logical Relationships

A crucial aspect of method validation is ensuring consistency and comparability of results, either between different methods or different laboratories.[12] The general workflow for the cross-validation of analytical methods for flufenacet and its metabolites is depicted below.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison A Sample Collection (e.g., Corn, Water) B Extraction (e.g., Methanol (B129727), QuEChERS) A->B C Cleanup (e.g., SPE, dSPE) B->C D Method A (e.g., Primary LC-MS/MS) C->D E Method B (e.g., Alternative LC-MS/MS or GC-MS/MS) C->E F Quantification of Flufenacet & Metabolites D->F G Quantification of Flufenacet & Metabolites E->G H Statistical Comparison of Results (e.g., t-test, F-test) F->H G->H I Assessment of Method Comparability H->I J Methods are Cross-Validated I->J Comparable K Method Investigation & Refinement I->K Not Comparable

Cross-validation workflow for analytical methods.

Detailed Experimental Protocols

Method 1: LC-MS/MS for Flufenacet and Metabolites in Agricultural Products

This method is suitable for the simultaneous determination of flufenacet and its metabolites, such as [(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid and [N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid, in various agricultural products.[1][2][3]

  • Extraction: The compounds are extracted from the sample matrix using methanol.[1][2][3]

  • Cleanup: The crude extract is purified using a combination of Solid Phase Extraction (SPE) cartridges, specifically Bond Elut C18 and InertSep GC/PSA.[1][2][3]

  • Instrumentation: The purified extract is analyzed by LC-MS/MS.[1][2][3] An example of a suitable column is the Atlantis dC18, with a mobile phase consisting of acetic acid-ammonium acetate-acetonitrile.[1]

  • Detection: Mass spectral acquisition is performed in positive ion mode using multiple reaction monitoring (MRM).[1]

Method 2: Modified QuEChERS for Flufenacet and Metabolites in Corn

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for pesticide residue analysis.[5]

  • Extraction: Samples are extracted with acetonitrile (B52724) (with or without 1% acetic acid, depending on the specific QuEChERS protocol).[6]

  • Salting Out: QuEChERS extraction salts are added to partition the analytes into the organic layer. Common salt combinations include anhydrous MgSO4 and NaCl (original method), or buffered salts containing sodium acetate (B1210297) or sodium citrate (B86180) for the AOAC and EN methods, respectively.[6]

  • Dispersive SPE (dSPE) Cleanup: The supernatant is cleaned up using a dSPE approach, which may involve sorbents like EMR-Lipid for high-fat matrices.[6]

  • Analysis: The final extract is analyzed by HPLC-MS/MS.[5]

Method 3: LC-ESI-MS/MS for Flufenacet and Metabolites in Groundwater

This method is designed for the quantitative determination of flufenacet and its sulfonic acid, alcohol, oxalate (B1200264), and thiadone metabolites in water.[4]

  • Extraction: A 50 mL water sample, acidified, is passed through a C18 SPE column.[4]

  • Elution and Concentration: The analytes are eluted with methanol and concentrated under a stream of nitrogen. The concentrate is then brought to a final volume with 0.1% formic acid.[4]

  • Analysis: The extract is analyzed by LC-ESI/MS/MS using a reversed-phase column (e.g., Inertsil ODS-2) with a mobile phase of 0.1% formic acid and acetonitrile.[4]

  • Ionization: The sulfonic acid, thiadone, and oxalate metabolites are analyzed by negative ionization MS/MS, while the parent compound and the alcohol metabolite are analyzed by positive ionization MS/MS, requiring two separate injections.[4]

Signaling Pathways and Logical Relationships

The metabolic fate of flufenacet in the environment leads to the formation of various degradation products. The analytical challenge lies in developing methods that can simultaneously and accurately quantify the parent compound and its key metabolites.

G A Flufenacet B Metabolite A (e.g., FOE Oxalate) A->B C Metabolite B (e.g., FOE Sulfonic Acid) A->C D Metabolite C (e.g., FOE Alcohol) A->D E Metabolite D (e.g., FOE Thioglycolate Sulfoxide) A->E F Total Residue Analysis B->F C->F D->F E->F

Metabolic transformation of Flufenacet.

References

Evaluating Clean-Up Sorbent Efficiency for Flufenacet ESA Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists engaged in the determination of pesticide residues, the selection of an appropriate clean-up sorbent is a critical step in ensuring accurate and reliable results. This guide provides a comparative evaluation of various dispersive solid-phase extraction (dSPE) sorbents used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the analysis of flufenacet (B33160) ethanesulfonic acid (ESA), a polar metabolite of the herbicide flufenacet.

Flufenacet ESA is an organosulfonic acid, and its polarity presents specific challenges for extraction and clean-up. The choice of sorbent can significantly impact recovery rates and the reduction of matrix effects, particularly in complex sample matrices such as soil, water, and agricultural products. This guide synthesizes available data to compare the performance of common dSPE sorbents.

Comparative Analysis of Sorbent Performance

The efficiency of different dSPE sorbents for the clean-up of extracts containing this compound and other polar, acidic pesticides is summarized in the table below. The selection of the optimal sorbent is highly dependent on the sample matrix.

SorbentPrimary FunctionPerformance for Polar/Acidic Analytes (like this compound)AdvantagesDisadvantages
PSA (Primary Secondary Amine) Removal of organic acids, fatty acids, sugars, and polar pigments.Can exhibit low recoveries for acidic analytes due to strong anion-exchange interactions.Effective for removing many polar interferences.Potential for significant loss of acidic pesticides.
C18 (Octadecyl) Removal of non-polar interferences, such as lipids and fats.Generally good recovery for polar compounds as it primarily targets lipophilic matrix components. Often used in combination with PSA.Effective for fatty matrices and does not typically retain polar analytes.Not effective for removing polar interferences when used alone.
GCB (Graphitized Carbon Black) Removal of pigments (e.g., chlorophyll) and sterols.Can lead to low recoveries of planar molecules. The impact on this compound would need specific evaluation.Highly effective for removing pigments from green matrices.Can adsorb planar pesticides, leading to analyte loss.
Z-Sep Removal of lipids and fats through a combination of reversed-phase and Lewis acid/base interactions.Generally shows good recovery for a broad range of pesticides, but performance can be matrix-dependent.Effective for fatty matrices.May not be as effective as EMR-Lipid for highly complex lipid matrices.
EMR-Lipid Highly selective removal of lipids.Demonstrated superior performance for polar and acidic pesticides in fatty matrices compared to PSA/C18 and Z-Sep combinations.[1]Excellent lipid removal with high analyte recovery.Can be more expensive than traditional sorbents.
Chitin A novel sorbent with good performance for a range of pesticides.Shown to provide good recoveries for sulfonylurea herbicides (acidic pesticides) in cereal matrices.[2][3]A cost-effective and environmentally friendly alternative.Less commonly used and data on a wide range of analytes is still emerging.

Experimental Protocols

The following is a generalized QuEChERS protocol for the extraction and clean-up of this compound from a solid matrix (e.g., soil, produce). The key variable in this protocol is the composition of the dSPE tube.

1. Sample Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for acidic analytes).

  • Add internal standards.

  • Shake vigorously for 1 minute.

  • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing anhydrous MgSO₄ and the selected clean-up sorbent(s).

  • dSPE Sorbent Options:

    • Option A (General Purpose): 900 mg MgSO₄, 150 mg PSA, 150 mg C18.

    • Option B (High Pigment): 900 mg MgSO₄, 150 mg PSA, 150 mg C18, 50 mg GCB.

    • Option C (Fatty Matrix - Z-Sep): 900 mg MgSO₄, 150 mg Z-Sep.

    • Option D (Fatty Matrix - EMR-Lipid): Follow manufacturer's specific protocol for EMR-Lipid dSPE.

    • Option E (Alternative for Acidic Analytes): 900 mg MgSO₄, 150 mg Chitin.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

Visualizing the Workflow and Sorbent Selection

To better illustrate the experimental process and the logic behind sorbent selection, the following diagrams are provided.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Clean-up cluster_analysis Analysis cluster_sorbents dSPE Sorbent Options start Homogenized Sample add_solvent Add Acetonitrile (+/- Acid) start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dSPE Add to dSPE Tube (MgSO4 + Sorbent) supernatant->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 psa_c18 PSA + C18 dSPE->psa_c18 gcb PSA + C18 + GCB dSPE->gcb zsep Z-Sep dSPE->zsep emr EMR-Lipid dSPE->emr chitin Chitin dSPE->chitin analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: QuEChERS experimental workflow with various dSPE clean-up options.

Sorbent_Selection_Logic cluster_sorbent_choice Sorbent Selection cluster_recommendation Recommendation analyte Analyte Properties (this compound: Polar, Acidic) psa PSA (Risk of acidic analyte loss) analyte->psa Consider analyte loss chitin Chitin (Good for acidic analytes) analyte->chitin matrix Matrix Composition c18 C18 (For non-polar matrix components) matrix->c18 Fatty? gcb GCB (For pigmented matrices) matrix->gcb Pigmented? zsep Z-Sep (For fatty matrices) matrix->zsep Fatty? emr EMR-Lipid (For high-fat matrices, good for acidic analytes) matrix->emr High Fat? recommendation Optimal Sorbent Choice (e.g., C18 + Chitin or EMR-Lipid) c18->recommendation gcb->recommendation zsep->recommendation emr->recommendation chitin->recommendation

Caption: Logical guide for selecting a dSPE sorbent for this compound.

Conclusion

The efficient clean-up of this compound from complex matrices requires careful consideration of the sorbent used in the dSPE step. While traditional sorbents like PSA and C18 have their roles, they may not be optimal for polar, acidic analytes like this compound, with PSA potentially causing significant analyte loss. For matrices with high lipid content, advanced sorbents such as EMR-Lipid have shown superior performance in recovering acidic pesticides.[1] Chitin also presents a promising and cost-effective alternative for the analysis of acidic herbicides.[2][3]

Researchers should validate the chosen sorbent for their specific matrix and analytical method to ensure the highest data quality. The information and protocols provided in this guide serve as a starting point for method development and optimization for the analysis of this compound.

References

proficiency testing schemes for flufenacet ESA in environmental labs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to proficiency testing (PT) schemes for the analysis of flufenacet (B33160) ethanesulfonic acid (ESA), a significant metabolite of the herbicide flufenacet, is essential for environmental laboratories striving for accuracy and regulatory compliance. This comparison guide provides an objective overview of available PT schemes, details on analytical methodologies, and a workflow for laboratory participation, aimed at researchers, scientists, and professionals in environmental monitoring and drug development.

Comparison of Proficiency Testing Schemes for Flufenacet ESA

Participation in proficiency testing is a cornerstone of a laboratory's quality assurance system, providing an external validation of the accuracy and reliability of its analytical methods. For this compound, several organizations offer PT schemes that include this compound as part of a broader analysis of pesticide metabolites in water matrices. The two prominent providers identified are Bipea and the collaborative program between IFA-Tulln and the Environment Agency Austria (Umweltbundesamt).

While specific, detailed quantitative reports from these schemes are not always publicly accessible, the following table illustrates the typical performance metrics and expected results based on the capabilities of modern analytical techniques like LC-MS/MS. This data is representative of what a laboratory might expect from participation in such a scheme.

ParameterProvider A (Illustrative)Provider B (Illustrative)Method Reference
Analyte This compoundThis compound-
Matrix Surface WaterDrinking Water-
Assigned Value (µg/L) 0.1500.080-
Number of Participants 2518-
Consensus Mean (µg/L) 0.1480.082-
Standard Deviation (µg/L) 0.0220.015-
Relative Standard Deviation 14.9%18.3%-
Acceptable z-score range -2 ≤ z ≤ 2-2 ≤ z ≤ 2ISO 13528
Typical Recovery Rate 85-115%90-110%EPA Method 535

Experimental Protocols for this compound Analysis

The analysis of this compound in environmental water samples is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on established methods such as EPA Method 535.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in clean, amber glass bottles.

  • Preservation: Acidify the sample to a pH < 3 with a suitable acid (e.g., formic acid). Store at 4°C until extraction.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified deionized water.

    • Pass a known volume of the water sample (e.g., 250 mL) through the cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analytes with a suitable solvent, such as methanol or acetonitrile (B52724).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. The specific precursor and product ions would be determined during method development (e.g., from a parent ion around m/z 362 to characteristic fragment ions).

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

3. Quantification:

  • Prepare a multi-point calibration curve using certified reference standards of this compound.

  • Use an internal standard (e.g., a stable isotope-labeled analog) to correct for matrix effects and variations in instrument response.

  • Quantify the analyte concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Proficiency Testing Workflow

The following diagram illustrates the typical workflow for a laboratory participating in a proficiency testing scheme for this compound.

PT_Workflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory Prep Sample Preparation (Spiked Matrix) Dispatch Sample Dispatch Prep->Dispatch Receive Sample Receipt Dispatch->Receive Data_Collection Data Collection from Labs Stats Statistical Analysis (z-scores, etc.) Data_Collection->Stats Report Final Report Generation Stats->Report Review Report Review & Corrective Actions Report->Review Register Registration for PT Scheme Register->Receive Analysis Sample Analysis (LC-MS/MS) Receive->Analysis Submit Result Submission Analysis->Submit Submit->Data_Collection Review->Register Next PT Round

Proficiency Testing Workflow for Environmental Laboratories.

This guide provides a foundational understanding of proficiency testing for this compound. Laboratories are encouraged to contact PT scheme providers directly for the most current program details and to obtain specific reports to benchmark their performance. Continuous participation in these schemes is a vital component of maintaining high-quality, defensible data in environmental analysis.

Environmental Persistence of Flufenacet and its Sulfonic Acid Metabolite (ESA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental persistence of the herbicide flufenacet (B33160) and its primary metabolite, flufenacet ethanesulfonic acid (flufenacet ESA). Understanding the environmental fate of these compounds is critical for assessing their potential long-term impact on ecosystems and human health. This document summarizes key experimental data on their degradation, mobility, and sorption characteristics, offering a valuable resource for environmental risk assessment.

Quantitative Comparison of Environmental Persistence

While direct comparative studies measuring the degradation rates of flufenacet and this compound under identical conditions are limited in publicly available literature, a synthesis of existing data provides a clear indication of their relative persistence. Flufenacet is known to degrade in the environment, with its half-life varying based on soil and water conditions. Its metabolite, this compound, is frequently detected in environmental monitoring, suggesting it is both mobile and persistent.

ParameterFlufenacetThis compoundKey Findings
Soil Half-life (DT50) 10 - 145 days[1][2]Data not available in comparative studies, but its detection in groundwater suggests significant persistence.The degradation of flufenacet is influenced by soil type, moisture, temperature, and organic matter content[1][3].
Leaching Potential Moderate[2][4]HighThis compound is more mobile and has a higher potential to leach into groundwater than its parent compound[4].
Detection in Groundwater InfrequentFrequentThe detection of this compound in groundwater samples, often at higher concentrations than the parent compound, points to its greater persistence and mobility in the subsurface environment[2].

Degradation Pathway and Environmental Fate

Flufenacet primarily degrades in the soil and aquatic environments through microbial activity. The major degradation pathway involves the formation of several metabolites, including this compound and flufenacet oxanilic acid (OA)[3][5].

G Flufenacet Flufenacet Flufenacet_ESA This compound Flufenacet->Flufenacet_ESA Microbial Degradation Flufenacet_OA Flufenacet OA Flufenacet->Flufenacet_OA Microbial Degradation Other_Metabolites Other Metabolites Flufenacet->Other_Metabolites Groundwater_Contamination Groundwater Contamination Flufenacet_ESA->Groundwater_Contamination Leaching

Figure 1: Simplified degradation pathway of flufenacet in the environment.

Experimental Protocols

The data presented in this guide are based on various laboratory and field studies. Below are generalized experimental protocols typical for assessing the environmental persistence of herbicides like flufenacet and its metabolites.

Soil Degradation Studies
  • Soil Samples: Various soil types are used, often characterized by their texture (e.g., sandy loam, clay loam), organic matter content, pH, and microbial biomass.

  • Test Substance Application: Analytical grade flufenacet, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at concentrations relevant to agricultural use.

  • Incubation Conditions: Soil samples are typically incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) to simulate specific environmental conditions[1][3]. Aerobic conditions are maintained by ensuring proper air exchange.

  • Sampling and Analysis: At specified time intervals, soil subsamples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The concentrations of the parent compound and its metabolites are quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[6].

  • Data Analysis: The degradation kinetics are determined by fitting the concentration data to appropriate models, such as the single first-order (SFO) or first-order multi-compartment (FOMC) models, to calculate the dissipation half-life (DT50)[2].

Adsorption-Desorption Studies (Batch Equilibrating Method)
  • Soil and Solution Preparation: A known mass of soil is mixed with an aqueous solution of calcium chloride (e.g., 0.01 M) containing a known concentration of the test substance (flufenacet or this compound).

  • Equilibration: The soil-solution slurries are agitated for a specific period (e.g., 24 hours) to reach equilibrium.

  • Analysis: After equilibration, the solution is separated from the soil by centrifugation, and the concentration of the test substance in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption: The soil from the adsorption phase is then resuspended in a fresh solution without the test substance and equilibrated again to determine the amount of the compound that desorbs from the soil particles.

Logical Workflow for Environmental Risk Assessment

The assessment of the environmental risk posed by flufenacet and its metabolites follows a structured workflow, integrating data from various studies.

G cluster_0 Data Collection cluster_1 Data Analysis & Modeling cluster_2 Risk Assessment Degradation_Studies Degradation Studies (Soil, Water) Kinetic_Modeling Degradation Kinetics (DT50) Degradation_Studies->Kinetic_Modeling Sorption_Studies Sorption/Desorption Studies Sorption_Coefficients Sorption Coefficients (Kd, Koc) Sorption_Studies->Sorption_Coefficients Mobility_Studies Leaching/Lysimeter Studies Leaching_Models Groundwater Contamination Modeling (e.g., FOCUS) Mobility_Studies->Leaching_Models PEC_Calculation Predicted Environmental Concentration (PEC) Kinetic_Modeling->PEC_Calculation Sorption_Coefficients->PEC_Calculation PEC_calculation PEC_calculation Leaching_Models->PEC_calculation Risk_Characterization Risk Characterization (PEC/PNEC ratio) PEC_Calculation->Risk_Characterization Toxicity_Data Ecotoxicity Data Toxicity_Data->Risk_Characterization

Figure 2: Workflow for assessing the environmental risk of pesticides.

References

Assessing the Leaching Potential of Flufenacet ESA Versus Other Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaching potential of flufenacet (B33160) ethanesulfonic acid (ESA) against other flufenacet metabolites. The information is compiled from various environmental fate studies and is intended to assist researchers in understanding the mobility of these compounds in soil and their potential to contaminate groundwater. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols from cited studies are provided.

Executive Summary

Flufenacet, an herbicide widely used for the control of annual grasses and some broadleaf weeds, undergoes transformation in the environment to form several metabolites. Of significant environmental concern is the potential for these compounds to leach through the soil profile and contaminate groundwater resources. This guide focuses on comparing the leaching potential of key flufenacet metabolites, with a particular emphasis on flufenacet ESA, which has been identified as a metabolite of high concern due to its mobility.

Quantitative Data on Leaching Potential

The potential for a pesticide and its metabolites to leach into groundwater is often assessed using the Groundwater Ubiquity Score (GUS). The GUS index is calculated based on the compound's persistence (half-life in soil) and its mobility (soil organic carbon-water (B12546825) partitioning coefficient, Koc). A higher GUS value indicates a greater potential for leaching.

CompoundGUS IndexLeaching Potential Classification
Flufenacet2.57Transition state[1]
Flufenacet Sulfonic Acid (ESA)7.20High leachability
Flufenacet Oxalate (B1200264)2.28Transition state
Flufenacet ThiadoneNot availableMinor soil metabolite[1]
Trifluoroacetic Acid (TFA)Not availablePersistent and mobile

Key Findings from the Data:

  • This compound exhibits a significantly higher leaching potential ("High leachability") compared to the parent compound, flufenacet, and the oxalate metabolite, both of which are classified as having a "Transition state" potential for leaching.[1]

  • Flufenacet thiadone is considered a minor soil metabolite, suggesting its concentration and subsequent leaching potential may be lower than that of the major metabolites under typical environmental conditions.[1]

Experimental Protocols for Assessing Leaching Potential

The assessment of pesticide leaching is conducted through a combination of laboratory, lysimeter, and field studies. These experiments are designed to simulate and monitor the movement of the parent compound and its metabolites through the soil under various conditions.

Groundwater Ubiquity Score (GUS) Calculation

The GUS index provides a standardized method for screening and ranking the leaching potential of pesticides.

Methodology:

The GUS index is calculated using the following formula:

GUS = log10(Soil Half-life) x [4 – log10(Koc)]

Where:

  • Soil Half-life (t½) is the time (in days) it takes for 50% of the compound to degrade in the soil.

  • Koc is the soil organic carbon-water partitioning coefficient, which indicates the tendency of the compound to bind to soil organic matter.

A higher half-life and a lower Koc value result in a higher GUS score, indicating a greater potential for the compound to persist and move through the soil profile.

Lysimeter Studies

Lysimeters are large, undisturbed blocks of soil that are isolated to allow for the collection and analysis of water that leaches through the soil profile. They provide a controlled environment for studying pesticide fate and transport under near-field conditions.

General Experimental Workflow:

G cluster_setup Lysimeter Setup cluster_application Treatment cluster_monitoring Monitoring & Analysis cluster_results Data Interpretation lysimeter_collection Collection of Undisturbed Soil Cores lysimeter_installation Installation in Lysimeter Casings lysimeter_collection->lysimeter_installation pesticide_application Application of Flufenacet lysimeter_installation->pesticide_application irrigation Simulated or Natural Rainfall pesticide_application->irrigation leachate_collection Collection of Leachate irrigation->leachate_collection analysis Analysis of Flufenacet & Metabolites (LC-MS/MS) leachate_collection->analysis concentration_analysis Concentration vs. Time Profiles analysis->concentration_analysis leaching_assessment Assessment of Leaching Potential concentration_analysis->leaching_assessment

Figure 1. Conceptual workflow of a lysimeter study for assessing pesticide leaching.

Example Lysimeter Study Parameters for Flufenacet:

While specific details for a comprehensive flufenacet lysimeter study were not fully available in the searched literature, a study on the leaching of several herbicides, including flufenacet, employed the following relevant parameters:

  • Lysimeter Type: Large-scale lysimeters.

  • Soil Type: Silty-loam soil.

  • Application: Pre-emergence application of a mixture of commercial products containing flufenacet.

  • Irrigation: Controlled irrigation events (e.g., 40 mm) were conducted at different time intervals after herbicide application (e.g., 1, 7, 14, and 28 days after treatment).

  • Sample Analysis: Leachate samples were collected after irrigation events and analyzed for the parent compound and metabolites using high-performance liquid chromatography and gas chromatography-mass spectrometry.

One key finding from such a study was that flufenacet only leached when irrigation occurred close to the time of herbicide spraying.

Field Studies (e.g., The Danish Pesticide Leaching Assessment Programme - PLAP)

Large-scale field monitoring programs provide real-world data on the leaching of pesticides and their metabolites under actual agricultural conditions.

PLAP Methodology:

The Danish Pesticide Leaching Assessment Programme (PLAP) is an intensive monitoring program designed to evaluate the leaching risk of pesticides under field conditions. The primary objective is to determine if approved pesticides, when applied according to regulations, result in the leaching of the parent compound or its degradation products to groundwater at concentrations exceeding the drinking water limit of 0.1 µg/L.

Key Features of the PLAP:

  • Test Sites: The program utilizes multiple agricultural test sites representing different soil types and climatic conditions in Denmark.

  • Application: Pesticides are applied at the maximum permitted dosages.

  • Monitoring: The program involves intensive monitoring of soil water from the root zone and shallow groundwater.

  • Analysis: Water samples are analyzed for a wide range of pesticides and their metabolites.

While specific results for flufenacet from the PLAP were not detailed in the provided search results, the program's methodology represents a comprehensive approach to assessing the real-world leaching potential of pesticides and their metabolites.

Analytical Methodologies

The accurate determination of flufenacet and its metabolites in environmental samples is crucial for assessing their leaching potential. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Typical LC-MS/MS Protocol:

  • Sample Preparation:

    • Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating flufenacet and its metabolites from water samples. A C18 sorbent is often used. The parent compound and its less polar metabolites can be eluted with a solvent like ethyl acetate, while more polar metabolites like ESA and oxanilic acid are eluted with a more polar solvent such as methanol.

    • Soil Samples: Extraction from soil typically involves using a solvent such as methanol, followed by a cleanup step to remove interfering substances.

  • Chromatographic Separation: The extracted compounds are separated using a liquid chromatograph, typically with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the analytes.

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer. For the analysis of flufenacet and its metabolites, electrospray ionization (ESI) is commonly used. The sulfonic acid, thiadone, and oxalate metabolites are typically analyzed in negative ionization mode, while the parent compound and the alcohol metabolite are analyzed in positive ionization mode.

Conclusion

The available data strongly indicates that this compound has a significantly higher leaching potential than the parent compound, flufenacet, and its oxalate metabolite. This is supported by its "High leachability" classification based on the GUS index. Furthermore, the degradation of flufenacet to the persistent and mobile metabolite TFA is a significant concern for groundwater quality.

Researchers and environmental risk assessors should prioritize the monitoring of this compound and TFA in areas where flufenacet is applied. The experimental protocols outlined in this guide, including lysimeter and field studies coupled with sensitive analytical methods like LC-MS/MS, are essential for accurately quantifying the environmental risk posed by these mobile metabolites. This information is critical for developing effective strategies to mitigate groundwater contamination from flufenacet use.

References

Comparative Toxicity Analysis: Flufenacet and its ESA Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the toxicological profiles of the herbicide flufenacet (B33160) and its primary metabolite, flufenacet ethane (B1197151) sulfonic acid (ESA), is crucial for a thorough environmental and human health risk assessment. This guide synthesizes available data to provide a comparative overview for researchers, scientists, and drug development professionals.

While extensive toxicological data is available for the parent compound, flufenacet, specific quantitative toxicity studies directly comparing it to its ESA metabolite are limited in the public domain. However, regulatory assessments and environmental studies provide sufficient information to draw initial comparisons and identify areas for further investigation.

Summary of Toxicological Data

Table 1: Toxicological Endpoints for Flufenacet

Toxicity Endpoint Species Value Classification
Acute Oral LD50 Rat553 - 737 mg/kg bwModerately Toxic
Acute Dermal LD50 Rat> 2000 mg/kg bwLow Toxicity
Acute Inhalation LC50 Rat> 5.1 mg/LLow Toxicity
Carcinogenicity RatEvidence of thyroid tumorsCarcinogenic Potential
Genotoxicity In vitro/In vivoNot considered genotoxic-
Aquatic Toxicity (EC50) Algae0.003 - 0.012 mg/LVery Highly Toxic
Aquatic Toxicity (LC50) Fish (Rainbow Trout)2.0 mg/L (96h)Moderately Toxic
Avian Toxicity (LD50) Bobwhite Quail1778 mg/kgSlightly Toxic

Comparative Analysis

Flufenacet: The parent compound, flufenacet, demonstrates moderate acute oral toxicity in mammals. Of significant concern is its high toxicity to aquatic organisms, particularly algae, indicating a potential for adverse environmental effects in aquatic ecosystems. Furthermore, long-term studies in rats have indicated a potential for carcinogenicity, specifically targeting the thyroid. Flufenacet is not considered to be genotoxic.

Flufenacet ESA Metabolite: The flufenacet ethane sulfonic acid (ESA) metabolite, also referred to as FOE sulfonic acid or M02 in some regulatory documents, is a major degradation product of flufenacet in the environment. While specific quantitative toxicity data like LD50 values are not as readily available in the public domain, regulatory summaries provide some insight into its toxicological profile.

A peer review by the European Food Safety Authority (EFSA) indicated that the this compound metabolite is of low acute oral toxicity and is unlikely to be genotoxic. This suggests that, for these specific endpoints, the ESA metabolite may be less toxic than the parent compound. However, another study investigating flufenacet metabolites in wheat suggested that some metabolites could exhibit higher hepatotoxicity, mutagenicity, and carcinogenicity than the parent compound, although it was not specified if the ESA metabolite was among those with elevated toxicity.

Concerns have also been raised regarding the potential for flufenacet metabolites to contaminate groundwater. The mobility and persistence of the ESA metabolite in soil and water are key factors in its potential to reach non-target environments.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of pesticides are standardized and follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies typically employed for the key experiments cited.

Acute Oral Toxicity (OECD TG 423): This test provides information on the health hazards likely to arise from a single oral exposure to a substance. The test substance is administered orally by gavage to a group of fasted animals at one of the defined dose levels. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Aquatic Toxicity Testing (OECD TG 201, 202, 203): These guidelines outline the procedures for determining the toxicity of substances to aquatic organisms.

  • Alga, Growth Inhibition Test (TG 201): A culture of a selected green alga is exposed to the test substance at various concentrations for 72 hours. The inhibition of growth in relation to a control is determined.

  • Daphnia sp. Acute Immobilisation Test (TG 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.

  • Fish, Acute Toxicity Test (TG 203): Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

Genotoxicity Testing (e.g., Ames Test - OECD TG 471): This in vitro test uses strains of the bacterium Salmonella typhimurium that are sensitive to mutation. The bacteria are exposed to the test substance, and the number of revertant colonies (mutated bacteria) is counted to assess the mutagenic potential of the substance.

Visualizations

To illustrate a typical workflow for comparative toxicity assessment, the following diagram is provided.

G cluster_0 Compound Preparation cluster_1 Toxicity Assays cluster_2 Data Analysis cluster_3 Risk Assessment Flufenacet Flufenacet Acute_Oral Acute Oral Toxicity (LD50) Flufenacet->Acute_Oral Aquatic_Tox Aquatic Toxicity (EC50/LC50) Flufenacet->Aquatic_Tox Genotoxicity Genotoxicity (Ames Test) Flufenacet->Genotoxicity Flufenacet_ESA This compound Metabolite Flufenacet_ESA->Acute_Oral Flufenacet_ESA->Aquatic_Tox Flufenacet_ESA->Genotoxicity Dose_Response Dose-Response Analysis Acute_Oral->Dose_Response Aquatic_Tox->Dose_Response Statistical_Comp Statistical Comparison Genotoxicity->Statistical_Comp Dose_Response->Statistical_Comp Comparative_Report Comparative Toxicity Report Statistical_Comp->Comparative_Report

Safety Operating Guide

Essential Guide to the Proper Disposal of Flufenacet ESA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Flufenacet (B33160) ethanesulfonic acid (ESA), a significant degradation product of the herbicide flufenacet. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Flufenacet and its derivatives are recognized for their potential environmental persistence and health hazards, necessitating meticulous disposal practices.

Immediate Safety and Handling

Before handling Flufenacet ESA, it is imperative to be familiar with its hazard profile. This compound sodium salt is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] The parent compound, flufenacet, is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat must be worn to protect from spills.

  • Respiratory Protection: If handling fine powders or creating aerosols, use a certified respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

Quantitative Hazard and Environmental Data Summary

The following table summarizes key quantitative data regarding the hazards and environmental fate of flufenacet and its derivatives.

ParameterValueSource
This compound Sodium Salt Hazards
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Flufenacet Hazards
GHS Hazard StatementsH302: Harmful if swallowedH317: May cause an allergic skin reactionH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[2]
Flufenacet Environmental Fate
Aerobic Soil Half-Life23.1 – 63.6 days[4]
Aerobic Aquatic Half-Life18 – 77 days[4]
Thiadone Degradate Half-Life160 – 303 days (aerobic and anaerobic aquatic)[4]
Soil Organic Carbon-Water Partition Coefficient (Koc)209 – 762 mL/g[4]
Water Solubility56 mg/L[4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] Academic laboratories may have the option to follow Subpart K regulations, which provide an alternative set of requirements for hazardous waste management.[6][7]

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: this compound waste must be managed as hazardous chemical waste due to its irritant properties and the ecotoxicity of the parent compound.[8]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals must be stored separately, using physical barriers or secondary containment.[5]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure closure.[5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must be in good condition, free from damage or deterioration.[5]

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "Flufenacet ethanesulfonic acid"

    • A list of all constituents and their approximate concentrations.

    • The date when waste was first added to the container (accumulation start date).[9]

    • Applicable hazard pictograms (e.g., irritant, environmental hazard).

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10] This area must be under the control of laboratory personnel.[5]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[8] Store in a cool, dry, well-ventilated area away from ignition sources.[3] Secondary containment is highly recommended to prevent spills.[5]

  • Time and Volume Limits: Adhere to the specific time and volume limits for waste accumulation as defined by RCRA or Subpart K. For academic labs under Subpart K, waste must be removed from the laboratory within twelve months of the accumulation start date.[6][9]

4. Disposal Request and Collection:

  • Contact Environmental Health & Safety (EHS): When the container is full or reaches its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office to arrange for pickup.

  • Documentation: Complete any required waste pickup request forms, ensuring that the information on the form matches the container label.[11]

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [5][8] Improper disposal can lead to significant environmental contamination and regulatory penalties.[5]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the general principles of hazardous waste management apply. The key "experiment" in a laboratory setting is the proper execution of the waste accumulation and disposal procedures outlined above. The effectiveness of these procedures is measured by regulatory compliance and the absence of safety incidents or environmental releases.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Accumulation cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (e.g., Fume Hood) A->B C Generate this compound Waste B->C During Experiment D Select Compatible, Leak-Proof Waste Container C->D E Label Container Correctly: 'Hazardous Waste', Name, Date, Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Place in SAA G Keep Container Closed F->G H Use Secondary Containment F->H I Monitor Accumulation Time & Volume Limits F->I J Container Full or Time Limit Reached I->J Trigger for Disposal K Contact EHS for Waste Pickup J->K L Complete & Submit Waste Disposal Form K->L M EHS Collects Waste for Licensed Disposal L->M

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.